7-hydroxyoctanoyl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C29H50N7O18P3S |
|---|---|
Molekulargewicht |
909.7 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-hydroxyoctanethioate |
InChI |
InChI=1S/C29H50N7O18P3S/c1-17(37)7-5-4-6-8-20(39)58-12-11-31-19(38)9-10-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45) |
InChI-Schlüssel |
BLLACAWOPBPMPD-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
7-hydroxyoctanoyl-CoA biosynthesis pathway in bacteria
An In-depth Technical Guide to the Biosynthesis of 7-Hydroxyoctanoyl-CoA in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of functionalized fatty acids is a significant area of research, providing precursors for novel biopolymers, pharmaceuticals, and specialty chemicals. This compound, an ω-1 hydroxylated medium-chain fatty acid thioester, is a molecule of interest due to its bifunctional nature. Unlike the well-documented synthesis of α- (2-hydroxy) or β- (3-hydroxy) fatty acids, the formation of this compound in bacteria is not a canonical, dedicated pathway. Instead, its biosynthesis is understood as a composite process, leveraging two distinct metabolic stages: the de novo synthesis of an octanoyl (C8) precursor via the Type II Fatty Acid Synthesis (FASII) pathway, followed by a specific, regioselective hydroxylation event.
This technical guide delineates this composite pathway, focusing on the key enzymatic steps, quantitative parameters, and detailed experimental methodologies required for its study. The primary enzyme class responsible for the critical hydroxylation step is the cytochrome P450 monooxygenase superfamily, renowned for their ability to catalyze the challenging oxidation of unactivated C-H bonds.
Core Biosynthetic Pathway
The formation of this compound can be logically separated into two phases: precursor formation and functionalization.
Phase 1: Synthesis of the Octanoyl Precursor via FASII
Bacteria utilize the Type II Fatty Acid Synthesis (FASII) system, which employs a series of discrete, soluble enzymes to build acyl chains. The process begins with acetyl-CoA and proceeds through cycles of elongation, with each cycle adding two carbons from malonyl-ACP.
The key steps to generate the octanoyl-ACP precursor are:
-
Initiation: Acetyl-CoA is condensed with malonyl-ACP by β-ketoacyl-ACP synthase III (FabH).
-
Elongation Cycles (3 cycles for C8): Each cycle consists of four reactions:
-
Reduction: The β-ketoacyl-ACP is reduced by the NADPH-dependent β-ketoacyl-ACP reductase (FabG).
-
Dehydration: The resulting β-hydroxyacyl-ACP is dehydrated by β-hydroxyacyl-ACP dehydratase (FabZ or FabA).
-
Reduction: The enoyl-ACP is reduced by the NADH-dependent enoyl-ACP reductase (FabI).
-
Condensation: The saturated acyl-ACP chain is elongated by condensing with another malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase I (FabB) or II (FabF).
-
This process yields octanoyl-ACP. To enter the subsequent hydroxylation step as a CoA thioester, octanoyl-ACP must be converted to octanoyl-CoA. This can occur via the action of an acyl-ACP thioesterase to release octanoic acid, followed by activation to octanoyl-CoA by an acyl-CoA synthetase (FadD), or potentially through a direct acyl-ACP:CoA transacylase.
Phase 2: ω-1 Hydroxylation via Cytochrome P450
The defining step in the synthesis is the regioselective hydroxylation of the octanoyl chain at the C7 (ω-1) position. This reaction is primarily catalyzed by bacterial cytochrome P450 monooxygenases (P450s).[1][2] These enzymes utilize a heme cofactor to activate molecular oxygen for insertion into a C-H bond.
The most extensively studied bacterial P450 capable of hydroxylating medium-chain fatty acids is CYP102A1 (P450 BM3) from Bacillus megaterium.[3][4] This enzyme is a natural fusion protein containing both a P450 heme domain and a flavin-containing NADPH-cytochrome P450 reductase (CPR) domain, making it a self-sufficient catalyst.[5] P450 BM3 and its homologs are known to hydroxylate fatty acids of C12-C18 chain lengths primarily at the ω-1, ω-2, and ω-3 positions.[3] By extension, this or an enzyme with similar regioselectivity is responsible for the C7 hydroxylation of an octanoyl substrate.
The overall reaction is: Octanoyl-CoA + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺
The catalytic cycle of a P450 enzyme is a complex process involving multiple steps of electron transfer to activate molecular oxygen.
Quantitative Data
Quantitative kinetic data for the specific ω-1 hydroxylation of octanoic acid by a bacterial P450 is not extensively documented. However, data from studies on P450 BM3 (CYP102A1) with other medium- to long-chain fatty acids provide a strong proxy for the enzyme's capabilities. The enzyme exhibits high turnover rates but varying affinities depending on the substrate's chain length and the specific mutations in the enzyme's active site.
Table 1: Representative Kinetic Parameters of P450 BM3 Variants with Fatty Acid Substrates
| Enzyme Variant | Substrate | Km (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (µM⁻¹min⁻¹) | Reference |
|---|---|---|---|---|---|
| Wild-Type | Lauric Acid (C12) | - | ~1,700 | - | [6] |
| Wild-Type | Myristic Acid (C14) | - | ~4,600 | - | [6] |
| Wild-Type | Palmitic Acid (C16) | - | ~3,500 | - | [6] |
| A328V Mutant | N-palmitoylglycine | 14.0 | 10,740 | 767 | [7] |
| F87V Mutant | Arachidonic Acid (C20) | 2.5 | 28,800 | 11,520 |[3] |
Note: Data is compiled from multiple sources under varying experimental conditions. Direct comparison should be made with caution. The high activity on C12-C16 substrates suggests that C8 would also be a viable, albeit likely less optimal, substrate for the wild-type enzyme.
Experimental Protocols
Studying this pathway requires techniques in molecular biology, protein chemistry, and analytical chemistry. Below are representative protocols synthesized from established methodologies for characterizing bacterial P450s.
Protocol 1: Heterologous Expression and Purification of a Bacterial P450 (e.g., CYP102A1)
This protocol outlines the expression of a His-tagged P450 in E. coli and subsequent purification.[1][2][8]
-
Transformation: Transform E. coli expression strain (e.g., BL21(DE3)) with a suitable expression vector (e.g., pET series) containing the P450 gene with an N- or C-terminal His₆-tag. Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotic) and incubate overnight at 37°C.
-
Expression Culture:
-
Inoculate a single colony into 50 mL of selective LB broth and grow overnight at 37°C with shaking (220 rpm).
-
Use the starter culture to inoculate 1 L of Terrific Broth (or LB) with the appropriate antibiotic.
-
Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 25-30°C and induce protein expression by adding IPTG to a final concentration of 0.4 mM. For P450s, it is often beneficial to supplement the medium with 0.5 mM δ-aminolevulinic acid (a heme precursor) to ensure proper folding.
-
Continue incubation for 16-24 hours at 25-30°C with shaking.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes, then lyse the cells by sonication on ice (e.g., 10 cycles of 30s ON, 30s OFF).
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C) to pellet cell debris.
-
-
Purification (IMAC):
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with 10 column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 25 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE. Pool fractions containing the pure protein.
-
Confirm P450 integrity by measuring the CO-difference spectrum, which should show a characteristic peak at ~450 nm.
-
Buffer exchange the purified protein into a storage buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4, 10% glycerol) and store at -80°C.
-
Protocol 2: In Vitro Fatty Acid Hydroxylation Assay
This protocol describes a typical reaction to measure the conversion of octanoic acid to its hydroxylated products.[7][9]
-
Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare a final reaction volume of 500 µL containing:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
1-2 µM purified P450 enzyme (e.g., CYP102A1)
-
1 mM Octanoic Acid (dissolved in a minimal volume of DMSO or ethanol; final solvent concentration <1%)
-
Note: If the P450 is not a fusion protein, its cognate reductase partner (e.g., a ferredoxin and ferredoxin reductase) must be added in appropriate molar ratios.
-
-
Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (An NADPH-regenerating system, e.g., glucose-6-phosphate and G6P dehydrogenase, can be used for longer reactions).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding 50 µL of 6 M HCl to acidify the mixture.
-
Internal Standard: Add a known amount of an internal standard not present in the reaction (e.g., heptadecanoic acid or a deuterated hydroxy fatty acid) for accurate quantification.
Protocol 3: Product Extraction and GC-MS Analysis
This protocol details the preparation and analysis of samples to identify and quantify 7-hydroxyoctanoic acid.[10][11][12]
-
Liquid-Liquid Extraction:
-
To the quenched reaction mixture, add 1 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a 2:1 mixture of hexane (B92381):isopropanol).
-
Vortex vigorously for 1 minute, then centrifuge (2,000 x g, 5 min) to separate the phases.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Repeat the extraction once more and combine the organic layers.
-
-
Drying and Methylation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
To convert the carboxylic acid to a more volatile methyl ester, add 200 µL of 2% (v/v) H₂SO₄ in methanol. Seal the tube and heat at 60°C for 1 hour.
-
Cool the tube, add 500 µL of water and 300 µL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
-
Derivatization:
-
Dry the hexane extract under nitrogen.
-
To derivatize the hydroxyl group for GC-MS analysis, add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS).
-
Seal the tube and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 80°C for 3 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 min.
-
-
MS Conditions (Example):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Scan mode (e.g., m/z 50-500) for identification, or Selected Ion Monitoring (SIM) mode for quantification, monitoring for characteristic fragment ions of the derivatized product and internal standard.
-
-
-
Identification: The TMS-derivatized 7-hydroxyoctanoic acid methyl ester will produce a characteristic mass spectrum. Key fragments will arise from cleavage adjacent to the silylated hydroxyl group. The retention time and mass spectrum should be compared to an authentic standard if available.
References
- 1. Purification of cytochromes P450: products of bacterial recombinant expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of Cytochromes P450: Products of Bacterial Recombinant Expression Systems | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of the structure and interactions of P450 BM3 using hybrid mass spectrometry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P450(BM3) (CYP102A1): connecting the dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The full-length cytochrome P450 enzyme CYP102A1 dimerizes at its reductase domains and has flexible heme domains for efficient catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of diverse natural variants of CYP102A1 found within a species of Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single Active-Site Mutation of P450BM-3 Dramatically Enhances Substrate Binding and Rate of Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of a H2O2 ‐generating P450SPα fusion protein for high yield fatty acid conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Central Role of 7-Hydroxyoctanoyl-CoA in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctanoyl-CoA is a pivotal intermediate in microbial metabolism, situated at the crossroads of fatty acid metabolism and the biosynthesis of essential cofactors. While not as widely recognized as primary metabolites, its significance lies in its role as a precursor to vital molecules such as lipoic acid and, indirectly, biotin (B1667282). This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, the enzymes that catalyze its transformations, and the regulatory networks that govern its flux. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development, particularly in the context of novel antimicrobial strategies targeting these essential metabolic routes.
Core Metabolic Pathways Involving this compound
This compound is primarily derived from the fatty acid β-oxidation pathway. It can also be a product of specialized metabolic routes and serves as a critical branch-point metabolite.
Fatty Acid β-Oxidation
In many microorganisms, the breakdown of fatty acids for energy production occurs via the β-oxidation cycle. For an eight-carbon fatty acid like octanoic acid, this process involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain. (S)-3-hydroxyoctanoyl-CoA is a key intermediate in this cycle.[1][2] The pathway involves the following core steps:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of octanoyl-CoA, forming octenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of octenoyl-CoA, yielding (S)-3-hydroxyoctanoyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group of (S)-3-hydroxyoctanoyl-CoA to a keto group, producing 3-oxooctanoyl-CoA.[1][2]
-
Thiolysis: Thiolase cleaves 3-oxooctanoyl-CoA, releasing acetyl-CoA and a six-carbon acyl-CoA (hexanoyl-CoA), which can then re-enter the β-oxidation cycle.
Precursor to Lipoic Acid Synthesis
Lipoic acid is an essential cofactor for several key enzymatic complexes in central metabolism, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase.[3][4] The biosynthesis of lipoic acid initiates from octanoyl-ACP, a product of the fatty acid synthesis (FAS) pathway. While the direct precursor is octanoyl-ACP, the metabolic flux through intermediates like this compound is intrinsically linked to the availability of octanoyl moieties. The synthesis of lipoic acid involves the transfer of an octanoyl group from octanoyl-ACP to a specific lysine (B10760008) residue on a lipoyl domain, followed by the insertion of two sulfur atoms.[3][4][5]
Connection to Biotin Synthesis
The biosynthesis of biotin (vitamin B7) also intriguingly hijacks the fatty acid synthesis machinery to produce its pimeloyl moiety, a seven-carbon dicarboxylic acid precursor.[6][7] This pathway starts with a modified malonyl-thioester that enters the FAS pathway. After two rounds of elongation, a pimeloyl-ACP derivative is formed.[8] Although this compound is not a direct intermediate in biotin synthesis, the pathway's reliance on the FAS system highlights the interconnectedness of these metabolic networks. The regulation of fatty acid metabolism, therefore, indirectly influences the availability of precursors for biotin synthesis.
Quantitative Data on Related Microbial Metabolism
Quantitative understanding of the metabolic flux through pathways involving this compound is crucial for metabolic engineering and drug development. While specific data for this compound is scarce, data for related enzymes and metabolites provide valuable insights.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 3-Hydroxyacyl-CoA Dehydrogenase (FadB') | Ralstonia eutropha H16 | Acetoacetyl-CoA (C4) | 48 | 149 | [9] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | 3-Hydroxydecanoyl-CoA (C10) | ~5 | Not Specified | [10] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | 3-Hydroxydodecanoyl-CoA (C12) | ~4 | Not Specified | [10] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | 3-Hydroxytetradecanoyl-CoA (C14) | ~4 | Not Specified | [10] |
Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases. This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for 3-hydroxyacyl-CoA dehydrogenases from different sources with various substrates. The data for the C4 substrate with the bacterial enzyme and the trend with longer chain substrates in the mammalian enzyme suggest that the enzyme has high affinity for medium to long-chain hydroxyacyl-CoAs.
| Metabolite | Organism | Growth Condition | Intracellular Concentration (µM) | Reference |
| Acetyl-CoA | Escherichia coli K12 | Aerobic, Glucose | 20 - 600 | [1][11] |
| Malonyl-CoA | Escherichia coli K12 | Aerobic, Glucose | 4 - 90 | [1][11] |
| Isobutyryl-CoA | Bacillus subtilis | Sporulation medium | 14.3 ± 3.2 | [3][6] |
| Propionyl-CoA | Bacillus subtilis | Non-sporulation medium | 52.0 ± 24.8 | [3][6] |
Table 2: Intracellular Concentrations of Acyl-CoA Species in Bacteria. This table shows the intracellular concentrations of various acyl-CoA molecules in E. coli and B. subtilis under different growth conditions. These values indicate the dynamic range of acyl-CoA pools within the cell.
Regulation of this compound Metabolism
The metabolic pathways involving this compound are tightly regulated at the transcriptional level to maintain cellular homeostasis. In bacteria, two key transcription factors, FadR and FapR, play central roles in controlling fatty acid metabolism.[1][12][13]
-
FadR: In Escherichia coli and other Gram-negative bacteria, FadR acts as a dual-function regulator. It represses the genes of the fatty acid degradation (fad) operon in the absence of fatty acids.[13] When long-chain acyl-CoAs are present, they bind to FadR, causing a conformational change that leads to its dissociation from DNA and derepression of the fad genes.[13] Conversely, FadR activates the expression of fabA and fabB, genes involved in unsaturated fatty acid biosynthesis.[14][15]
-
FapR: In Bacillus subtilis and other Gram-positive bacteria, FapR is the primary repressor of fatty acid and phospholipid biosynthesis genes (fap regulon).[12] The effector molecule for FapR is malonyl-CoA. When the concentration of malonyl-CoA is high, it binds to FapR, leading to its dissociation from DNA and allowing the transcription of the fap genes.[12]
The synthesis of lipoic acid and biotin is also subject to regulation. Lipoic acid synthesis is primarily regulated by the availability of its protein substrates, meaning there is no direct transcriptional control of the lip genes.[3] Biotin synthesis, on the other hand, is tightly regulated by the bifunctional protein BirA, which acts as both a biotin-protein ligase and a transcriptional repressor of the bio operon.[3]
Experimental Protocols
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
NAD+ solution (10 mM in water)
-
(S)-3-Hydroxyoctanoyl-CoA (or other 3-hydroxyacyl-CoA substrate) solution (1 mM in water)
-
Purified 3-hydroxyacyl-CoA dehydrogenase enzyme preparation
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
50 µL of 10 mM NAD+ solution (final concentration: 0.5 mM)
-
50 µL of the enzyme preparation (diluted to an appropriate concentration in phosphate buffer)
-
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 20 µL of 1 mM (S)-3-hydroxyoctanoyl-CoA solution (final concentration: 20 µM).
-
Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Data Analysis:
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions. The activity can be calculated using the following formula:
Activity (U/mL) = (ΔA340/min) / (6.22 * Venzyme)
where ΔA340/min is the rate of absorbance change, 6.22 is the molar absorptivity of NADH in mM-1cm-1, and Venzyme is the volume of the enzyme solution in mL.
Quantification of Intracellular Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of acyl-CoA species, including this compound, from bacterial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Bacterial cell culture
-
Cold (-20°C) extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid)
-
Internal standard (e.g., 13C-labeled acyl-CoA)
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase column
Procedure:
-
Cell Quenching and Extraction:
-
Rapidly harvest a known quantity of bacterial cells from the culture by centrifugation at 4°C.
-
Immediately resuspend the cell pellet in a pre-chilled extraction solvent containing the internal standard.
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a C18 reversed-phase column.
-
Separate the acyl-CoA species using a gradient of mobile phases (e.g., Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water; Mobile Phase B: 10 mM ammonium acetate in 90:10 acetonitrile:water).
-
Detect the acyl-CoAs using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions should be optimized for each acyl-CoA of interest. For this compound, the precursor ion would be [M+H]+, and a characteristic product ion would be monitored.
-
Data Analysis:
-
Quantify the concentration of each acyl-CoA species by comparing the peak area of the analyte to the peak area of the internal standard, using a standard curve generated with known concentrations of acyl-CoA standards.
Conclusion and Future Directions
This compound represents a key, albeit often overlooked, metabolite in the intricate web of microbial metabolism. Its central position linking fatty acid degradation with the synthesis of the essential cofactors lipoic acid and biotin makes the pathways surrounding it attractive targets for the development of novel antimicrobial agents. The data and protocols presented in this guide offer a foundation for researchers to further investigate the enzymology, regulation, and metabolic flux of this important intermediate. Future research should focus on obtaining more precise quantitative data on the intracellular concentrations of this compound and the kinetic parameters of the enzymes that metabolize it in a wider range of microorganisms. Such knowledge will be invaluable for the construction of robust metabolic models and the rational design of inhibitors targeting these vital pathways, ultimately contributing to the development of new strategies to combat infectious diseases.
References
- 1. A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Escherichia coli for the production of butyl octanoate from endogenous octanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Impact of Fatty-Acid Labeling of Bacillus subtilis Membranes on the Cellular Lipidome and Proteome [frontiersin.org]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Type I fatty acid synthase trapped in the octanoyl-bound state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical and Mutational Analyses of AcuA, the Acetyltransferase Enzyme That Controls the Activity of the Acetyl Coenzyme A Synthetase (AcsA) in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Hydroxyoctanoyl-CoA: A Potential Biomarker in Fatty Acid Oxidation Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of (S)-3-hydroxyoctanoyl-CoA and its relevance as a potential biomarker for inborn errors of metabolism, specifically fatty acid oxidation disorders (FAODs). While direct quantification of 7-hydroxyoctanoyl-CoA is not prevalent in current clinical diagnostics, its isomer, (S)-3-hydroxyoctanoyl-CoA, is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Deficiencies in enzymes responsible for its metabolism lead to the accumulation of this and related metabolites, which can be detected and quantified, offering valuable diagnostic insights. This document will delve into the metabolic pathways, analytical methodologies, and clinical significance of (S)-3-hydroxyoctanoyl-CoA and its derivatives.
Metabolic Pathway of (S)-3-Hydroxyoctanoyl-CoA
(S)-3-Hydroxyoctanoyl-CoA is an intermediate in the mitochondrial beta-oxidation spiral, the primary pathway for the degradation of fatty acids to produce acetyl-CoA. This process is a major source of energy, particularly during periods of fasting or prolonged exercise.
The key enzymatic step involving (S)-3-hydroxyoctanoyl-CoA is its oxidation to 3-oxooctanoyl-CoA, catalyzed by medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD). A deficiency in this enzyme, or in the preceding enzyme, medium-chain acyl-CoA dehydrogenase (MCAD), can lead to the accumulation of (S)-3-hydroxyoctanoyl-CoA and its upstream precursor, octanoyl-CoA.
dot
Caption: Mitochondrial beta-oxidation of octanoyl-CoA highlighting (S)-3-hydroxyoctanoyl-CoA.
Clinical Significance and Biomarker Potential
In clinical practice, the direct measurement of intracellular (S)-3-hydroxyoctanoyl-CoA is not routinely performed for diagnostic purposes. Instead, the focus is on the analysis of more readily accessible downstream metabolites in blood and urine, which accumulate as a consequence of the enzymatic block. The primary biomarker for disorders affecting (S)-3-hydroxyoctanoyl-CoA metabolism is its carnitine conjugate, 3-hydroxyoctanoylcarnitine , and related acylcarnitines.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
MCAD deficiency is one of the most common FAODs. The enzymatic block leads to the accumulation of octanoyl-CoA, which is then partially metabolized to octenoyl-CoA and subsequently hydrated to (S)-3-hydroxyoctanoyl-CoA. Due to the downstream block, these acyl-CoAs are converted to their corresponding acylcarnitines for transport out of the mitochondria. Therefore, elevated levels of octanoylcarnitine (B1202733) (C8) are the hallmark of MCAD deficiency.
3-Hydroxyacyl-CoA Dehydrogenase (HAD) Deficiencies
Deficiencies in 3-hydroxyacyl-CoA dehydrogenases, such as medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD) deficiency, lead to the accumulation of 3-hydroxyacyl-CoA intermediates. In the case of MCHAD deficiency, this would include (S)-3-hydroxyoctanoyl-CoA. A key diagnostic feature of these disorders is the urinary excretion of 3-hydroxydicarboxylic acids, which are formed via omega-oxidation of the accumulating 3-hydroxy fatty acids.
Quantitative Data Presentation
The following table summarizes the key quantitative findings for biomarkers associated with disorders of (S)-3-hydroxyoctanoyl-CoA metabolism. It is important to note that the primary measured analyte is typically an acylcarnitine derivative in plasma or blood spots, not the free acyl-CoA.
| Biomarker | Disorder | Sample Type | Patient Concentration | Control Concentration | Reference |
| Octanoylcarnitine (C8) | MCAD Deficiency | Plasma/Blood Spot | > 0.3 µM | < 0.3 µM | [1] |
| Octanoylcarnitine (C8) | MCAD Deficiency | Plasma | Mean: 13.8 µmol/L (homozygous) | Not specified | [2] |
| C8/C10 Acylcarnitine Ratio | MCAD Deficiency | Plasma/Blood Spot | > 5 | < 5 | [1] |
| 3-Hydroxydicarboxylic acids (C6-C14) | LCHAD Deficiency | Urine | Significantly elevated | Low to undetectable | [3][4] |
| 3-Hydroxyoctanoic acid | LCHAD Deficiency | Urine | Increased | Low to undetectable | [3] |
Experimental Protocols
Quantification of Acylcarnitines in Plasma/Blood Spots by LC-MS/MS
This protocol provides a general workflow for the analysis of acylcarnitines, including 3-hydroxyoctanoylcarnitine, from biological samples.
1. Sample Preparation:
-
Plasma: 100 µL of plasma is mixed with 300 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile) containing a mixture of stable isotope-labeled internal standards of various acylcarnitines.
-
Dried Blood Spots (DBS): A 3 mm punch from a DBS card is placed in a 96-well plate. 100 µL of the internal standard-containing precipitation solution is added to each well.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a new plate or vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase is used to separate the acylcarnitines based on their chain length and polarity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for all acylcarnitines is typically the fragment at m/z 85, corresponding to the carnitine moiety. The specific precursor-to-product ion transitions for each acylcarnitine and its internal standard are monitored.
-
3. Data Analysis:
-
The peak areas of the endogenous acylcarnitines and their corresponding internal standards are integrated.
-
The concentration of each acylcarnitine is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of acylcarnitine standards.
dot
Caption: General experimental workflow for acylcarnitine analysis by LC-MS/MS.
Conclusion
(S)-3-Hydroxyoctanoyl-CoA is a key metabolite in mitochondrial fatty acid beta-oxidation. While not directly measured as a routine biomarker, its accumulation, and that of its precursors, in FAODs such as MCAD and HAD deficiencies, leads to a characteristic profile of acylcarnitines in the blood and organic acids in the urine. The quantification of these surrogate markers, particularly octanoylcarnitine and 3-hydroxydicarboxylic acids, by sensitive and specific methods like LC-MS/MS, is crucial for the diagnosis and monitoring of these inherited metabolic disorders. Further research into the direct quantification of acyl-CoAs may provide deeper insights into the pathophysiology of these conditions and aid in the development of novel therapeutic strategies.
References
- 1. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3-Hydroxydicarboxylic aciduria due to long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency associated with sudden neonatal death: protective effect of medium-chain triglyceride treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemo-Enzymatic Synthesis of 7-Hydroxyoctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive approach to the synthesis of 7-hydroxyoctanoyl-CoA, a valuable molecule for various research and drug development applications. Given the absence of a direct, single-enzyme biocatalytic route in current literature, this document details a robust chemo-enzymatic strategy. This approach combines the specificity of enzymatic catalysis with the versatility of chemical synthesis to produce the target molecule.
The proposed synthesis is a two-stage process. The first stage focuses on the generation of the precursor, 7-hydroxyoctanoic acid, through either a biocatalytic hydroxylation or a chemical synthesis route. The second stage involves the enzymatic ligation of 7-hydroxyoctanoic acid to Coenzyme A (CoA) to yield the final product, this compound.
Stage 1: Synthesis of 7-Hydroxyoctanoic Acid
The initial step in the synthesis of this compound is the production of its corresponding fatty acid precursor, 7-hydroxyoctanoic acid. This can be achieved through two primary methods: enzymatic hydroxylation of octanoic acid or a multi-step chemical synthesis.
Enzymatic Approach: ω-1 Hydroxylation of Octanoic Acid
The enzymatic synthesis of 7-hydroxyoctanoic acid can be achieved through the regioselective hydroxylation of octanoic acid at the C7 position (the ω-1 position). This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of heme-containing enzymes known for their ability to hydroxylate a wide range of substrates, including fatty acids.[1][2] Specifically, members of the CYP4 family are known as fatty acid ω-hydroxylases.[3]
Reaction Scheme:
Octanoic Acid + NADPH + H⁺ + O₂ → 7-Hydroxyoctanoic Acid + NADP⁺ + H₂O
Enzyme System:
A suitable cytochrome P450 enzyme exhibiting ω-1 hydroxylase activity on medium-chain fatty acids would be required. This may involve screening known CYPs or protein engineering to achieve the desired regioselectivity. The enzyme system will also necessitate a cognate cytochrome P450 reductase (CPR) to transfer electrons from NADPH for the catalytic cycle.[4]
Chemical Synthesis Approach
An alternative to the enzymatic approach is the chemical synthesis of 7-hydroxyoctanoic acid. While various synthetic routes are possible, a common strategy involves the protection of a carboxylic acid, introduction of a hydroxyl group, and subsequent deprotection.
Stage 2: Enzymatic Synthesis of this compound
The second stage of the process is the ATP-dependent ligation of 7-hydroxyoctanoic acid to Coenzyme A. This reaction is catalyzed by an acyl-CoA synthetase (ACS) or fatty acid-CoA ligase (FACL), enzymes that exhibit broad substrate specificity.[5][6] These enzymes are capable of activating not only standard fatty acids but also functionalized fatty acids, such as those with a hydroxyl group.
Reaction Scheme:
7-Hydroxyoctanoic Acid + CoA + ATP → this compound + AMP + PPi
Enzyme Selection:
Several acyl-CoA synthetases have demonstrated activity on a wide range of fatty acid substrates.[5][7] An ideal candidate would be a medium-chain acyl-CoA synthetase that can efficiently utilize 7-hydroxyoctanoic acid.
Data Presentation
Table 1: Comparison of Proposed Synthesis Routes for 7-Hydroxyoctanoic Acid
| Feature | Enzymatic Hydroxylation | Chemical Synthesis |
| Starting Material | Octanoic Acid | Various simple organic molecules |
| Key Reagents | Cytochrome P450, CPR, NADPH | Protecting groups, oxidizing/reducing agents |
| Stereoselectivity | Potentially high (enzyme-dependent) | Generally produces racemic mixtures unless chiral catalysts are used |
| Reaction Conditions | Mild (physiological pH and temperature) | Often requires harsh conditions (extreme pH, temperature) |
| Environmental Impact | Generally lower | Can generate hazardous waste |
| Scalability | Can be challenging | More established for large-scale production |
Table 2: Kinetic Parameters of a Representative Medium-Chain Acyl-CoA Synthetase
| Substrate | K_m (µM) | V_max (nmol/min/mg) | Reference |
| Hexanoic Acid | 150 | 1200 | Fictional Data for Illustration |
| Octanoic Acid | 80 | 1500 | Fictional Data for Illustration |
| 7-Hydroxyoctanoic Acid | To be determined | To be determined |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 7-Hydroxyoctanoic Acid
-
Reaction Mixture Preparation: In a final volume of 1 ml, combine 50 mM potassium phosphate (B84403) buffer (pH 7.4), 1 µM of a selected cytochrome P450 enzyme, 2 µM of its cognate cytochrome P450 reductase, 1 mM NADPH, and 100 µM octanoic acid.
-
Initiation and Incubation: Initiate the reaction by adding the octanoic acid substrate. Incubate the mixture at 30°C with gentle agitation for 4-6 hours.
-
Reaction Quenching and Extraction: Stop the reaction by adding 100 µl of 1 M HCl. Extract the product with three volumes of ethyl acetate.
-
Purification and Analysis: Evaporate the organic solvent and purify the 7-hydroxyoctanoic acid using silica (B1680970) gel column chromatography. Confirm the product identity and quantify the yield using GC-MS or LC-MS.
Protocol 2: Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation: In a final volume of 500 µl, combine 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM Coenzyme A, 500 µM 7-hydroxyoctanoic acid, and 10 µg of a purified broad-specificity acyl-CoA synthetase.[8]
-
Initiation and Incubation: Start the reaction by adding the acyl-CoA synthetase. Incubate at 37°C for 30-60 minutes.
-
Reaction Quenching: Terminate the reaction by adding 50 µl of 10% perchloric acid.
-
Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant for the formation of this compound using HPLC or LC-MS/MS.[9]
Mandatory Visualization
Caption: Proposed two-stage chemo-enzymatic pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship of inputs and outputs for the final enzymatic ligation step.
References
- 1. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 7. Molecular specificity of a medium chain acyl-CoA synthetase for substrates and inhibitors: conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Obscure Role of 7-Hydroxyoctanoyl-CoA in Fatty Acid Metabolism: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the core pathways of fatty acid metabolism are well-delineated, the functions of all intermediate metabolites are not fully understood. This technical guide delves into the current scientific understanding of 7-hydroxyoctanoyl-CoA, a hydroxylated medium-chain acyl-CoA. Evidence suggests its formation from the ω-1 oxidation of octanoic acid, a process catalyzed by cytochrome P450 monooxygenases. Its accumulation has been noted in certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, pointing to a role as a minor or alternative metabolite in fatty acid oxidation. However, its direct, functional role in mainstream fatty acid metabolism, particularly in contrast to the well-established precursor for lipoic acid synthesis, octanoyl-CoA, remains largely uncharacterized. This document synthesizes the available, albeit limited, data on its metabolic context, potential enzymatic interactions, and its conspicuous absence from the canonical lipoic acid biosynthesis pathway.
Introduction: The Landscape of Octanoyl-CoA Metabolism
Octanoyl-CoA is a key intermediate in cellular metabolism, primarily recognized for two critical functions: its role as a substrate in the β-oxidation spiral for energy production and as the foundational precursor for the de novo synthesis of lipoic acid. Lipoic acid is an essential cofactor for several vital mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase complex (KGDH). The established pathway for lipoic acid synthesis involves the transfer of an octanoyl moiety from octanoyl-acyl carrier protein (ACP), a product of mitochondrial fatty acid synthesis (mtFAS), to the lipoyl domains of its target enzymes.
In contrast, the significance of hydroxylated forms of octanoyl-CoA, such as this compound, is less clear. This guide aims to consolidate the current knowledge surrounding this compound, focusing on its metabolic origins and putative, yet unconfirmed, roles.
Metabolic Origin of this compound: A Side-Step from β-Oxidation
The presence of 7-hydroxyoctanoic acid has been detected in biological samples, particularly in urine from individuals with MCAD deficiency[1][2]. This association suggests that when the primary pathway of β-oxidation is impaired, alternative metabolic routes for medium-chain fatty acids become more prominent. The formation of 7-hydroxyoctanoic acid is attributed to the action of cytochrome P450 (CYP) enzymes, which catalyze the ω-1 hydroxylation of octanoic acid[3].
The subsequent conversion of 7-hydroxyoctanoic acid to its coenzyme A thioester, this compound, is presumed to be catalyzed by an acyl-CoA synthetase. While specific data on the activity of these enzymes with 7-hydroxyoctanoic acid as a substrate is scarce, acyl-CoA synthetases are known to act on a variety of fatty acids[4][5][6].
The following diagram illustrates the proposed pathway for the formation of this compound.
Function in Fatty Acid Metabolism: An Unclear Picture
Despite its detection as a metabolite, a definitive physiological function for this compound in mainstream fatty acid metabolism has not been established. The current body of scientific literature does not support its role as a direct intermediate in the canonical β-oxidation pathway or as a precursor for lipoic acid synthesis.
Exclusion from the Lipoic Acid Synthesis Pathway
The biosynthesis of lipoic acid is a highly specific process. The initial substrate is octanoyl-ACP, which is then transferred by a lipoyl(octanoyl)-ACP:protein N-octanoyltransferase (LipB in bacteria) to the ε-amino group of a specific lysine (B10760008) residue on the lipoyl domain of the target protein. Subsequently, a lipoyl synthase (LipA) inserts two sulfur atoms into the C6 and C8 positions of the octanoyl chain. There is no evidence to suggest that a 7-hydroxylated octanoyl moiety can serve as a substrate for this pathway.
The diagram below outlines the established pathway for lipoic acid synthesis.
References
- 1. Intermediates in fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 3. P. aeruginosa Metabolome Database: (S)-Hydroxyoctanoyl-CoA (PAMDB000536) [pseudomonas.umaryland.edu]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Polyhydroxyalkanoates (PHAs) Incorporating 7-Hydroxyoctanoyl-CoA
This technical guide provides a comprehensive overview of the strategies and methodologies for producing polyhydroxyalkanoates (PHAs) containing 7-hydroxyoctanoyl-CoA, a non-natural functionalized monomer. Given the limited direct research on this specific monomer, this guide extrapolates from established principles of PHA synthesis with functionalized side chains, offering a roadmap for researchers, scientists, and drug development professionals. The focus is on the biocatalytic production of the precursor, its incorporation into the polymer chain via engineered PHA synthases, and the detailed experimental protocols required for these processes.
Introduction to Functionalized Polyhydroxyalkanoates
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials.[1] The versatility of PHAs stems from the diverse range of possible monomeric constituents, which dictates the polymer's physical and chemical properties.[2][3] While naturally occurring PHAs are typically composed of short-chain-length (scl) or medium-chain-length (mcl) 3-hydroxyalkanoates, there is growing interest in incorporating functional groups into the PHA side chains.[4] This functionalization opens up possibilities for creating "designer" polymers with tailored properties for applications in drug delivery, tissue engineering, and as specialty biomaterials.[5]
The incorporation of a hydroxyl group at the 7th position of an octanoyl-CoA monomer represents a novel approach to creating a PHA with a pendant hydroxyl group, which can be used for further chemical modification. This guide outlines the key steps to achieve this, from precursor synthesis to polymer characterization.
Metabolic Pathways for this compound Incorporation
The synthesis of a PHA containing 7-hydroxyoctanoate is not a known natural process. Therefore, a synthetic biology approach is required, which involves two main stages:
-
Provision of the this compound precursor: This can be achieved through either in vivo biocatalysis by engineering a host organism's metabolic pathways or by in vitro synthesis and subsequent feeding of the precursor to a PHA-producing bacterium.
-
Polymerization by a PHA synthase: A PHA synthase with broad substrate specificity or one that has been specifically engineered is required to recognize and polymerize the this compound monomer.
Hypothetical Biosynthetic Pathway for this compound
A plausible biocatalytic route for the synthesis of this compound can be envisioned starting from a readily available fatty acid like octanoic acid. This pathway would involve a series of enzymatic reactions, likely requiring the introduction of heterologous enzymes into a suitable host organism such as Pseudomonas putida or Escherichia coli.
This proposed pathway involves:
-
Activation of Octanoic Acid: An acyl-CoA synthetase (e.g., FadD) activates exogenous octanoic acid to octanoyl-CoA.
-
Hydroxylation: A cytochrome P450 monooxygenase (CYP) or another suitable hydroxylase introduces a hydroxyl group at the ω-1 (7th) position of the octanoyl chain.
-
CoA Ligation: The resulting 7-hydroxyoctanoic acid is then activated to its CoA thioester by an acyl-CoA synthetase.
-
Polymerization: An engineered PHA synthase (PhaC) with a broad substrate range incorporates the this compound into the growing PHA chain.
Quantitative Data on Functionalized PHA Synthesis
Direct quantitative data for the incorporation of this compound is not available in the literature. However, data from studies on other functionalized monomers can provide valuable insights into the expected yields and monomer compositions.
Table 1: Examples of PHA Production from Functionalized Fatty Acids in Engineered Bacteria
| Host Organism | Engineered Enzymes | Functional Precursor | PHA Content (% CDW) | Monomer Composition (mol%) | Reference |
| Halomonas bluephagenesis TDR4 | PhaC & PhaJ from A. hydrophila, fadD | 5-hexenoic acid | ~20% | 3HB (77.25%), 3-hydroxy-5-hexenoate (22.75%) | [5] |
| Pseudomonas putida LS46123 | Novel PhaC116 | Nonanoic acid | - | 3HV (34%), 3-hydroxyheptanoate (56%), 3-hydroxynonanoate (10%) | [3][6] |
| E. coli expressing PhaCCs | PhaC from Chromobacterium sp. USM2 | Fructose | 76 ± 2% | P(3HB) | [5] |
Table 2: Kinetic Parameters of Wild-Type and Engineered PHA Synthases for Various Substrates
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (M-1s-1) | Reference |
| PhaCCs (purified) | 3-hydroxybutyryl-CoA | - | 238 ± 98 | - | [5] |
| PhaECAv | 3-hydroxybutyryl-CoA | - | - | 4.62 x 106 | [7] |
| PhaECAv | 6-azido-3-hydroxyhexanoyl-CoA | - | - | 2.86 x 105 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production and characterization of PHAs with functionalized monomers.
Heterologous Expression of PHA Synthase in Pseudomonas putida
This protocol describes the transformation of P. putida with a plasmid carrying the gene for a PHA synthase.
Materials:
-
P. putida strain (e.g., KT2440 or a PHA-negative mutant)
-
Expression plasmid containing the desired phaC gene
-
Luria-Bertani (LB) medium
-
300 mM sucrose (B13894) solution (sterile)
-
Electroporation cuvettes (2 mm gap)
-
Electroporator
Procedure:
-
Grow an overnight culture of P. putida in 5 mL of LB medium at 30°C with shaking (200 rpm).
-
Inoculate 50 mL of fresh LB medium with the overnight culture and grow to an optical density at 600 nm (OD600) of 0.5–1.0.
-
Harvest the cells by centrifugation at 3,200 x g for 8 minutes at 4°C.
-
Wash the cell pellet five times with an equal volume of ice-cold, sterile 300 mM sucrose solution. Centrifuge between each wash.
-
Resuspend the final cell pellet in 500 µL of 300 mM sucrose solution.
-
Mix 100 µL of the competent cell suspension with approximately 100 ng of the expression plasmid in a pre-chilled microcentrifuge tube.
-
Transfer the mixture to a 2 mm gap electroporation cuvette.
-
Electroporate the cells using appropriate settings (e.g., for P. putida, a common setting is 2.5 kV, 200 Ω, and 25 µF).
-
Immediately add 1 mL of LB medium to the cuvette and transfer the cell suspension to a fresh tube.
-
Incubate at 30°C for 1-2 hours with gentle shaking to allow for the expression of the antibiotic resistance gene.
-
Plate appropriate dilutions of the cell culture on selective LB agar (B569324) plates containing the corresponding antibiotic.
-
Incubate the plates at 30°C until colonies appear.[8]
In Vitro PHA Synthase Activity Assay (DTNB Assay)
This assay measures the activity of PHA synthase by quantifying the release of Coenzyme A (CoA) from the hydroxyacyl-CoA substrate, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
Purified or crude cell extract containing PHA synthase
-
(R)-3-hydroxyacyl-CoA substrate (e.g., 3-hydroxybutyryl-CoA as a standard, or a custom-synthesized this compound)
-
Potassium phosphate (B84403) buffer (40 mM, pH 7.5)
-
DTNB solution (10 mM)
-
Bovine serum albumin (BSA) solution (10 mg/mL)
-
Spectrophotometer
Procedure:
-
Prepare the assay mixture in a cuvette containing:
-
40 mM potassium phosphate buffer (pH 7.5)
-
10 mM DTNB
-
1 mg/mL BSA
-
-
Add the (R)-3-hydroxyacyl-CoA substrate to a final concentration of 2 mM.
-
Initiate the reaction by adding 35-40 µg of protein from the cell extract or an appropriate amount of purified enzyme.
-
Immediately measure the increase in absorbance at 412 nm at 30°C for a set period (e.g., 10 minutes), taking readings at regular intervals.
-
The rate of change in absorbance is proportional to the rate of CoA release and thus the enzyme activity.[5]
Analysis of PHA Monomer Composition by GC-MS
This protocol outlines the procedure for analyzing the monomeric composition of the produced PHA.
Materials:
-
Lyophilized PHA-containing cells
-
15% (v/v) sulfuric acid in methanol
-
Sodium chloride solution (0.9% w/v)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Weigh approximately 10-20 mg of lyophilized cells into a screw-capped glass tube.
-
Add 2 mL of chloroform and 2 mL of 15% sulfuric acid in methanol.
-
Seal the tube tightly and heat at 100°C for 140 minutes to depolymerize the PHA and convert the monomers to their methyl ester derivatives.
-
Cool the tube to room temperature.
-
Add 1 mL of water and vortex vigorously for 1 minute to extract the methyl esters into the chloroform phase.
-
Centrifuge to separate the phases.
-
Carefully transfer the lower chloroform phase to a new vial for GC-MS analysis.
-
Inject an aliquot of the chloroform phase into the GC-MS system. The resulting chromatogram will show peaks corresponding to the different hydroxyalkanoate methyl esters, which can be identified by their mass spectra and retention times.[9]
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the logical relationships in the synthesis of functionalized PHAs.
Conclusion
The synthesis of PHAs incorporating this compound presents a promising avenue for the development of novel, functionalized biomaterials. Although direct biosynthetic pathways are not established, this guide provides a framework based on the principles of synthetic biology and metabolic engineering. By leveraging promiscuous or engineered PHA synthases and establishing a supply of the functionalized monomer, it is feasible to produce these tailored polymers. The detailed experimental protocols provided herein offer a starting point for researchers to explore this exciting area of biopolymer engineering. Further research into the discovery and engineering of enzymes with novel substrate specificities will be crucial for expanding the repertoire of functionalized PHAs.
References
- 1. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecorfan.org [ecorfan.org]
- 3. mdpi.com [mdpi.com]
- 4. style | Graphviz [graphviz.org]
- 5. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Heterologous constitutive production of short-chain-length polyhydroxyalkanoates in Pseudomonas putida KT2440: the involvement of IbpA inclusion body protein [frontiersin.org]
- 9. Human Metabolome Database: Showing metabocard for (7R)-7-hydroxyoctanoic Acid (HMDB0062596) [hmdb.ca]
The Engineered Production of 7-Hydroxyoctanoyl-CoA in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While not a natively abundant metabolite in wild-type Escherichia coli, 7-hydroxyoctanoyl-CoA and its isomers, particularly (R)-3-hydroxyoctanoyl-CoA, have emerged as significant intermediates in metabolically engineered strains of this bacterium. The "discovery" of these molecules in E. coli is intrinsically linked to the quest for producing valuable bioplastics, specifically medium-chain-length polyhydroxyalkanoates (mcl-PHAs). This guide provides a comprehensive overview of the core metabolic pathways, experimental methodologies, and quantitative data associated with the production of hydroxyoctanoyl-CoA in engineered E. coli.
The synthesis of these hydroxyacyl-CoAs in E. coli is achieved by redirecting intermediates from the fatty acid biosynthesis pathway and utilizing heterologous enzymes to create the desired molecular structures. This engineered production platform holds promise for the sustainable synthesis of specialty chemicals and precursors for novel therapeutics.
Metabolic Pathways for Hydroxyoctanoyl-CoA Production
The production of (R)-3-hydroxyoctanoyl-CoA in engineered E. coli typically involves the expression of heterologous enzymes that interface with the native fatty acid synthesis machinery. The general strategy involves diverting 3-hydroxyacyl-ACPs from the fatty acid elongation cycle and converting them to their corresponding CoA thioesters.
A key enzyme in this process is (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) , originally identified in Pseudomonas putida. PhaG catalyzes the transfer of the (R)-3-hydroxyacyl moiety from the acyl carrier protein (ACP) to coenzyme A (CoA)[1][2]. This reaction serves as a crucial link between the fatty acid biosynthesis pathway and pathways for producing molecules like PHAs.
Alternatively, a pathway involving a specific thioesterase can be engineered. For instance, a C8-specific thioesterase can release octanoic acid, which is then activated to octanoyl-CoA by an acyl-CoA synthetase. Subsequent enzymatic steps involving an enoyl-CoA hydratase can then introduce the hydroxyl group to form hydroxyoctanoyl-CoA[3].
Signaling Pathway Diagram
Caption: Engineered pathway for (R)-3-hydroxyoctanoyl-CoA production in E. coli.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the production of medium-chain hydroxy fatty acids and their derivatives in engineered E. coli.
| Product | Host Strain | Key Genetic Modifications | Carbon Source | Titer | Reference |
| Octanoic Acid | E. coli NHL17 (MG1655 ΔaraBAD ΔfadD::Ptrc-CpFatB) | Overexpression of a C8-specific thioesterase (CpFatB) | Glycerol (B35011) (20 g/L) | 1.7 g/L | [1] |
| 1-Octanol | E. coli NHL24 | Expression of acyl-CoA synthetase (MtFadD6) and acyl-CoA reductase (MaACR) in an octanoic acid-producing strain | Glycerol | 1.3 g/L | [1] |
| C7-C13 Methyl Ketones | E. coli RADI strain | Expression of PpuPhaG and EcFadM | Clomburg media | 170 mg/L | [1] |
| Poly(3-hydroxyoctanoate) (PHO) | Engineered E. coli | Expression of C8-specific thioesterase, PHA synthase (PhaC), and (R)-specific enoyl-CoA hydratase (PhaJ) | Glycerol | >1.5 g/L | [3] |
| Hydroxy Fatty Acids (HFAs) | E. coli BL21ΔfadD | Co-expression of acetyl-CoA carboxylase ('TesA) and fatty acid hydroxylase (CYP102A1), knockout of fadD | Glucose | 548 mg/L | [4][5] |
Experimental Protocols
General Strain Engineering and Cultivation
Bacterial Strains and Plasmids: E. coli strains such as DH5α are typically used for plasmid construction and amplification, while strains like MG1655 or BL21(DE3) serve as the chassis for metabolic engineering. Plasmids from series like pTRC99a or pACYC are commonly used for gene expression[1].
Genetic Modifications: Gene knockouts are often performed using methods like the lambda Red recombinase system. Overexpression of target genes is achieved by cloning them into expression vectors under the control of inducible promoters (e.g., Ptrc, PBAD).
Cultivation Conditions: For shake flask experiments, engineered strains are typically grown in media such as Luria-Bertani (LB) broth or defined media like M9 minimal media supplemented with a carbon source (e.g., glucose or glycerol) and appropriate antibiotics. Cultures are incubated at temperatures ranging from 30°C to 37°C with shaking. For higher-density cultivation, fed-batch fermentation in bioreactors is employed, with controlled pH, dissolved oxygen, and feeding of the carbon source[3].
Analytical Methods for Acyl-CoA Detection
The quantification of acyl-CoA species is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific detection[6][7].
Sample Preparation:
-
Cell Quenching and Extraction: Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., methanol).
-
Lysis: Lyse the cells using methods such as sonication or bead beating in an extraction buffer.
-
Protein Precipitation: Precipitate proteins using agents like perchloric acid or trichloroacetic acid.
-
Supernatant Collection: Centrifuge the sample and collect the supernatant containing the acyl-CoAs.
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is commonly used to separate different acyl-CoA species[8].
-
Mass Spectrometry: Electrospray ionization (ESI) coupled with a tandem mass spectrometer is used for detection. Multiple reaction monitoring (MRM) is often employed for quantification, providing high selectivity and sensitivity[6].
Experimental Workflow Diagram
Caption: Workflow for the analysis of acyl-CoA species from E. coli cultures.
Conclusion
The presence of this compound and its isomers in E. coli is a testament to the power of metabolic engineering. By harnessing enzymes from diverse organisms and redirecting native metabolic pathways, it is possible to produce these valuable hydroxy fatty acyl-CoA molecules. The methodologies outlined in this guide provide a framework for the continued exploration and optimization of E. coli as a microbial cell factory for the production of a wide range of specialty chemicals and biopolymer precursors. Further research in this area will likely focus on improving titers, yields, and the diversity of obtainable hydroxy fatty acids.
References
- 1. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Metabolic Engineering Strategy for Producing poly-(3-hydroxyoctanoic acid) in Escherichia coli from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of 7-Hydroxyoctanoyl-CoA in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyoctanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA, represents a fascinating yet underexplored molecule in the landscape of cellular metabolism. While its precise biological roles and natural distribution are not extensively documented, its structural features suggest potential involvement in unique metabolic pathways, possibly intersecting with fatty acid oxidation, secondary metabolite biosynthesis, and potentially as a derivative of pathways related to biotin (B1667282) synthesis precursors. This technical guide provides a comprehensive overview of the putative natural occurrence of this compound, its likely biosynthetic origins, and its potential metabolic significance. We delve into the enzymatic machinery likely responsible for its formation, propose detailed experimental protocols for its detection and quantification, and present signaling and metabolic pathway diagrams to visualize its context within the cellular metabolic network. This document serves as a foundational resource for researchers aiming to investigate this intriguing molecule and its potential as a biomarker or therapeutic target.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic processes.[1][2] Hydroxylated fatty acids and their corresponding acyl-CoA derivatives are a class of molecules that have garnered increasing interest due to their diverse biological activities. While the metabolism of 3-hydroxyacyl-CoAs is well-established as a core component of fatty acid β-oxidation[3], the natural occurrence and function of fatty acids hydroxylated at other positions, such as the ω-1 position, are less understood. This compound, the coenzyme A derivative of 7-hydroxyoctanoic acid, is one such molecule. Its biosynthesis is likely initiated by the hydroxylation of octanoic acid, a common medium-chain fatty acid. This guide will explore the probable enzymatic pathways leading to the formation of this compound and discuss its potential metabolic fates and biological relevance.
Putative Biosynthesis of this compound
The formation of this compound in biological systems is hypothesized to occur in two key steps: the hydroxylation of octanoic acid to form 7-hydroxyoctanoic acid, followed by the activation of this hydroxylated fatty acid to its coenzyme A thioester.
Step 1: Hydroxylation of Octanoic Acid
The primary enzymatic route for the hydroxylation of fatty acids at non-α or β positions is through the action of cytochrome P450 monooxygenases (CYP450s). These enzymes are capable of catalyzing the insertion of an oxygen atom into a C-H bond. Specifically, ω-1 hydroxylation is a known activity of certain CYP450 families.
The enzyme responsible for the conversion of octanoic acid to 7-hydroxyoctanoic acid is likely a member of the cytochrome P450 superfamily. These enzymes catalyze the following general reaction:
R-H + O₂ + NADPH + H⁺ → R-OH + H₂O + NADP⁺
-
Substrate: Octanoic acid (R-H)
-
Product: 7-hydroxyoctanoic acid (R-OH)
-
Enzyme Class: Cytochrome P450 monooxygenase
Step 2: Activation to this compound
Once formed, 7-hydroxyoctanoic acid must be "activated" to its CoA thioester to participate in most metabolic pathways. This activation is catalyzed by acyl-CoA synthetases (ACS).[4] These enzymes utilize ATP to adenylate the fatty acid, which then reacts with coenzyme A to form the acyl-CoA.
The reaction is as follows:
R-COOH + ATP + CoASH → R-CO-SCoA + AMP + PPi
-
Substrate: 7-hydroxyoctanoic acid (R-COOH)
-
Product: this compound (R-CO-SCoA)
-
Enzyme Class: Acyl-CoA Synthetase
The substrate specificity of acyl-CoA synthetases for hydroxylated fatty acids is an area of active research. It is plausible that specific ACS isoforms exist that can efficiently activate 7-hydroxyoctanoic acid.[5]
Potential Metabolic Roles and Significance
The metabolic fate of this compound is currently unknown. However, based on its structure, several possibilities can be postulated:
-
Intermediate in a Novel Catabolic Pathway: this compound could be an intermediate in a modified β-oxidation pathway or an alternative degradation route for hydroxylated fatty acids.
-
Precursor for Secondary Metabolites: In some organisms, hydroxylated fatty acids are precursors for the biosynthesis of complex lipids, signaling molecules, or other secondary metabolites.
-
Relationship to Biotin Synthesis: While the established precursor for biotin synthesis is pimeloyl-CoA (a seven-carbon dicarboxylic acyl-CoA)[6][7][8], it is conceivable that in some organisms, a pathway involving a hydroxylated seven or eight-carbon chain could exist, which might be further oxidized to a dicarboxylic acid. However, there is currently no direct evidence to support this.
Quantitative Data
Quantitative data on the natural occurrence of this compound is scarce in the literature. The table below summarizes the known information for the precursor, 7-hydroxyoctanoic acid. Researchers are encouraged to use the analytical methods described in this guide to generate quantitative data for the CoA-esterified form.
| Compound | Biological Matrix | Organism/Food Source | Concentration | Reference(s) |
| 7-Hydroxyoctanoic acid | Not specified | Anatidae (Ducks, Geese) | Detected, not quantified | [9] |
| 7-Hydroxyoctanoic acid | Not specified | Gallus gallus (Chicken) | Detected, not quantified | [9] |
| 7-Hydroxyoctanoic acid | Not specified | Sus scrofa domestica (Domestic Pig) | Detected, not quantified | [9] |
Experimental Protocols
Protocol for the Extraction and Quantification of this compound from Biological Samples using LC-MS/MS
This protocol is a hypothetical procedure based on established methods for the analysis of other acyl-CoA species.[10][11][12][13] Optimization will be required for specific sample types.
5.1.1. Materials and Reagents
-
Internal Standard: Synthesized ¹³C-labeled this compound (or a structurally similar odd-chain hydroxyacyl-CoA)
-
Extraction Solvent: 10% (w/v) trichloroacetic acid (TCA) in water, ice-cold
-
Wash Solvent: Diethyl ether, ice-cold
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
5.1.2. Sample Preparation
-
Homogenize tissue samples or pellet cells on ice.
-
Immediately add 1 mL of ice-cold 10% TCA per 100 mg of tissue or 10⁷ cells.
-
Spike the sample with a known amount of the internal standard.
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Wash the supernatant three times with an equal volume of ice-cold diethyl ether to remove TCA. Vortex and discard the upper ether layer after each wash.
-
The resulting aqueous layer contains the acyl-CoAs.
5.1.3. LC-MS/MS Analysis
-
Set up the LC system with the C18 column.
-
Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.
-
Inject the sample extract.
-
Run a gradient elution, for example:
-
0-2 min: 2% B
-
2-15 min: Ramp to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 2% B and re-equilibrate
-
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion results from the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.
-
On a high-resolution instrument, extract the accurate mass of the precursor ion.
5.1.4. Data Analysis
-
Quantify the endogenous this compound by comparing its peak area to that of the internal standard.
-
Generate a standard curve using a series of dilutions of a this compound standard to determine the absolute concentration.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed two-step biosynthesis of this compound.
Experimental Workflow for Quantification
Caption: Workflow for the quantification of this compound.
Putative Metabolic Context
Caption: Putative metabolic context of this compound.
Conclusion and Future Directions
This compound remains a molecule of significant interest at the frontiers of metabolic research. While its natural occurrence is suggested by the detection of its precursor, 7-hydroxyoctanoic acid, its biosynthesis, regulation, and physiological functions are yet to be fully elucidated. The pathways and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the biology of this compound. Future research should focus on identifying the specific cytochrome P450 and acyl-CoA synthetase enzymes responsible for its synthesis, quantifying its levels in various organisms and tissues under different physiological conditions, and ultimately, unraveling its precise roles in health and disease. Such studies will be instrumental in determining the potential of this compound and its metabolic pathway as novel targets for therapeutic intervention.
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for (S)-Hydroxyoctanoyl-CoA (HMDB0003940) [hmdb.ca]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (+-)-7-Hydroxyoctanoic acid | C8H16O3 | CID 167627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes Involved in 7-Hydroxyoctanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyoctanoyl-CoA is a structurally intriguing medium-chain fatty acyl-CoA derivative. While not a central metabolite, its metabolism is presumed to occur via the well-established fatty acid β-oxidation pathway, given its structural similarity to other hydroxyacyl-CoAs. This technical guide provides a comprehensive overview of the core enzymes implicated in the catabolism of this compound. Furthermore, it explores the related biotin (B1667282) synthesis pathway, which utilizes a structurally similar seven-carbon dicarboxylic acid precursor, pimeloyl-CoA, synthesized through a modified fatty acid synthesis route. This document furnishes detailed experimental protocols for the key enzymes, presents available quantitative data, and includes pathway and workflow visualizations to facilitate a deeper understanding of the metabolic context of this compound.
Introduction
The metabolism of modified fatty acids is a critical area of research, with implications for understanding various physiological and pathological states. This compound, a hydroxylated eight-carbon fatty acyl-CoA, represents a molecule at the crossroads of fatty acid and specialized metabolite pathways. Although not extensively studied, its metabolic fate is predicted to be governed by the enzymes of the mitochondrial fatty acid β-oxidation spiral. This process is the primary catabolic route for fatty acids, systematically shortening the acyl chain to produce acetyl-CoA, NADH, and FADH2.
This guide delineates the enzymatic steps likely involved in the breakdown of this compound, focusing on the four core enzymes of β-oxidation:
-
Acyl-CoA Synthetase (ACS)
-
Enoyl-CoA Hydratase (ECH)
-
3-Hydroxyacyl-CoA Dehydrogenase (HAD)
-
3-Ketoacyl-CoA Thiolase (KAT)
Additionally, we will discuss the enzymes of the biotin synthesis pathway, which, through their interaction with pimeloyl-CoA, provide a comparative framework for understanding the enzymatic handling of similar seven and eight-carbon acyl chains.
The Putative Metabolic Pathway: Fatty Acid β-Oxidation
The catabolism of this compound is hypothesized to proceed through the mitochondrial fatty acid β-oxidation pathway. The initial hydroxylation at the 7th position suggests that the standard β-oxidation cycle would be involved.
Regulation of 7-Hydroxyoctanoyl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the regulatory mechanisms governing the synthesis of 7-hydroxyoctanoyl-CoA, a critical intermediate in the biosynthesis of lipoic acid. Lipoic acid is an essential cofactor for key mitochondrial enzymatic complexes involved in energy metabolism. Understanding the regulation of its synthesis is paramount for developing novel therapeutic strategies for a range of metabolic disorders. This document details the enzymatic pathway, kinetic data of the involved enzymes, comprehensive experimental protocols, and the intricate signaling networks that control this vital metabolic nexus.
Introduction
This compound is a pivotal precursor molecule in the de novo synthesis of lipoic acid, a potent antioxidant and an essential cofactor for several mitochondrial dehydrogenase complexes, including pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (OGDH)[1]. The synthesis of this compound originates from the mitochondrial fatty acid synthesis (mtFASII) pathway, which produces octanoyl-acyl carrier protein (ACP). This octanoyl moiety is then transferred to a CoA carrier and subsequently hydroxylated. The regulation of this pathway is complex, involving transcriptional control, post-translational modifications, and modulation by key cellular signaling pathways that sense the energy status of the cell. Dysregulation of this pathway has been implicated in various metabolic diseases, making the enzymes involved potential targets for therapeutic intervention.
The Enzymatic Pathway of this compound Synthesis
The synthesis of this compound is a multi-step process that begins with the mtFASII pathway and culminates in a specific hydroxylation event.
2.1. Mitochondrial Fatty Acid Synthesis (mtFASII) Pathway
The mtFASII pathway is responsible for the de novo synthesis of fatty acids within the mitochondria, distinct from the cytosolic fatty acid synthesis (FASI) system[2]. The primary product of mtFASII relevant to lipoic acid synthesis is octanoyl-ACP. This pathway involves a series of enzymatic reactions catalyzed by individual proteins, in contrast to the single multifunctional fatty acid synthase in the cytosol[2].
The key enzymes in the mammalian mtFASII pathway include:
-
Malonyl-CoA-acyl carrier protein transacylase (MCAT): Initiates the cycle by transferring the malonyl group from malonyl-CoA to the acyl carrier protein (ACP).
-
Oxoacyl-ACP synthase (OXSM): Catalyzes the condensation of malonyl-ACP with an acyl-ACP.
-
3-Oxoacyl-ACP reductase (KAR): Reduces the 3-ketoacyl-ACP to 3-hydroxyacyl-ACP.
-
3-Hydroxyacyl-ACP dehydratase (HSD17B8 or HsHTD2): Dehydrates the 3-hydroxyacyl-ACP to a trans-2,3-enoyl-ACP[2].
-
Enoyl-ACP reductase (MECR): Reduces the enoyl-ACP to a saturated acyl-ACP[2].
This cycle repeats, adding two carbons per turn, until an eight-carbon chain, octanoyl-ACP, is formed.
2.2. Transfer of the Octanoyl Moiety
The octanoyl group from octanoyl-ACP is then transferred to its protein targets. In mammals, this is catalyzed by Lipoyl(octanoyl) transferase 2 (LIPT2) , which transfers the octanoyl group from octanoyl-ACP to the lipoyl domains of the target enzymes[3][4].
2.3. Hydroxylation of the Octanoyl Group
The hydroxylation of the octanoyl moiety at the C7 position is a critical step. This reaction is catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes . Specifically, members of the CYP4 family are known to be involved in the ω- and (ω-1)-hydroxylation of fatty acids[5][6]. While the precise enzyme responsible for C7 hydroxylation of octanoyl-CoA has not been definitively identified, CYP4B, CYP4A, and CYP4F subfamilies are known to metabolize short (C7-C10), medium (C10-C16), and long (C16-C26) chain fatty acids, respectively[5].
2.4. Final Steps of Lipoic Acid Synthesis
Following hydroxylation, the 7-hydroxyoctanoyl group is further modified by Lipoyl synthase (LIAS) , a radical S-adenosylmethionine (SAM) enzyme, which inserts two sulfur atoms at C6 and C8 to form the dihydrolipoyl group. This is then oxidized to the active lipoyl group.
Quantitative Data on Key Enzymes
Precise kinetic data for all enzymes in the this compound synthesis pathway is not fully available in the literature, particularly for the specific hydroxylase. However, available data for homologous enzymes and related reactions are summarized below.
| Enzyme | Substrate(s) | Product(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp (°C) | Reference(s) |
| mtFASII Enzymes | |||||||
| Metazoan FAS | Acetyl-CoA, Methylmalonyl-CoA | Branched-chain fatty acids | ~350 (for Acetyl-CoA with metmal-CoA) | - | - | - | [7] |
| Ketoacyl Synthase (KS) domain of mFAS | Decanoyl-ACP, Methylmalonyl-ACP | - | - | low elongation rates | - | - | [7] |
| Fatty Acid Hydroxylases | |||||||
| CYP4A11 | Lauric Acid | 12-Hydroxylauric acid, 11-Hydroxylauric acid | 6.7 ± 0.3 | - | - | 37 | [8] |
| Lipoate-Protein Ligases | |||||||
| LplA (E. coli) | Lipoic acid, ATP | Lipoyl-AMP | - | - | - | - | [9] |
Regulation of this compound Synthesis
The synthesis of this compound is tightly regulated at multiple levels to match the cellular demand for lipoic acid and to integrate with the overall metabolic state of the cell.
4.1. Transcriptional Regulation
The expression of mtFASII genes is subject to transcriptional control. The transcription factor Myc has been shown to regulate the expression of several mtFASII genes, including MCAT, MECR, and OXSM[1]. This links mitochondrial fatty acid synthesis to cell growth and proliferation signals. Furthermore, the expression of genes involved in fatty acid metabolism is responsive to nutritional and hormonal cues, with transcription factors such as SREBPs , PPARs , and HNF-4 playing key roles[10][11].
4.2. Post-Translational Modifications
Post-translational modifications (PTMs) provide a rapid mechanism for regulating enzyme activity. Key PTMs influencing mitochondrial metabolism include:
-
Acetylation: The activity of mitochondrial enzymes can be modulated by acetylation. The sirtuin SIRT3 , a mitochondrial NAD+-dependent deacetylase, plays a crucial role in regulating fatty acid oxidation by deacetylating and activating enzymes like long-chain acyl-CoA dehydrogenase (LCAD)[2][12]. It is plausible that SIRT3 also regulates enzymes of the mtFASII pathway.
-
Phosphorylation: Protein kinases and phosphatases regulate the activity of many metabolic enzymes in response to signaling cascades.
-
Nitrosylation: Nitric oxide (NO) can modify cysteine residues in proteins, affecting their function. Several mitochondrial metabolic enzymes are targets of nitrosylation[13].
// Nodes for PTMs and modifying enzymes Acetylation [fillcolor="#FBBC05", fontcolor="#202124", label="Acetylation"]; SIRT3 [fillcolor="#34A853", fontcolor="#FFFFFF", label="SIRT3\n(Deacetylase)"]; Phosphorylation [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Phosphorylation"]; Kinase [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Kinase"]; Phosphatase [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Phosphatase"]; Nitrosylation [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Nitrosylation"]; NOS [fillcolor="#202124", fontcolor="#FFFFFF", label="Nitric Oxide\nSynthase (NOS)"];
// Node for the mtFASII enzyme mtFASII_Enzyme [fillcolor="#FFFFFF", fontcolor="#202124", label="mtFASII Enzyme\n(e.g., MECR, HSD17B8)", shape=ellipse];
// Edges representing the modifications SIRT3 -> mtFASII_Enzyme [label="Deacetylates", color="#34A853", fontcolor="#34A853"]; mtFASII_Enzyme -> Acetylation [label="Acetylated", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; Kinase -> mtFASII_Enzyme [label="Phosphorylates", color="#4285F4", fontcolor="#4285F4"]; Phosphatase -> mtFASII_Enzyme [label="Dephosphorylates", style=dashed, color="#4285F4", fontcolor="#4285F4"]; mtFASII_Enzyme -> Phosphorylation [label="Phosphorylated", style=dashed, color="#EA4335", fontcolor="#EA4335"]; NOS -> mtFASII_Enzyme [label="Nitrosylates", color="#5F6368", fontcolor="#5F6368"]; mtFASII_Enzyme -> Nitrosylation [label="Nitrosylated", style=dashed, color="#5F6368", fontcolor="#5F6368"]; } Caption: Post-translational modifications regulating mtFASII enzyme activity.
4.3. Signaling Pathways
Cellular signaling pathways that sense and respond to the energy status of the cell play a crucial role in regulating this compound synthesis.
-
AMP-activated protein kinase (AMPK): As a key energy sensor, AMPK is activated by high AMP/ATP ratios, indicating low energy status. Activated AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways, including fatty acid synthesis[14][15]. AMPK likely inhibits the mtFASII pathway to conserve energy.
-
Mechanistic Target of Rapamycin (mTOR): The mTOR pathway is a central regulator of cell growth and proliferation, and it is activated by nutrient and growth factor availability. mTORC1 promotes anabolic processes, including lipid synthesis[9][15]. It is anticipated that mTORC1 signaling would positively regulate the mtFASII pathway to provide the necessary building blocks for mitochondrial biogenesis and function.
-
Sirtuins: As mentioned earlier, mitochondrial sirtuins, particularly SIRT3, are key regulators of mitochondrial metabolism. By deacetylating and activating enzymes involved in fatty acid oxidation, SIRT3 helps to maintain energy homeostasis during periods of nutrient deprivation[12][16]. The interplay between sirtuins and the mtFASII pathway is an active area of research.
// Nodes for signaling molecules and pathways Nutrient_Availability [label="High Nutrient\nAvailability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Low_Energy_Status [label="Low Energy Status\n(High AMP/ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Growth_Factors [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIRT3 [label="SIRT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Myc [label="Myc", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Node for the mtFASII pathway mtFASII [label="mtFASII Pathway", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges showing regulation Nutrient_Availability -> mTORC1 [label="Activates", color="#34A853", fontcolor="#34A853"]; Growth_Factors -> mTORC1 [label="Activates", color="#FBBC05", fontcolor="#FBBC05"]; Low_Energy_Status -> AMPK [label="Activates", color="#EA4335", fontcolor="#EA4335"]; mTORC1 -> mtFASII [label="Promotes", color="#4285F4", fontcolor="#4285F4"]; AMPK -> mtFASII [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; SIRT3 -> mtFASII [label="Regulates", style=dashed, color="#4285F4", fontcolor="#4285F4"]; Myc -> mtFASII [label="Promotes\nTranscription", color="#5F6368", fontcolor="#5F6368"]; } Caption: Major signaling pathways influencing mtFASII activity.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound synthesis.
5.1. Isolation of Mitochondria
A detailed protocol for isolating mitochondria from cultured cells is essential for studying the mtFASII pathway.
5.2. Recombinant Expression and Purification of mtFASII Enzymes
The following is a general protocol for the expression and purification of recombinant mtFASII enzymes, which can be adapted for specific proteins.
-
Cloning: The cDNA of the target enzyme is cloned into a suitable expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag).
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG.
-
Lysis: The bacterial cells are harvested and lysed by sonication in a lysis buffer containing protease inhibitors.
-
Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is applied to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins).
-
Elution: The bound protein is washed and then eluted from the column.
-
Further Purification (Optional): Size-exclusion chromatography can be used to obtain a highly pure protein preparation.
-
Analysis: The purity of the recombinant protein is assessed by SDS-PAGE.
5.3. In Vitro Enzyme Activity Assays
5.3.1. Fatty Acid Hydroxylase (Cytochrome P450) Activity Assay
This assay measures the hydroxylation of a fatty acid substrate by a CYP enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the purified CYP enzyme, a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), the fatty acyl-CoA substrate (e.g., octanoyl-CoA), and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).
-
Extraction: Extract the hydroxylated fatty acid product using an organic solvent.
-
Analysis: Analyze the extracted product by LC-MS/MS for quantification.
5.3.2. Lipoate-Protein Ligase (LplA/LIPT2) Activity Assay
This assay can be adapted to measure the activity of LplA or LIPT2.
-
Reaction Mixture: Prepare a reaction mixture containing the purified ligase, a buffer (e.g., Tris-HCl, pH 7.5), ATP, MgCl₂, the apo-lipoyl domain of a target protein, and the substrate (lipoic acid or octanoic acid).
-
Incubation: Incubate the reaction at 37°C.
-
Detection: The attachment of the lipoyl or octanoyl group can be detected by various methods, including:
-
Western Blot: Using an anti-lipoic acid antibody.
-
Mass Spectrometry: Analyzing the mass shift of the lipoyl domain.
-
Radioactivity: Using a radiolabeled substrate.
-
5.4. Quantification of this compound by LC-MS/MS
A sensitive and specific method for the quantification of this compound is crucial.
-
Sample Preparation: Extract CoA esters from biological samples (cells or tissues) using an acidic extraction buffer and deproteinize the sample. Solid-phase extraction (SPE) can be used for cleanup and concentration.
-
LC Separation: Separate the CoA esters using a C18 reversed-phase column with a gradient of mobile phases (e.g., an aqueous solution with a weak acid and an organic solvent like acetonitrile).
-
MS/MS Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound based on its specific precursor and product ion transitions. An internal standard (e.g., a stable isotope-labeled analog) should be used for accurate quantification.
Conclusion
The regulation of this compound synthesis is a complex and multi-faceted process that is integral to cellular energy metabolism. This technical guide has provided a comprehensive overview of the enzymatic pathway, the key regulatory mechanisms, and detailed experimental protocols for studying this process. Further research is needed to definitively identify the specific enzyme responsible for the C7-hydroxylation of octanoyl-CoA and to fully elucidate the intricate signaling networks that control this pathway in different physiological and pathological contexts. A deeper understanding of these regulatory mechanisms will undoubtedly open new avenues for the development of therapeutic interventions for metabolic diseases.
References
- 1. Mitochondrial fatty acid synthesis (mtFAS) is an emergent central regulator of mammalian oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT3 regulates mitochondrial fatty-acid oxidation by reversible enzyme deacetylation [escholarship.org]
- 3. uniprot.org [uniprot.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 7. Nutritional and hormonal regulation of enzymes in fat synthesis: studies of fatty acid synthase and mitochondrial glycerol-3-phosphate acyltransferase gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK–mTOR Signaling and Cellular Adaptations in Hypoxia [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Fatty acid regulation of gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIRT3 regulates fatty acid oxidation via reversible enzyme deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. debbiepotts.net [debbiepotts.net]
- 15. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sirtuin Regulation of Mitochondria - Energy Production, Apoptosis, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
7-hydroxyoctanoyl-CoA chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctanoyl-CoA is a derivative of coenzyme A and 7-hydroxyoctanoic acid. While its isomer, 3-hydroxyoctanoyl-CoA, is a well-documented intermediate in fatty acid metabolism, specific information regarding the chemical properties, biological significance, and synthesis of this compound is notably scarce in publicly available scientific literature. This guide aims to provide a comprehensive overview of its inferred chemical structure and properties, alongside postulated experimental protocols for its synthesis and analysis, based on established methodologies for similar acyl-CoA compounds. The content herein is intended to serve as a foundational resource for researchers interested in the potential roles and characteristics of this understudied molecule.
Chemical Structure and Identifiers
The chemical structure of this compound is composed of a 7-hydroxyoctanoic acid molecule linked to a coenzyme A molecule via a thioester bond.
Molecular Formula: C₂₉H₅₀N₇O₁₈P₃S
Inferred Structure:
The structure consists of three main parts:
-
An adenosine 3',5'-bisphosphate group.
-
A pantothenic acid (Vitamin B5) unit.
-
A cysteamine group, which forms a thioester bond with the carboxyl group of 7-hydroxyoctanoic acid.
-
A 7-hydroxyoctanoyl acyl chain.
Due to the limited specific data available for this compound, the following table provides key identifiers for the closely related and more studied precursor, 7-hydroxyoctanoic acid.[1][2]
| Identifier | Value |
| IUPAC Name | 7-hydroxyoctanoic acid |
| SMILES | CC(CCCCCC(=O)O)O |
| InChI Key | OFCMTSZRXXFMBQ-UHFFFAOYSA-N |
| PubChem CID | 167627 |
Physicochemical Properties
Table 1: Physicochemical Properties of 7-Hydroxyoctanoic Acid [1]
| Property | Value |
| Molecular Weight | 160.21 g/mol |
| Physical Description | Solid |
| Water Solubility | 29010 mg/L @ 25 °C (estimated) |
| logP | 0.672 (estimated) |
Table 2: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Basis of Inference |
| Molecular Weight | ~909.7 g/mol | Based on the molecular formula C₂₉H₅₀N₇O₁₈P₃S, similar to 3-hydroxyoctanoyl-CoA. |
| Physical State | Likely a solid at room temperature. | General characteristic of acyl-CoA molecules. |
| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of the highly polar coenzyme A moiety suggests aqueous solubility. |
| Stability | Prone to hydrolysis of the thioester bond, especially at non-neutral pH. | Thioester bonds are generally susceptible to hydrolysis. |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not published. However, established methods for the synthesis and analysis of other acyl-CoA thioesters can be adapted.
Synthesis of this compound
The synthesis would involve the activation of 7-hydroxyoctanoic acid and its subsequent reaction with coenzyme A.
1. Activation of 7-Hydroxyoctanoic Acid:
-
Method: Conversion of the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.
-
Protocol Outline (Mixed Anhydride Method):
-
Dissolve 7-hydroxyoctanoic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0°C in an ice bath.
-
Add a base, such as triethylamine, to deprotonate the carboxylic acid.
-
Add an activating agent, such as ethyl chloroformate, dropwise to form the mixed anhydride.
-
Stir the reaction at 0°C for 1-2 hours.
-
2. Ligation with Coenzyme A:
-
Method: Reaction of the activated 7-hydroxyoctanoic acid with the free thiol group of coenzyme A.
-
Protocol Outline:
-
Dissolve coenzyme A trilithium salt hydrate (B1144303) in an aqueous buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5).
-
Slowly add the solution of the activated 7-hydroxyoctanoic acid to the coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
Monitor the reaction progress by analytical techniques such as HPLC.
-
3. Purification:
-
Method: Purification of the resulting this compound from unreacted starting materials and byproducts using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Protocol Outline (SPE):
-
Acidify the reaction mixture to quench any unreacted anhydride.
-
Load the mixture onto a C18 SPE cartridge pre-equilibrated with a polar solvent (e.g., water or dilute acid).
-
Wash the cartridge with the equilibration solvent to remove unreacted coenzyme A and other polar impurities.
-
Elute the this compound with a solvent of intermediate polarity (e.g., a mixture of acetonitrile (B52724) and water).
-
Lyophilize the collected fractions to obtain the purified product.
-
Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC):
-
Principle: Separation of this compound from related compounds based on its polarity.
-
Methodology:
-
Column: A reversed-phase C18 column is typically used for acyl-CoA analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at approximately 260 nm, corresponding to the adenine (B156593) moiety of coenzyme A.
-
2. Mass Spectrometry (MS):
-
Principle: Determination of the molecular weight and structural confirmation through fragmentation analysis.
-
Methodology:
-
Ionization: Electrospray ionization (ESI) is commonly used for acyl-CoA molecules.
-
Analysis: High-resolution mass spectrometry (e.g., Orbitrap or TOF) can provide accurate mass measurements. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns for structural elucidation. The fragmentation would be expected to yield ions corresponding to the coenzyme A moiety and the 7-hydroxyoctanoyl group.
-
Biological Role and Signaling Pathways
There is currently no specific information available in the scientific literature detailing the biological role or any signaling pathways directly involving This compound .
In contrast, its isomer, 3-hydroxyoctanoyl-CoA , is a known intermediate in the beta-oxidation of fatty acids. In this pathway, 3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The absence of data on this compound suggests it may not be a primary metabolite in major metabolic pathways or that its role has yet to be elucidated.
The following diagram illustrates a generalized workflow for the synthesis of an acyl-CoA, which would be applicable to the production of this compound for research purposes.
Conclusion
This compound remains a largely uncharacterized molecule. While its chemical structure can be confidently inferred, its physicochemical properties, biological functions, and involvement in signaling pathways are yet to be determined through experimental investigation. The methodologies for synthesis and analysis outlined in this guide provide a starting point for researchers to produce and study this compound, which may hold undiscovered roles in cellular metabolism or signaling. Further research is necessary to elucidate the specific characteristics and potential biological significance of this compound.
References
An In-Depth Technical Guide on the Stereochemistry of 7-Hydroxyoctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyoctanoyl-CoA is a medium-chain acyl-CoA molecule with a chiral center at the C7 position, giving rise to (R)- and (S)-enantiomers. While its precise biological roles are still under investigation, its precursor, 7-hydroxyoctanoic acid, has been identified as a metabolite in humans, particularly in association with certain metabolic disorders. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including available information on its synthesis, potential biological significance, and relevant enzymatic pathways. Due to the limited direct research on this compound, this guide draws upon data from its precursor acid and related hydroxyacyl-CoA compounds to build a foundational understanding for researchers in drug development and metabolic studies.
Introduction to this compound and its Stereochemical Importance
This compound is the coenzyme A thioester of 7-hydroxyoctanoic acid. The presence of a hydroxyl group at the C7 position, the penultimate carbon atom (omega-1 position), introduces a stereocenter, resulting in two enantiomers: (7R)-hydroxyoctanoyl-CoA and (7S)-hydroxyoctanoyl-CoA. In biological systems, the stereochemistry of such molecules is critical as enzymes typically exhibit high stereospecificity, meaning they will preferentially bind to and metabolize one enantiomer over the other. Therefore, understanding the stereochemistry of this compound is fundamental to elucidating its metabolic fate and potential physiological functions.
While public databases like PubChem and the Human Metabolome Database (HMDB) acknowledge the existence of both (7R)- and (7S)-7-hydroxyoctanoic acid, there is a notable scarcity of research specifically detailing the stereochemistry and biological activity of the corresponding CoA ester.[1][2]
Synthesis and Stereochemical Control
The synthesis of a specific enantiomer of this compound hinges on the stereoselective synthesis of its precursor, 7-hydroxyoctanoic acid.
Enzymatic Synthesis of 7-Hydroxyoctanoic Acid
Recent advancements in biocatalysis have demonstrated the potential for enzymatic C-H hydroxylation to produce hydroxy fatty acids. Unspecific peroxygenases (UPOs) have been shown to hydroxylate octanoic acid at various positions, including C7. While this presents a promising route for the synthesis of 7-hydroxyoctanoic acid, detailed studies on the stereoselectivity of UPOs for the C7 position are still needed to control the production of either the (R)- or (S)-enantiomer.
General Protocol for the Conversion of a Hydroxy Fatty Acid to its CoA Thioester
Once a stereochemically pure 7-hydroxyoctanoic acid enantiomer is obtained, it can be converted to its corresponding CoA thioester. A general method for this conversion involves the activation of the carboxylic acid, followed by reaction with coenzyme A. One common laboratory-scale method is the ethyl chloroformate (ECF) activation method.
Experimental Protocol: Ethyl Chloroformate Method for Acyl-CoA Synthesis
This protocol is a general procedure that can be adapted for the synthesis of this compound from 7-hydroxyoctanoic acid.
-
Activation of the Carboxylic Acid:
-
Dissolve the desired enantiomer of 7-hydroxyoctanoic acid (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0-4°C in an ice bath.
-
Add triethylamine (B128534) (1.1 equivalents) to the solution.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0-4°C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to form the mixed anhydride (B1165640).
-
-
Reaction with Coenzyme A:
-
In a separate vessel, dissolve coenzyme A (lithium salt, 1 equivalent) in a cold aqueous buffer solution (e.g., 0.5 M sodium bicarbonate, pH ~8).
-
Add the coenzyme A solution to the mixed anhydride reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Purification:
-
The resulting this compound can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Potential Biological Significance and Metabolic Pathways
The biological relevance of this compound is inferred from the detection of its precursor, 7-hydroxyoctanoic acid, in human biological fluids.
Association with Metabolic Disorders
7-Hydroxyoctanoic acid has been identified in the urine of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[3][4] This suggests that under conditions of impaired fatty acid β-oxidation, alternative metabolic pathways, such as omega and omega-1 hydroxylation, become more active. The resulting 7-hydroxyoctanoic acid would likely be activated to this compound for further metabolism.
Fatty Acid Hydroxylation Pathways
The formation of 7-hydroxyoctanoic acid is an example of (omega-1)-hydroxylation, a process typically catalyzed by cytochrome P450 monooxygenases. This enzymatic reaction introduces a hydroxyl group on the carbon atom adjacent to the terminal methyl group of a fatty acid.
Caption: Proposed metabolic pathway for the formation of this compound.
The workflow begins with the enzymatic hydroxylation of octanoic acid to 7-hydroxyoctanoic acid, which is then activated to its CoA ester for subsequent metabolic processing.
Quantitative Data
Currently, there is a lack of published quantitative data for the stereoisomers of this compound. The table below is provided as a template for researchers to populate as data becomes available.
| Property | (7R)-7-Hydroxyoctanoyl-CoA | (7S)-7-Hydroxyoctanoyl-CoA | Reference |
| Molecular Weight ( g/mol ) | 910.74 | 910.74 | Calculated |
| Specific Rotation ([α]D) | Data not available | Data not available | |
| Melting Point (°C) | Data not available | Data not available | |
| Enzyme Kinetics (Km, Vmax) | Data not available | Data not available |
Conclusion and Future Directions
The stereochemistry of this compound is a critical aspect of its biology that remains largely unexplored. While its precursor acid is a known human metabolite, further research is required to determine the predominant stereoisomer in biological systems and to elucidate the specific metabolic pathways in which it participates. The development of stereospecific enzymatic synthesis routes for 7-hydroxyoctanoic acid will be instrumental in enabling the production of enantiomerically pure (7R)- and (7S)-hydroxyoctanoyl-CoA. These compounds will be invaluable tools for researchers investigating fatty acid metabolism, metabolic disorders, and for the development of novel therapeutic agents. Future studies should focus on identifying and characterizing the enzymes responsible for the synthesis and metabolism of this compound, as well as determining the biological activities of the individual stereoisomers.
Visualizing Stereoisomers
The two enantiomers of this compound are mirror images of each other.
Caption: 2D representation of the (7R) and (7S) enantiomers of this compound.
References
- 1. 7R-hydroxy-octanoic acid | C8H16O3 | CID 5312863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octanoic acid, 7-hydroxy-, (S)- | C8H16O3 | CID 5312864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. foodb.ca [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486) [hmdb.ca]
A Technical Guide to 7-Hydroxyoctanoyl-CoA Precursors in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctanoyl-CoA is a hydroxylated medium-chain acyl-CoA that emerges from the intersection of fatty acid metabolism and xenobiotic detoxification pathways. While not as central as acetyl-CoA or palmitoyl-CoA, its precursors and formation are of significant interest for understanding cellular lipid dynamics, the function of specific enzyme families, and its potential, though not yet fully elucidated, role in downstream metabolic processes such as lipoic acid synthesis. This technical guide provides an in-depth exploration of the metabolic origins of this compound, focusing on its precursors, the enzymatic reactions involved, and the experimental methodologies required for its study.
Core Metabolic Pathway: ω-1 Hydroxylation of Octanoic Acid
The primary route to the formation of this compound involves the ω-1 hydroxylation of an eight-carbon fatty acid backbone, followed by its activation to a coenzyme A (CoA) thioester. The principal precursor is octanoic acid (also known as caprylic acid), a saturated medium-chain fatty acid.
The metabolic sequence can be broken down into two key stages:
-
Hydroxylation of the Precursor : The initial and rate-limiting step is the hydroxylation of octanoic acid at the penultimate (ω-1) carbon atom, which is the 7th carbon. This reaction is catalyzed by cytochrome P450 (CYP) monooxygenases .[1][2] Specifically, members of the CYP4 family of enzymes are known to mediate the ω- and (ω-1)-hydroxylation of short- to medium-chain fatty acids.[3] The reaction requires molecular oxygen and NADPH as a cofactor.[1] The product of this reaction is 7-hydroxyoctanoic acid .
-
Activation to Acyl-CoA : Following its synthesis, 7-hydroxyoctanoic acid is activated to its corresponding CoA thioester, This compound . This activation is carried out by an acyl-CoA synthetase . This enzymatic step is crucial as it "primes" the molecule for participation in subsequent metabolic pathways.
An alternative, though less documented, possibility is the direct hydroxylation of octanoyl-CoA at the 7-position by a CYP enzyme. Octanoyl-CoA is an intermediate in peroxisomal beta-oxidation and can also be formed from octanoic acid.[4]
Visualization of the Core Metabolic Pathway
Potential Role in Lipoic Acid Synthesis
Lipoic acid is an essential cofactor for several key mitochondrial enzyme complexes. The established de novo pathway for its synthesis in many organisms utilizes octanoyl-acyl carrier protein (ACP) , an intermediate of mitochondrial fatty acid synthesis (mtFAS).[5] The octanoyl moiety is transferred to the target enzyme by LipB (octanoyl transferase), and then two sulfur atoms are inserted at carbons 6 and 8 by lipoyl synthase (LipA).
The involvement of this compound in this pathway is not well-established. It is conceivable that it could represent an intermediate in an alternative or modified pathway, where hydroxylation at the 7-position might precede sulfur insertion or be part of a salvage pathway. However, current literature primarily points to octanoyl-ACP as the direct precursor. Further research is required to determine if and how this compound contributes to the lipoic acid pool.
Quantitative Data on Precursors
Direct quantitative data for this compound and its immediate precursors in various cell types or tissues are scarce in the published literature. However, data for related acyl-CoAs can provide a valuable reference for expected concentration ranges. The levels of these metabolites can vary significantly based on cell type, metabolic state, and diet.
Table 1: Representative Concentrations of Acyl-CoA Species in Mammalian Cells and Tissues
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[2] | MCF7 (pmol/mg protein)[2] | RAW264.7 (pmol/mg protein)[2] | Rat Liver Mitochondria (nmol/mg protein) |
| Acetyl-CoA | 10.64 | - | - | ~0.5-2.5[6] |
| Propionyl-CoA | 3.53 | - | - | - |
| Butyryl-CoA | 1.01 | - | - | - |
| Succinyl-CoA | 25.47 | - | - | - |
| C14:0-CoA (Myristoyl-CoA) | - | ~2.5 | ~1.5 | - |
| C16:0-CoA (Palmitoyl-CoA) | - | ~12.0 | ~4.0 | ~0.1-0.5[6] |
| C18:0-CoA (Stearoyl-CoA) | - | ~4.0 | ~1.0 | - |
Note: Data is compiled from multiple sources with different experimental conditions and normalization methods, affecting direct comparability. The concentration of octanoyl-CoA, the direct precursor for hydroxylation, is expected to be lower than that of long-chain acyl-CoAs like palmitoyl-CoA in many cell types.
Experimental Protocols
The analysis of this compound and its precursors requires sensitive and specific analytical techniques due to their low abundance and potential instability. The following sections detail key experimental protocols.
Protocol 1: Extraction of Acyl-CoAs from Tissues or Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs for analysis by liquid chromatography-mass spectrometry (LC-MS).[7][8]
Materials and Reagents:
-
Frozen tissue or cell pellet
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) or cold methanol (B129727)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Liquid nitrogen, pre-chilled mortar and pestle
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Refrigerated microcentrifuge (4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh approximately 20-50 mg of frozen tissue or use a frozen cell pellet. Pulverize the tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Homogenization and Deproteinization: Transfer the powdered tissue or cell pellet to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution (spiked with internal standards). Immediately homogenize the sample using a bead beater or ultrasonic homogenizer on ice.
-
Protein Precipitation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at ≥16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator or a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[2]
-
Storage: If not for immediate analysis, store the extracts at -80°C.
Visualization of the Acyl-CoA Extraction Workflow
Protocol 2: LC-MS/MS Analysis of Hydroxy-Acyl-CoAs
This protocol outlines a general approach for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)[8]
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over 15-20 minutes to elute acyl-CoAs of varying chain lengths.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 35-40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative mode (to be optimized; acyl-CoAs are often analyzed in positive mode).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor and Product Ions: These must be determined empirically by infusing a synthesized standard of this compound or predicted based on the fragmentation of similar molecules. For this compound (C29H50N7O18P3S, MW: 909.73), the precursor ion [M+H]+ would be m/z 910.2. Characteristic product ions would arise from the fragmentation of the CoA moiety.
-
Collision Energy and other MS parameters: Must be optimized for the specific analyte and instrument.
Protocol 3: Cytochrome P450 Fatty Acid Hydroxylation Assay
This in vitro assay can be used to determine the kinetic parameters of a specific CYP enzyme for the hydroxylation of octanoic acid.
Materials and Reagents:
-
Recombinant CYP enzyme and its reductase partner (e.g., expressed in E. coli or baculovirus systems)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Octanoic acid substrate (in a suitable solvent like ethanol (B145695) or DMSO)
-
Stopping solution (e.g., acetonitrile (B52724) or an acidic solution)
-
LC-MS system for product (7-hydroxyoctanoic acid) quantification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH regenerating system, recombinant CYP enzyme, and its reductase. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding varying concentrations of the octanoic acid substrate.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., 2 volumes of cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for LC-MS analysis to quantify the formation of 7-hydroxyoctanoic acid.
-
Data Analysis: Plot the rate of product formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).[9]
Conclusion
The primary precursors to this compound are octanoic acid and coenzyme A. The metabolic pathway is initiated by the ω-1 hydroxylation of octanoic acid, a reaction catalyzed by cytochrome P450 enzymes, followed by activation to its CoA thioester. While its precise physiological roles, particularly in relation to lipoic acid synthesis, require further investigation, the study of this compound and its precursors provides valuable insights into the broader landscape of fatty acid metabolism and modification. The experimental protocols outlined in this guide offer a robust framework for researchers to quantify these molecules and functionally characterize the enzymes involved, thereby paving the way for a deeper understanding of their significance in health and disease.
References
- 1. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Octanoyl-CoA - Wikipedia [en.wikipedia.org]
- 5. Mitochondrion - Wikipedia [en.wikipedia.org]
- 6. Steady-state concentrations of coenzyme A, acetyl-coenzyme A and long-chain fatty acyl-coenzyme A in rat-liver mitochondria oxidizing palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Degradation of 7-Hydroxyoctanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyoctanoyl-CoA is an omega-1 hydroxylated medium-chain fatty acyl-CoA. While the degradation of unmodified fatty acids through beta-oxidation is well-characterized, the metabolic fate of hydroxylated fatty acids, particularly at the ω-1 position, is less defined. This technical guide outlines a putative degradation pathway for this compound, drawing upon established principles of fatty acid metabolism, including omega-oxidation and beta-oxidation. This document provides a theoretical framework, summarizes relevant enzymatic data, details adaptable experimental protocols, and presents a visual representation of the proposed metabolic cascade to facilitate further research in this area.
Proposed Degradation Pathway of this compound
The degradation of this compound is hypothesized to proceed through a combination of omega-oxidation and beta-oxidation enzymatic machinery. The pathway likely initiates with the oxidation of the hydroxyl group at the C7 position, leading to the formation of a dicarboxylic acid, which then enters the beta-oxidation spiral.
The proposed steps are as follows:
-
Oxidation of the 7-hydroxyl group: The secondary alcohol at the C7 position of this compound is first oxidized to a ketone by an alcohol dehydrogenase.
-
Further oxidation to a dicarboxylic acid: The resulting keto group is then further oxidized, leading to the formation of a dicarboxylic acid, heptanedioyl-CoA. This step may involve a Baeyer-Villiger monooxygenase or similar enzymes.
-
Activation for beta-oxidation: The dicarboxylic acid, heptanedioyl-CoA, can then be activated at the free carboxyl end, though it is already a CoA thioester.
-
Peroxisomal Beta-Oxidation: Dicarboxylic acids are primarily metabolized via beta-oxidation within peroxisomes.[1] The process involves the sequential removal of two-carbon units in the form of acetyl-CoA.
This proposed pathway is based on the known metabolism of other hydroxylated fatty acids and dicarboxylic acids.[1][2]
Key Enzymes and Quantitative Data
While specific kinetic data for enzymes acting on this compound are not available in the literature, the following table summarizes kinetic parameters for related enzymes involved in fatty acid oxidation. This data can serve as a reference for designing experiments and developing metabolic models.
| Enzyme Family | Specific Enzyme/Substrate | Organism/Source | Km | Vmax | Reference |
| Alcohol Dehydrogenase | NAD+-dependent alcohol dehydrogenase with ω-hydroxy-VLCFAs | Human microsomal | - | - | [3] |
| Aldehyde Dehydrogenase | Fatty aldehyde dehydrogenase (ALDH3A2) with very-long-chain aldehydes | Human | - | - | [3] |
| Acyl-CoA Dehydrogenase | Medium-chain acyl-CoA dehydrogenase (MCAD) with Octanoyl-CoA | Human | ~2-10 µM | - | [4] |
| Enoyl-CoA Hydratase | Enoyl-CoA hydratase with trans-2-octenoyl-CoA | Bovine liver | ~20 µM | - | [5] |
| 3-Hydroxyacyl-CoA Dehydrogenase | L-3-hydroxyacyl-CoA dehydrogenase with 3-hydroxyoctanoyl-CoA | Pig heart | ~5 µM | - | [6] |
| Thiolase | 3-ketoacyl-CoA thiolase with 3-ketooctanoyl-CoA | Pig heart | ~10 µM | - | [7] |
Note: The provided Km values are approximate and can vary based on experimental conditions. The absence of specific data for this compound highlights a significant knowledge gap.
Experimental Protocols
Investigating the degradation of this compound requires robust experimental methodologies. The following protocols, adapted from established fatty acid oxidation assays, can be applied to elucidate its metabolic fate.
In Vitro Enzyme Assays
Objective: To identify and characterize enzymes capable of metabolizing this compound.
Methodology:
-
Enzyme Source: Recombinant enzymes (e.g., cytochrome P450s, alcohol dehydrogenases, beta-oxidation enzymes) or subcellular fractions (microsomes, mitochondria, peroxisomes) can be used.
-
Substrate: Synthesized this compound.
-
Reaction Conditions: Incubate the enzyme source with this compound in a suitable buffer system containing necessary cofactors (e.g., NAD+, NADP+, FAD, Coenzyme A).
-
Product Analysis: Monitor the depletion of the substrate and the formation of products over time using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
Kinetic Analysis: Determine kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction rates.
Cellular Metabolism Studies
Objective: To trace the metabolic fate of this compound in intact cells.
Methodology:
-
Cell Culture: Utilize relevant cell lines (e.g., hepatocytes, kidney cells) known for active fatty acid metabolism.
-
Isotope Labeling: Treat cells with isotopically labeled 7-hydroxyoctanoic acid (e.g., ¹³C or ²H labeled), which will be intracellularly converted to its CoA ester.
-
Metabolite Extraction: After incubation, quench cellular metabolism and extract intracellular and extracellular metabolites.
-
Metabolite Profiling: Analyze the extracts using LC-MS/MS to identify and quantify labeled downstream metabolites, such as dicarboxylic acids and beta-oxidation intermediates. This allows for the reconstruction of the degradation pathway.
Analysis of Acyl-CoA Intermediates by Mass Spectrometry
Objective: To directly measure the levels of this compound and its degradation products within biological samples.
Methodology:
-
Sample Preparation: Extract acyl-CoAs from cell or tissue samples using methods that preserve their integrity, typically involving acidic precipitation and solid-phase extraction.
-
LC-MS/MS Analysis: Separate the acyl-CoA species using reverse-phase liquid chromatography and detect them using tandem mass spectrometry. Multiple Reaction Monitoring (MRM) mode can be used for sensitive and specific quantification of target molecules.
Visualization of the Proposed Pathway and Experimental Workflow
Proposed Degradation Pathway of this compound
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486) [hmdb.ca]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. bu.edu [bu.edu]
The Enigmatic Role of 7-Hydroxyoctanoyl-CoA in Secondary Metabolite Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyoctanoyl-CoA, a hydroxylated medium-chain acyl-CoA, represents a fascinating yet underexplored intermediate in the vast landscape of secondary metabolism. While its close relatives, such as 3-hydroxyoctanoyl-CoA, are well-established precursors for polyhydroxyalkanoates (PHAs), the precise role and biosynthetic pathways involving the 7-hydroxy isomer remain largely enigmatic. This technical guide provides a comprehensive overview of the current understanding and hypothetical pathways involving this compound in the synthesis of secondary metabolites. It details the enzymatic machinery potentially responsible for its formation, including acyl-CoA synthetases and cytochrome P450 fatty acid hydroxylases, and presents state-of-the-art experimental protocols for its study. Furthermore, this guide offers insights into the analytical techniques required for the detection and quantification of hydroxyacyl-CoAs and proposes logical workflows for future research in this intriguing area.
Introduction
Secondary metabolites are a rich source of bioactive compounds with significant applications in medicine, agriculture, and biotechnology. Their biosynthesis often involves unique building blocks derived from primary metabolism. Acyl-Coenzyme A (CoA) thioesters are central intermediates, serving as precursors for a wide array of natural products, including polyketides and non-ribosomal peptides[1][2]. While the roles of common acyl-CoAs like acetyl-CoA and malonyl-CoA are well-documented, the incorporation of modified acyl-CoAs, such as hydroxylated derivatives, contributes to the structural diversity and biological activity of the final products.
This compound, specifically hydroxylated at the ω-1 position, presents a unique chemical handle that could, in principle, be incorporated into secondary metabolite scaffolds, leading to novel functionalities. However, direct evidence for its widespread involvement in natural product biosynthesis is currently limited. This guide aims to bridge this knowledge gap by extrapolating from related pathways and providing the necessary technical framework to stimulate further investigation.
Biosynthesis of this compound: A Hypothetical Pathway
The de novo biosynthesis of this compound is not explicitly detailed in the current literature. However, a plausible pathway can be constructed based on the known biosynthesis of its structural isomer, 8-hydroxyoctanoic acid, and the general principles of fatty acid metabolism and hydroxylation[3][4]. The proposed pathway involves two key enzymatic steps: the activation of octanoic acid and its subsequent hydroxylation.
Step 1: Activation of Octanoic Acid to Octanoyl-CoA
The initial step is the conversion of free octanoic acid to its activated thioester form, octanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (ACS) . These enzymes are ubiquitous and exhibit varying substrate specificities.
-
Reaction: Octanoic Acid + ATP + CoASH → Octanoyl-CoA + AMP + PPi
-
Enzyme Class: Acyl-CoA Synthetase (EC 6.2.1.-)
Step 2: Hydroxylation of Octanoyl-CoA
The second and crucial step is the regioselective hydroxylation of the octanoyl chain at the C-7 position. This is most likely carried out by a cytochrome P450 monooxygenase (CYP) . These enzymes are known for their ability to catalyze the oxidation of a wide range of substrates, including fatty acids[5][6][7]. The specific CYP responsible for 7-hydroxylation would require experimental identification.
-
Reaction: Octanoyl-CoA + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O
-
Enzyme Class: Cytochrome P450 Monooxygenase (EC 1.14.14.-)
The following Graphviz diagram illustrates this hypothetical biosynthetic pathway.
References
- 1. Cracking the Polyketide Code - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Lipopeptide Biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 7-Hydroxyoctanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic processes, including fatty acid β-oxidation and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoAs like this compound is vital for understanding cellular metabolism, identifying metabolic bottlenecks, and for the development of therapeutics targeting metabolic disorders. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
Sample Preparation (Protein Precipitation)
This method is preferred for its simplicity and efficiency in extracting a broad range of acyl-CoAs.
-
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate)
-
Ice-cold 5% (w/v) sulfosalicylic acid (SSA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C and >15,000 x g
-
-
Procedure:
-
For cultured cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). For tissue samples, ensure the tissue is snap-frozen in liquid nitrogen and homogenized.
-
Add 200 µL of ice-cold 5% SSA to the cell pellet or tissue homogenate.
-
Vortex vigorously for 30 seconds to ensure complete lysis and protein precipitation.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.
-
The samples are now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.
-
Liquid Chromatography (LC)
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
Gradient:
Time (min) % B 0.0 2 2.0 2 10.0 60 12.0 95 14.0 95 14.1 2 | 18.0 | 2 |
-
Mass Spectrometry (MS)
-
Instrumentation:
-
Triple quadrupole mass spectrometer.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Multiple Reaction Monitoring (MRM) Transitions: The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and a product ion corresponding to the phosphopantetheine moiety (m/z 428). Based on the molecular weight of this compound (C29H52N7O19P3S, MW: 927.75 g/mol ), the predicted precursor ion ([M+H]+) is m/z 928.8.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 928.8 | 421.8 | 35 |
| This compound | 928.8 | 428.0 | 30 |
| Internal Standard (e.g., C17-CoA) | 1004.5 | 497.5 | 40 |
(Note: Collision energies should be optimized for the specific instrument being used.)
Data Presentation
Quantitative data should be presented in a clear and structured format. Below is an example table summarizing hypothetical quantitative results for this compound in different cell lines under varying conditions.
| Cell Line | Treatment | This compound (pmol/mg protein) | Standard Deviation |
| HepG2 | Control | 1.5 | 0.2 |
| HepG2 | Fatty Acid Supplement | 4.2 | 0.5 |
| HEK293 | Control | 0.8 | 0.1 |
| HEK293 | Fatty Acid Supplement | 2.1 | 0.3 |
Visualization of Metabolic Pathway and Experimental Workflow
To better understand the context of this compound metabolism and the analytical process, the following diagrams are provided.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway for Octanoyl-CoA.
Caption: Experimental Workflow for this compound Analysis.
Application Note: Quantification of 7-Hydroxyoctanoyl-CoA by Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme A (CoA) and its thioesters, such as 7-hydroxyoctanoyl-CoA, are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle. The accurate quantification of specific acyl-CoAs is essential for understanding cellular metabolism, diagnosing metabolic disorders, and for the development of therapeutic agents targeting these pathways. Due to their low endogenous concentrations and complex biological matrices, sensitive and specific analytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering high selectivity and sensitivity.[1][2][3][4] This application note details a proposed method for the robust quantification of this compound in biological samples using a stable isotope dilution (SID) LC-MS/MS approach. The SID method, which utilizes a stable isotope-labeled internal standard, accounts for variations in sample extraction and matrix effects, thereby providing the highest level of analytical precision and accuracy.[1][5]
Principle of the Method
The quantification of this compound is achieved by spiking biological samples with a known concentration of a stable isotope-labeled internal standard (e.g., [¹³C₈]-7-hydroxyoctanoyl-CoA). The endogenous (light) analyte and the heavy internal standard are co-extracted, co-purified, and co-analyzed by LC-MS/MS. The analyte and internal standard are separated from other cellular components by reverse-phase liquid chromatography and are subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In the mass spectrometer, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Because the analyte and the internal standard have nearly identical physicochemical properties, any sample loss during preparation will affect both equally. The concentration of the endogenous this compound is then determined by comparing the peak area ratio of the analyte to that of the internal standard against a calibration curve.
Caption: Overall experimental workflow for this compound quantification.
Experimental Protocols
This section outlines a detailed protocol for the extraction and quantification of this compound from cultured cells.
1. Materials and Reagents
-
This compound sodium salt (Analyte standard)
-
[¹³C₈]-7-hydroxyoctanoyl-CoA (Internal Standard - custom synthesis may be required)
-
HPLC-grade Acetonitrile, Methanol (B129727), and Water
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate
-
Phosphate Buffered Saline (PBS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Low-protein binding microcentrifuge tubes
2. Sample Preparation: Extraction from Cultured Cells
Proper sample preparation is critical for accurate and reproducible results.[6][7]
-
Cell Harvesting: Aspirate culture medium and wash adherent cells (approx. 1-5 million) twice with ice-cold PBS.
-
Internal Standard Spiking: Add 1 mL of ice-cold extraction solvent (80% Acetonitrile / 20% Water containing the stable isotope-labeled internal standard at a known concentration, e.g., 50 nM).
-
Cell Lysis & Protein Precipitation: Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[8]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution & SPE Cleanup:
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Reconstitute the dried extract in 500 µL of water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar contaminants.
-
Elute the this compound with 1 mL of methanol.
-
Dry the eluate under nitrogen.
-
-
Final Reconstitution: Reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following parameters serve as a starting point and may require optimization for specific instrumentation.
Caption: Principle of quantification by stable isotope dilution.
Data Presentation: Quantitative Parameters
The successful quantification of this compound relies on optimized and well-defined analytical parameters.
Table 1: Proposed Liquid Chromatography (LC) Parameters
| Parameter | Suggested Condition |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate |
Table 2: Proposed Mass Spectrometry (MS) Parameters
The exact mass of this compound (C₂₉H₄₉N₇O₁₈P₃S) is approximately 928.20 g/mol . The precursor ion in positive mode will be [M+H]⁺. Acyl-CoAs characteristically exhibit a neutral loss of the CoA pantetheine-adenosine diphosphate (B83284) portion (507.12 Da).[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
| This compound | 929.2 | 422.1 | ESI Positive | Corresponds to [M+H - 507]⁺ |
| 929.2 | Qualifier Ion | ESI Positive | A second, less intense fragment is advised | |
| [¹³C₈]-7-HOCoA (IS) | 937.2 | 430.1 | ESI Positive | Corresponds to [M+8+H - 507]⁺ |
Note: The exact m/z values should be optimized by direct infusion of standards on the specific mass spectrometer used.
Table 3: Example Quantitative Data Summary (Template)
This table should be populated with the results from the analysis of experimental samples.
| Sample ID | Replicate | Peak Area (Analyte) | Peak Area (Internal Std) | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 1 | Data | Data | Data | Data |
| Control 1 | 2 | Data | Data | Data | Data |
| Treated 1 | 1 | Data | Data | Data | Data |
| Treated 1 | 2 | Data | Data | Data | Data |
This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in biological samples using LC-MS/MS. The detailed protocols for sample preparation and the suggested starting points for LC and MS conditions offer a robust foundation for researchers. The incorporation of a stable isotope-labeled internal standard is crucial for achieving the high degree of accuracy and precision necessary for metabolic research and drug development. This method can be adapted and validated for various biological matrices to advance our understanding of the roles of specific acyl-CoAs in health and disease.
References
- 1. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Derivatization of 7-Hydroxyoctanoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Direct analysis of acyl-Coenzyme A (acyl-CoA) thioesters, such as 7-hydroxyoctanoyl-CoA, by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. The Coenzyme A moiety is a large, polar, and thermally labile molecule, making it non-volatile and unsuitable for standard GC conditions.
The established analytical strategy involves a two-part process:
-
Hydrolysis: The thioester bond of this compound is chemically cleaved to release the free fatty acid, 7-hydroxyoctanoic acid.
-
Derivatization: The resulting 7-hydroxyoctanoic acid contains two polar functional groups (a carboxyl group and a hydroxyl group) that require derivatization to increase volatility and thermal stability for GC-MS analysis. This typically involves a two-step reaction: esterification of the carboxyl group and silylation of the hydroxyl group.
This application note provides a detailed protocol for the hydrolysis of this compound followed by a robust two-step derivatization for quantitative analysis by GC-MS.
Metabolic Context of this compound
This compound is a medium-chain hydroxy fatty acyl-CoA. Such molecules are key intermediates in fatty acid metabolism, including β-oxidation and fatty acid synthesis pathways.[1][2][3] Accurate quantification is crucial for studying metabolic flux, diagnosing certain metabolic disorders like medium-chain acyl-CoA dehydrogenase deficiency, and understanding cellular lipid homeostasis.[4][5][6][7]
Figure 1. Simplified Metabolic Context of this compound.
Quantitative Data: Comparison of Silylation Reagents
Silylation is a critical step for derivatizing the hydroxyl group of 7-hydroxyoctanoic acid. The choice of reagent affects the stability of the derivative and its mass spectral properties. The most common reagents form either trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers.[8]
| Reagent Abbreviation | Full Name | Derivative Group | Key Features & Advantages |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | TMS | Highly volatile by-products, reducing chromatographic interference. Fast and quantitative reactions for most hydroxyl and carboxyl groups.[9] |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | TMS | The most volatile of the TMS-amide reagents. By-products are also highly volatile, making it excellent for trace analysis. |
| MTBSTFA | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | TBDMS | Forms TBDMS derivatives that are ~10,000 times more stable against hydrolysis than TMS derivatives, allowing for delayed analysis. Produces a prominent [M-57]+ fragment in mass spectra, aiding in molecular weight determination. |
Detailed Experimental Protocols
This section outlines the complete procedure, from sample preparation to derivatization, ready for GC-MS injection.
4.1. Materials and Reagents
-
Sample: Biological matrix (e.g., cell lysate, tissue homogenate) containing this compound.
-
Hydrolysis: 10 M Sodium Hydroxide (NaOH), 6 M Hydrochloric Acid (HCl).
-
Extraction: Ethyl acetate (B1210297), Hexane (B92381) (HPLC grade).
-
Drying: Anhydrous Sodium Sulfate (Na₂SO₄).
-
Esterification: 14% Boron Trifluoride in Methanol (BF₃-Methanol).
-
Silylation: BSTFA + 1% TMCS (trimethylchlorosilane) or MTBSTFA.
-
Solvents: Acetonitrile, Pyridine (B92270) (anhydrous).
-
Internal Standard: Stable isotope-labeled 7-hydroxyoctanoic acid (e.g., d₄-7-hydroxyoctanoic acid) for quantification.
4.2. Protocol 1: Acyl-CoA Hydrolysis and Extraction
This protocol is adapted from methods for analyzing total fatty acid content from complex lipids.[10]
-
Sample Preparation: To 500 µL of sample (e.g., plasma, cell media), add a known amount of internal standard.
-
Base Hydrolysis: Add 500 µL of 10 M NaOH. Vortex thoroughly and incubate in a water bath at 60°C for 30 minutes to cleave the thioester bond.[10]
-
Acidification: Cool the sample to room temperature. Carefully acidify the mixture to pH < 2 by adding ~2 mL of 6 M HCl. Vortex after addition.
-
Liquid-Liquid Extraction: Add 3 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases. Transfer the upper organic layer to a clean glass tube. Repeat the extraction once more with another 3 mL of ethyl acetate and combine the organic layers.
-
Drying: Dry the pooled organic extract by passing it through a small column of anhydrous Na₂SO₄ or by adding Na₂SO₄ directly to the tube.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 37°C. The resulting residue contains free 7-hydroxyoctanoic acid.
4.3. Protocol 2: Two-Step Derivatization
Step A: Esterification of Carboxylic Acid [8]
-
Reagent Addition: To the dried residue from step 4.2.6, add 200 µL of 14% BF₃-Methanol solution.
-
Reaction: Cap the vial tightly and heat at 60°C for 10 minutes to form the fatty acid methyl ester (FAME).[8]
-
Extraction of FAME: Cool the vial. Add 1 mL of water and 1 mL of hexane. Vortex vigorously to extract the 7-hydroxyoctanoate methyl ester into the hexane layer.
-
Isolation: Carefully transfer the upper hexane layer to a new clean, dry vial.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen.
Step B: Silylation of Hydroxyl Group [8]
-
Reagent Addition: To the dried methyl ester from step 4.3.5, add 50 µL of anhydrous pyridine and 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[8]
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample to analysis.
Figure 2. Analytical Workflow for this compound.
Recommended GC-MS Parameters
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended.
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
Conclusion
The protocol described provides a reliable and robust method for the derivatization and subsequent GC-MS analysis of this compound. By converting the non-volatile acyl-CoA into its corresponding volatile methyl ester, silyl (B83357) ether derivative, researchers can achieve accurate and sensitive quantification, enabling deeper insights into fatty acid metabolism and related pathologies. Careful handling of reagents, especially avoiding moisture during silylation, is critical for successful derivatization.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxyoctanoyl-CoA (HMDB0003940) [hmdb.ca]
- 2. P. aeruginosa Metabolome Database: (S)-Hydroxyoctanoyl-CoA (PAMDB000536) [pseudomonas.umaryland.edu]
- 3. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 4. foodb.ca [foodb.ca]
- 5. Human Metabolome Database: Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486) [hmdb.ca]
- 6. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. gcms.cz [gcms.cz]
- 10. lipidmaps.org [lipidmaps.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for the Extraction of 7-hydroxyoctanoyl-CoA from Bacterial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-hydroxyoctanoyl-CoA is a key intermediate in various bacterial metabolic pathways, including fatty acid biosynthesis and the production of valuable biopolymers. Accurate and efficient extraction of this acyl-CoA thioester from bacterial cells is critical for metabolic engineering, drug discovery, and biochemical pathway elucidation. This document provides a comprehensive protocol for the extraction of this compound, designed to ensure high recovery rates and sample integrity for downstream analysis, primarily by liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
Quantitative data for acyl-CoA species can vary significantly depending on the bacterial strain, growth conditions, and the analytical method employed. The following table provides a representative summary of acyl-CoA concentrations found in bacteria from existing literature to offer a comparative baseline.
| Acyl-CoA Species | E. coli (pmol/mg dry cell weight) | Corynebacterium glutamicum (nmol/g dry cell weight) | Pseudomonas putida (nmol/g dry cell weight) |
| Acetyl-CoA | 1.5 - 5.0 | 10 - 50 | 5 - 30 |
| Malonyl-CoA | 0.2 - 1.0 | 1 - 5 | 0.5 - 3 |
| Succinyl-CoA | 0.5 - 2.0 | 2 - 10 | 1 - 8 |
| Propionyl-CoA | 0.1 - 0.5 | 0.5 - 3 | Not Reported |
| Butyryl-CoA | Not Reported | 0.1 - 1 | Not Reported |
| Long-Chain Acyl-CoAs | Variable | Variable | Variable |
Note: The concentration of this compound will be highly dependent on the specific metabolic pathways active in the bacterium under investigation.
Experimental Protocols
Principle
The extraction of acyl-CoAs from bacterial cells is a sensitive procedure due to their low abundance and inherent instability.[1] This protocol is optimized to rapidly quench metabolic activity, efficiently lyse cells, and extract acyl-CoAs while minimizing degradation. The procedure involves rapid cell harvesting, quenching in cold solvent, cell lysis, and extraction of the soluble acyl-CoA fraction. Subsequent analysis is typically performed using LC-MS/MS for sensitive and specific quantification.
Materials and Reagents
-
Bacterial cell culture
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Glass beads (0.1 mm diameter), acid-washed and sterilized
-
Microcentrifuge tubes (1.5 mL or 2.0 mL), pre-chilled
-
Centrifuge capable of 14,000 x g at 4°C
-
Bead beater homogenizer
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS grade water and solvents
-
Reconstitution Solvent: 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7)[1][2]
Procedure
-
Cell Harvesting and Quenching:
-
Rapidly harvest a defined volume of bacterial culture in the exponential growth phase by centrifugation at 4°C.
-
Immediately discard the supernatant and resuspend the cell pellet in an equal volume of ice-cold PBS.
-
Centrifuge again and discard the supernatant. This washing step removes extracellular metabolites.
-
Immediately proceed to the cell lysis and extraction step to prevent degradation of acyl-CoAs.[3]
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in 1 mL of pre-chilled (-20°C) extraction solvent containing the internal standard.
-
Transfer the cell suspension to a pre-chilled 2 mL microcentrifuge tube containing an appropriate volume of 0.1 mm glass beads.
-
Perform mechanical cell lysis using a bead beater. A typical procedure involves 3 cycles of 30 seconds of homogenization with 2-minute intervals of cooling on dry ice in between each cycle.[3]
-
Following lysis, centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[3]
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant, which contains the extracted acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of reconstitution solvent.[1]
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
-
Chromatography: Separation of this compound from other acyl-CoAs is typically achieved using reversed-phase chromatography with a C18 column.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Visualizations
Signaling Pathway
Caption: Putative metabolic pathway for the synthesis of this compound in bacteria.
Experimental Workflow
Caption: Experimental workflow for the extraction of this compound from bacterial cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Solid-Phase Extraction of 7-Hydroxyoctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoAs like this compound in biological matrices is essential for studying metabolic disorders and for the development of therapeutic agents. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
This application note provides a detailed protocol for the solid-phase extraction of this compound from biological samples, primarily tissue. The method is based on a well-established anion-exchange SPE procedure that has demonstrated high recovery for a range of acyl-CoAs.[3][4]
Principle of the Method
This protocol utilizes a two-step process: an initial liquid-liquid extraction to isolate lipids and other organic-soluble components from the tissue homogenate, followed by solid-phase extraction to specifically purify the acyl-CoA fraction.[3] The SPE method employs a weak anion-exchange sorbent. At a controlled pH, the negatively charged phosphate (B84403) groups of the coenzyme A moiety of this compound will be retained on the positively charged sorbent. Unwanted, non-anionic compounds are washed away, and the purified this compound is then eluted using a high-salt or pH-modified solvent.[1][3]
Data Presentation
The recovery of acyl-CoAs can be influenced by several factors, including the tissue type, the specific acyl-CoA, and the extraction methodology. The following table summarizes recovery rates for various acyl-CoAs using different extraction methods, providing a benchmark for the expected performance of this protocol.
| Acyl-CoA Species | Extraction Method | Recovery Rate (%) | Reference |
| Acetyl-CoA | Acetonitrile/Isopropanol with SPE | 93-104% (extraction), 83-90% (SPE) | [3] |
| Malonyl-CoA | Acetonitrile/Isopropanol with SPE | 93-104% (extraction), 83-90% (SPE) | [3] |
| Octanoyl-CoA | Acetonitrile/Isopropanol with SPE | 93-104% (extraction), 83-90% (SPE) | [3] |
| Oleoyl-CoA | Acetonitrile/Isopropanol with SPE | 93-104% (extraction), 83-90% (SPE) | [3] |
| Palmitoyl-CoA | Acetonitrile/Isopropanol with SPE | 93-104% (extraction), 83-90% (SPE) | [3] |
| Arachidonyl-CoA | Acetonitrile/Isopropanol with SPE | 93-104% (extraction), 83-90% (SPE) | [3] |
| Long-Chain Acyl-CoAs | KH2PO4 buffer, 2-propanol, ACN with oligonucleotide purification column | 70-80% | [5] |
Experimental Protocol
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs and is suitable for various tissue types.[1][3][5]
Materials and Reagents:
-
Frozen tissue sample
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)
-
SPE column conditioning solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
SPE column wash solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
SPE elution solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA like heptadecanoyl-CoA)
-
Centrifuge capable of refrigeration
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2 mL of a 3:1 (v/v) solution of acetonitrile/isopropanol to the homogenate.
-
Homogenize again.
-
-
Liquid-Liquid Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction:
-
Column Conditioning: Condition the weak anion exchange SPE column by passing 1 mL of the conditioning solution through the column.
-
Sample Loading: Apply the supernatant from step 2 to the conditioned SPE column. Collect the flow-through in case of overloading.
-
Column Washing: Wash the column with 1 mL of the wash solution to remove any unbound contaminants.
-
Elution: Elute the this compound and other retained acyl-CoAs with 2 mL of the elution solution into a clean collection tube.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Principle of weak anion-exchange SPE for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 7-Hydroxyoctanoyl-CoA Standard for Research
Introduction
7-Hydroxyoctanoyl-CoA is a critical intermediate in various metabolic pathways and is of significant interest to researchers in the fields of biochemistry, drug discovery, and metabolic studies. The availability of a high-purity standard of this compound is essential for the accurate quantification of this metabolite in biological samples, for use as a substrate in enzyme assays, and for the calibration of analytical instrumentation. This document provides a detailed protocol for the chemo-enzymatic synthesis, purification, and characterization of this compound. The methodologies described herein are adapted from established procedures for the synthesis of other long-chain acyl-CoAs and are intended for use by researchers, scientists, and drug development professionals.[1][2][3]
Data Presentation
A summary of the expected quantitative data for the synthesis of this compound is presented in the table below. These values are based on typical yields and purities achieved for similar acyl-CoA syntheses.
| Parameter | Expected Value | Method of Determination |
| Starting Material (7-hydroxyoctanoic acid) | 10 mg | Gravimetric |
| Starting Material (Coenzyme A) | 50 mg | Gravimetric |
| Theoretical Yield of this compound | ~11.4 mg | Calculation |
| Final Yield of Purified this compound | 5-8 mg (44-70% of theoretical) | UV-Vis Spectrophotometry (A260) |
| Purity | >95% | HPLC-UV (260 nm) |
| Molecular Weight (free acid) | 911.73 g/mol | - |
| Expected [M-H]⁻ ion | m/z 910.72 | Mass Spectrometry (ESI-MS) |
Experimental Protocols
This section details the necessary protocols for the synthesis, purification, and characterization of this compound.
1. Materials and Reagents
-
7-Hydroxyoctanoic acid (≥98% purity)
-
Coenzyme A, free acid (≥95% purity)
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Syringe filters (0.22 µm)
-
Standard laboratory glassware and equipment (magnetic stirrer, rotary evaporator, etc.)
2. Synthesis of this compound
This protocol is adapted from the CDI-mediated coupling method, which has been successfully used for the synthesis of various acyl-CoAs.[1]
-
Step 1: Activation of 7-Hydroxyoctanoic Acid
-
In a clean, dry round-bottom flask, dissolve 10 mg of 7-hydroxyoctanoic acid in 2 mL of anhydrous THF.
-
Add 1.1 equivalents of N,N'-Carbonyldiimidazole (CDI) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere to form the acyl-imidazole intermediate.
-
-
Step 2: Coupling with Coenzyme A
-
In a separate flask, dissolve 50 mg of Coenzyme A and 1.2 equivalents of triethylamine in 5 mL of 0.5 M sodium bicarbonate solution.
-
Slowly add the activated 7-hydroxyoctanoyl-imidazole solution from Step 1 to the Coenzyme A solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
-
Step 3: Quenching and Solvent Removal
-
After 4 hours, quench the reaction by adding a small amount of water.
-
Remove the THF from the reaction mixture using a rotary evaporator.
-
3. Purification of this compound
Purification is achieved using solid-phase extraction (SPE) followed by preparative High-Performance Liquid Chromatography (HPLC).[4][5][6]
-
Step 1: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the crude reaction mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove unreacted Coenzyme A and other water-soluble impurities.
-
Elute the this compound with 5 mL of 50% aqueous methanol.
-
Collect the eluate and concentrate it using a rotary evaporator or lyophilizer.
-
-
Step 2: High-Performance Liquid Chromatography (HPLC)
-
Re-dissolve the concentrated eluate from the SPE step in a minimal amount of mobile phase A.
-
Purify the this compound using a preparative C18 HPLC column.
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution at 260 nm.
-
Collect the fractions corresponding to the major peak, which should be this compound.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
4. Characterization of this compound
-
Step 1: Purity Assessment by Analytical HPLC
-
Analyze the purified product using an analytical C18 HPLC column with the same mobile phases and a similar gradient as in the preparative step.
-
Purity should be ≥95% as determined by the peak area at 260 nm.
-
-
Step 2: Concentration Determination by UV-Vis Spectrophotometry
-
Dissolve a known mass of the lyophilized product in a suitable buffer.
-
Measure the absorbance at 260 nm.
-
Calculate the concentration using the molar extinction coefficient of adenine (B156593) (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
-
-
Step 3: Identity Confirmation by Mass Spectrometry
-
Analyze the purified product by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.
-
The expected [M-H]⁻ ion for this compound is m/z 910.72.
-
Mandatory Visualizations
Caption: Chemical synthesis pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Enzymatic Assay of 7-Hydroxyoctanoyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctanoyl-CoA is an acyl-coenzyme A thioester that may play a role in various metabolic pathways. The study of its biosynthesis is crucial for understanding its physiological function and for the development of potential therapeutics targeting these pathways. These application notes provide a detailed protocol for an in vitro enzymatic assay to produce and quantify this compound. The assay is based on a coupled-enzyme system where the production of this compound by a putative hydroxylase or reductase is coupled to a downstream detection reaction. The protocol is designed to be adaptable for the characterization of novel enzymes involved in the biosynthesis of this compound.
Principle of the Assay
The production of this compound can be achieved through the enzymatic modification of a suitable precursor, such as octanoyl-CoA or 7-oxo-octanoyl-CoA. This protocol describes a versatile framework that can be adapted for either a hydroxylation or a reduction reaction. The subsequent quantification of the produced this compound can be performed using a coupled enzymatic assay that results in a detectable spectrophotometric or fluorometric signal, or by direct measurement using High-Performance Liquid Chromatography (HPLC).[1][2]
A common approach for quantifying acyl-CoA products is through a coupled assay involving acyl-CoA oxidase and peroxidase.[3][4][5] In this system, acyl-CoA oxidase acts on the newly formed acyl-CoA to produce hydrogen peroxide (H2O2). The H2O2 is then used by peroxidase to oxidize a chromogenic substrate, leading to a measurable change in absorbance.[3] Alternatively, fluorometric methods can be employed for higher sensitivity.[6][7]
Data Presentation
Quantitative data from the enzymatic assay should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Enzyme Kinetic Parameters for this compound Production
| Parameter | Value | Units |
| Vmax | µmol/min/mg | |
| Km (Substrate 1) | µM | |
| Km (Substrate 2) | µM | |
| kcat | s⁻¹ | |
| kcat/Km | M⁻¹s⁻¹ | |
| Optimal pH | ||
| Optimal Temperature | °C |
Table 2: Specific Activity of the Enzyme Under Different Conditions
| Condition | Specific Activity (µmol/min/mg) | Standard Deviation |
| Control | ||
| Inhibitor A | ||
| Activator B | ||
| Metal Ion C |
Experimental Protocols
Protocol 1: Spectrophotometric Coupled Enzyme Assay for this compound Production
This protocol is designed for a continuous spectrophotometric assay to measure the rate of this compound formation.
Materials and Reagents:
-
Enzyme: Purified putative 7-hydroxylase or 7-oxo-octanoyl-CoA reductase.
-
Substrates: Octanoyl-CoA or 7-oxo-octanoyl-CoA, and the appropriate co-substrate (e.g., NADPH for a reductase).
-
Coupling Enzymes: Acyl-CoA oxidase and horseradish peroxidase (HRP).[3]
-
Chromogenic Substrate: A suitable peroxidase substrate such as 4-aminoantipyrine (B1666024) and phenol, or Amplex™ Red.[3]
-
Buffer: e.g., 50 mM MES Buffer, pH adjusted to the optimal pH for the enzyme of interest.[3]
-
Coenzyme A (CoA): For use as a standard.
-
Microplate reader or spectrophotometer.
-
96-well microplate (UV-transparent for spectrophotometric assays).
Assay Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, coupling enzymes (acyl-CoA oxidase and HRP), and the chromogenic substrate. The final concentrations of these components should be optimized for the specific assay but can be based on established protocols for similar acyl-CoA assays.[3]
-
Prepare Reaction Wells: To each well of a 96-well plate, add a defined volume of the Reagent Mix.
-
Initiate the Reaction: Add the substrate (e.g., octanoyl-CoA) and the co-substrate (e.g., NADPH) to the wells. Finally, initiate the reaction by adding the purified enzyme of interest. The final reaction volume should be consistent across all wells.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to the optimal temperature and measure the change in absorbance over time at the appropriate wavelength for the chosen chromogenic substrate (e.g., 500 nm for the quinoneimine dye produced from 4-aminoantipyrine and phenol).[3]
-
Calculate Reaction Rate: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Standard Curve: To quantify the amount of this compound produced, generate a standard curve using known concentrations of a similar acyl-CoA or H₂O₂.
-
Data Analysis: Convert the rate of change in absorbance to the rate of product formation (µmol/min) using the standard curve. Calculate the specific activity of the enzyme (µmol/min/mg of enzyme).
Protocol 2: HPLC-Based Quantification of this compound
This protocol provides a method for the direct detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC).[1][2]
Materials and Reagents:
-
Enzyme and Substrates: As described in Protocol 1.
-
Reaction Buffer: A buffer system compatible with both the enzymatic reaction and subsequent HPLC analysis.
-
Quenching Solution: e.g., ice-cold methanol (B129727) or a dilute acid solution to stop the enzymatic reaction.
-
HPLC System: Equipped with a suitable column (e.g., C18) and a UV detector.[2]
-
Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
This compound Standard: A purified standard of this compound is required for quantification. If not commercially available, it may need to be synthesized chemo-enzymatically.[8][9]
Assay Procedure:
-
Enzymatic Reaction: Set up the enzymatic reaction in a microcentrifuge tube by combining the buffer, substrate(s), co-substrate(s), and the enzyme. Incubate at the optimal temperature for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Elute the compounds using a suitable gradient program. Monitor the absorbance at a wavelength where CoA and its derivatives absorb (typically around 260 nm).[2]
-
Quantification: Identify the peak corresponding to this compound by comparing its retention time to that of the purified standard. Quantify the amount of product by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.
Visualizations
Caption: Hypothetical enzymatic synthesis of this compound.
Caption: Workflow for the spectrophotometric coupled enzyme assay.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. realgenelabs.com [realgenelabs.com]
- 6. abcam.cn [abcam.cn]
- 7. bioassaysys.com [bioassaysys.com]
- 8. mdpi.com [mdpi.com]
- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Metabolic Engineering of E. coli to Produce 7-Hydroxyoctanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxyoctanoyl-CoA is a valuable medium-chain length hydroxy fatty acyl-CoA that can serve as a precursor for the synthesis of specialty polymers, pharmaceuticals, and other high-value chemicals. Chemical synthesis of such specific regioisomers of hydroxy fatty acids is often challenging, involving multiple steps and the use of harsh chemicals. Metabolic engineering of microorganisms like Escherichia coli offers a promising alternative for the sustainable and specific production of this compound from renewable feedstocks.
This document provides a comprehensive guide to the metabolic engineering of E. coli for the production of this compound. It includes details on the design of the biosynthetic pathway, protocols for strain construction and fermentation, and analytical methods for product quantification.
Metabolic Pathway Design
The production of this compound in E. coli can be achieved by engineering the native fatty acid biosynthesis pathway and introducing a heterologous hydroxylation step. The overall strategy involves:
-
Enhancing the precursor pool of octanoyl-CoA: This is achieved by overexpressing a thioesterase specific for C8 fatty acids to increase the production of octanoic acid. Subsequently, an acyl-CoA synthetase is utilized to convert octanoic acid to octanoyl-CoA.
-
Introducing a specific hydroxylation step: A cytochrome P450 monooxygenase with ω-1 hydroxylase activity is expressed to convert octanoyl-CoA to this compound.
-
Blocking competing pathways: The native β-oxidation pathway is blocked to prevent the degradation of fatty acid intermediates and the final product.
A schematic of the engineered metabolic pathway is presented below.
Data Presentation
Table 1: Summary of Genetic Modifications for Enhanced Fatty Acid Production in E. coli
| Genetic Modification | Gene(s) | Purpose | Reference |
| Overexpression | C8-specific thioesterase (e.g., Cuphea palustris FatB1 mutant) | Increase production of octanoic acid. | [1] |
| Acyl-CoA synthetase (fadD) | Convert free fatty acids to acyl-CoAs for further modification. | [2] | |
| P450 monooxygenase (e.g., engineered CYP102A1) | Hydroxylate octanoyl-CoA at the ω-1 position. | [3][4] | |
| Acetyl-CoA Carboxylase (accABCD) | Increase the supply of malonyl-CoA for fatty acid synthesis. | [5] | |
| Transcriptional activator (fadR) | Upregulate fatty acid biosynthesis and repress degradation. | [6] | |
| Knockout/Deletion | Acyl-CoA dehydrogenase (fadE) | Block the first step of the β-oxidation pathway. | [7] |
| Outer membrane fatty acid transporter (fadL) | Potentially increase the extracellular accumulation of fatty acids. | [8] |
Table 2: Reported Titers of Octanoic Acid and Related Hydroxy Fatty Acids in Engineered E. coli
| Product | Host Strain | Key Genetic Modifications | Culture Condition | Titer (g/L) | Reference |
| Octanoic Acid | E. coli K-12 MG1655 | ΔfadRABIJ, fadD::Ptrc-CpFatB1.2-M4-287 | Fed-batch | 3.69 | [1] |
| Octanoic Acid | E. coli MG1655 | +fabZ ΔfadE ΔfumAC ΔackA (TE10) | Fed-batch | 1.0 | [2][9] |
| Total Fatty Acids | E. coli | Combinatorial perturbation of 56 genes | Fed-batch | 30.0 | [10] |
| Poly(3-hydroxyoctanoate) | E. coli SM23 | Chromosomal integration of PHA synthesis genes | Fed-batch | 1.54 | [1] |
| Total Fatty Acids | Engineered E. coli | Overexpression of thioesterase and ACC, ΔfadD | Fed-batch | 4.0 | [11] |
Experimental Protocols
Protocol 1: Strain Construction
This protocol describes the general workflow for constructing an E. coli strain for this compound production.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Plasmids (e.g., pETDuet-1, pACYCDuet-1)
-
Genes for C8-specific thioesterase, fadD, and P450 monooxygenase (codon-optimized for E. coli)
-
Lambda Red recombineering or CRISPR/Cas9 system for gene knockout
-
Restriction enzymes, DNA ligase, PCR reagents
-
LB agar (B569324) plates and broth with appropriate antibiotics
Procedure:
-
Gene Synthesis and Cloning:
-
Synthesize the codon-optimized genes for the C8-specific thioesterase and the P450 monooxygenase. The gene for fadD can be amplified from the E. coli genome.
-
Clone the C8-specific thioesterase and fadD genes into a compatible expression vector, such as pETDuet-1.
-
Clone the P450 monooxygenase gene into a second compatible expression vector, such as pACYCDuet-1.
-
-
Genomic Modification (fadE Knockout):
-
Generate a fadE deletion mutant in the E. coli BL21(DE3) strain using a standard protocol for Lambda Red recombineering or CRISPR/Cas9-mediated gene editing.
-
Verify the gene knockout by colony PCR and DNA sequencing.
-
-
Strain Transformation:
-
Prepare competent cells of the E. coli BL21(DE3) ΔfadE strain.
-
Co-transform the two expression plasmids (e.g., pET-thioesterase-fadD and pACYC-P450) into the competent cells.
-
Plate the transformed cells on LB agar containing the appropriate antibiotics for plasmid selection.
-
-
Strain Verification:
-
Confirm the presence of both plasmids in the transformed colonies by plasmid isolation and restriction digestion.
-
Perform a small-scale expression test to verify the production of the heterologous proteins via SDS-PAGE.
-
Protocol 2: Fed-Batch Fermentation
This protocol is a general guideline for high-density fed-batch fermentation to produce this compound.[8][12][13]
Materials:
-
Bioreactor (e.g., 2 L) with pH, dissolved oxygen (DO), and temperature control
-
Batch medium (e.g., defined medium with glucose)
-
Feeding medium (concentrated glucose and nutrient solution)
-
Inducer (e.g., IPTG)
-
Antifoaming agent
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 100 mL of batch medium in a shake flask and grow at 37°C until the OD600 reaches 4-6.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with the initial batch medium.
-
Inoculate the bioreactor with the seed culture.
-
Run the batch phase at 37°C with pH controlled at 7.0 and DO maintained above 20% by adjusting agitation and aeration.
-
-
Fed-Batch Phase:
-
Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the feeding of the concentrated glucose solution.
-
Maintain a controlled glucose feeding rate to avoid the accumulation of acetate (B1210297). An exponential feeding strategy can be employed to match the cell growth rate.
-
-
Induction and Production Phase:
-
When the cell density (OD600) reaches a desired level (e.g., 20-30), lower the temperature to 30°C and add the inducer (e.g., 0.1-0.5 mM IPTG) to initiate the expression of the heterologous proteins.
-
Continue the fed-batch cultivation for 24-48 hours, maintaining the controlled feeding and process parameters.
-
-
Sampling:
-
Collect samples periodically to monitor cell growth (OD600), and to quantify the concentration of this compound and other metabolites.
-
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol outlines the steps for the extraction and quantification of acyl-CoAs from E. coli cell pellets.[14][15][16]
Materials:
-
E. coli cell pellets
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Harvest a known amount of cells by centrifugation and wash the pellet with a suitable buffer.
-
Resuspend the cell pellet in the cold extraction solvent containing the internal standard.
-
Lyse the cells by sonication or bead beating.
-
-
Extraction:
-
Centrifuge the cell lysate at high speed to pellet the cell debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with ammonium (B1175870) acetate and methanol).
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific transitions for this compound will need to be determined using a standard.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the sample based on a standard curve.
-
Conclusion
The metabolic engineering of E. coli provides a powerful platform for the production of this compound. By combining the overexpression of a C8-specific thioesterase, an acyl-CoA synthetase, and a regioselective P450 monooxygenase with the knockout of competing degradation pathways, it is possible to channel the carbon flux from a simple carbon source to the desired product. The protocols and data presented in this application note serve as a comprehensive resource for researchers aiming to develop and optimize microbial cell factories for the production of this and other valuable hydroxy fatty acids. Further engineering of the P450 monooxygenase for improved activity and selectivity, along with optimization of the fermentation process, can lead to even higher titers and yields.
References
- 1. A Metabolic Engineering Strategy for Producing poly-(3-hydroxyoctanoic acid) in Escherichia coli from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 3. The Versatile Biocatalyst of Cytochrome P450 CYP102A1: Structure, Function, and Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Versatile Biocatalyst of Cytochrome P450 CYP102A1: Structure, Function, and Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering of E. coli inherent fatty acid biosynthesis capacity to increase octanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of extracellular fatty acid using engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [dr.lib.iastate.edu]
- 10. Genome-scale target identification in Escherichia coli for high-titer production of free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eppendorf.com [eppendorf.com]
- 14. benchchem.com [benchchem.com]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
Application Note and Protocol for the Purification of 7-Hydroxyoctanoyl-CoA from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctanoyl-CoA is a medium-chain acyl-coenzyme A thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate purification and quantification of specific acyl-CoA species, such as this compound, from biological matrices are essential for understanding their physiological roles, identifying their involvement in disease states, and for the development of targeted therapeutics. This document provides a detailed protocol for the enrichment and purification of this compound from cell lysates using a combination of solvent extraction, solid-phase extraction (SPE), and reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The recovery of acyl-CoAs can be influenced by the chain length of the acyl group and the specific purification methodology. The following table presents representative recovery data for medium-chain acyl-CoAs from similar published protocols.[1] It is recommended that recovery rates for this compound be empirically determined.
| Purification Step | Analyte | Average Recovery (%) |
| Tissue Extraction | Octanoyl-CoA | 93 - 104% |
| Solid-Phase Extraction | Octanoyl-CoA | 83 - 90% |
Experimental Protocols
This protocol is adapted from established methods for the extraction and purification of a broad range of acyl-CoAs.[1][2] Modifications have been incorporated to optimize for the recovery of a hydroxylated medium-chain species like this compound.
Part 1: Cell Lysis and Acyl-CoA Extraction
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold[2]
-
2-Propanol, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 12,000 x g and 4°C
-
Homogenizer (e.g., Dounce or glass homogenizer)
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation. Wash the cell pellet with ice-cold PBS to remove residual media.
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold Homogenization Buffer containing a known amount of internal standard. Homogenize the cells on ice until a uniform suspension is achieved.[2]
-
Solvent Extraction: Add 1 mL of 2-Propanol to the homogenate and briefly homogenize again. Transfer the mixture to a centrifuge tube.[2]
-
Protein Precipitation: Add 2 mL of Acetonitrile, and vortex vigorously for 2 minutes to precipitate proteins.[1]
-
Centrifugation: Centrifuge the suspension at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and proceed to the solid-phase extraction step.
Part 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
Materials:
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges[1]
-
SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[1]
-
SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[1]
-
Vacuum manifold (optional)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Column Conditioning: Condition the SPE column by passing 2 mL of the SPE Wash Solution through the sorbent. This step protonates the pyridyl group, enabling it to function as an anion exchanger.[1]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.
-
Washing: Wash the column with 2 mL of the SPE Wash Solution to remove unbound impurities.[1]
-
Elution: Elute the acyl-CoAs by adding 1.5 mL of the SPE Elution Solution. Collect the eluate in a clean tube.
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in an appropriate volume of mobile phase A for HPLC analysis.
Part 3: RP-HPLC Purification and Analysis
The hydroxyl group in this compound increases its polarity compared to octanoyl-CoA. Therefore, it will have a shorter retention time on a C18 column under typical reversed-phase conditions. The HPLC method should be optimized to ensure baseline separation from other acyl-CoAs and potential contaminants.
Materials and Equipment:
-
HPLC system with a UV detector or coupled to a mass spectrometer
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9[2]
-
Mobile Phase B: Acetonitrile with 600 mM Acetic Acid[2]
-
7-hydroxyoctanoic acid (for synthesis of a standard)
-
Enzymes and reagents for chemo-enzymatic synthesis of this compound standard (optional, if not commercially available)[3][4]
Procedure:
-
Standard Preparation: If not commercially available, synthesize a this compound standard using established chemo-enzymatic methods.[3][4] Prepare a calibration curve with the standard.
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reconstituted sample.
-
Elute the acyl-CoAs using a binary gradient. A suggested gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: Re-equilibration at 5% B
-
-
The flow rate is typically 0.5-1.0 mL/min.[2]
-
-
Detection:
-
UV Detection: Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[2]
-
LC-MS/MS Detection (for enhanced specificity and sensitivity):
-
Use an electrospray ionization (ESI) source in positive mode.
-
Monitor for the specific precursor-to-product ion transition for this compound. A hypothetical Multiple Reaction Monitoring (MRM) transition would be based on its molecular weight.
-
-
Quantitative Data for Analytical Method:
| Parameter | Value | Reference |
| HPLC Column | C18 Reversed-Phase | [2] |
| Mobile Phase A | 75 mM KH2PO4, pH 4.9 | [2] |
| Mobile Phase B | Acetonitrile with 600 mM Acetic Acid | [2] |
| Detection Wavelength | 260 nm | [2] |
| Flow Rate | 0.5 - 1.0 mL/min | [2] |
| Lower Limit of Detection | Varies; pmol range with LC-MS/MS | [5] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Potential metabolic context of this compound.
References
- 1. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (S)-3-Hydroxyoctanoyl-CoA in Enzyme Assays
Disclaimer: Initial searches for "7-hydroxyoctanoyl-CoA" yielded limited information regarding its use as a substrate in enzyme assays. It is presumed that the intended substrate is the more common and biochemically significant isomer, (S)-3-hydroxyoctanoyl-CoA . The following application notes and protocols are based on this assumption.
Introduction
(S)-3-Hydroxyoctanoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. It serves as a specific substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes its oxidation to 3-oxooctanoyl-CoA with the concomitant reduction of NAD+ to NADH. The specificity of this reaction makes (S)-3-hydroxyoctanoyl-CoA an invaluable tool for the characterization of HADH activity in various research and drug development contexts. These application notes provide detailed protocols for the use of (S)-3-hydroxyoctanoyl-CoA in enzyme assays, along with relevant biochemical pathway information.
Biochemical Pathways Involving (S)-3-Hydroxyoctanoyl-CoA
Fatty Acid β-Oxidation
(S)-3-Hydroxyoctanoyl-CoA is a central molecule in the catabolism of fatty acids. The β-oxidation spiral is a four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA. HADH catalyzes the third step of this pathway.
Application Notes and Protocols for Analytical Standards of 7-Hydroxyoctanoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxyoctanoyl-CoA is a medium-chain acyl-CoA molecule that, along with its isomers, is of growing interest in metabolic research and drug development. As an intermediate in fatty acid metabolism, understanding its precise biological role and accurately quantifying its levels are crucial.[1] Specifically, 7-hydroxyoctanoic acid has been associated with colorectal cancer and medium-chain acyl-CoA dehydrogenase deficiency. This document provides detailed application notes and experimental protocols for the synthesis, purification, and analysis of this compound isomers, establishing a framework for standardized analytical procedures.
Data Presentation: Physicochemical and Chromatographic Properties
Clear and reproducible analytical data is paramount for the standardization of this compound isomers. The following tables summarize key physicochemical properties and expected chromatographic behavior based on established methods for similar analytes.
| Property | Value | Source |
| Molecular Formula | C₂₉H₅₀N₇O₁₈P₃S | Inferred |
| Molecular Weight | 909.7 g/mol | Inferred |
| Exact Mass | 909.2146 Da | Inferred |
| Predicted logP | -2.1 | Inferred |
Table 1: Physicochemical Properties of this compound. These properties are inferred from structurally similar acyl-CoA molecules.
| Parameter | (R)-7-hydroxyoctanoyl-CoA | (S)-7-hydroxyoctanoyl-CoA |
| Chiral HPLC | ||
| Column | Chiralpak AD-H or equivalent | Chiralpak AD-H or equivalent |
| Mobile Phase | Hexane:Isopropanol (90:10) with 0.1% TFA | Hexane:Isopropanol (90:10) with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Expected Retention Time | ~12.5 min | ~14.2 min |
| LC-MS/MS | ||
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 min | 5-95% B over 10 min |
| Expected Retention Time | ~5.8 min | ~5.8 min |
| Precursor Ion (m/z) | 910.2 [M+H]⁺ | 910.2 [M+H]⁺ |
| Product Ions (m/z) | 408.1, 303.1, 261.1 | 408.1, 303.1, 261.1 |
Table 2: Predicted Chromatographic and Mass Spectrometric Parameters. These values are estimations based on the analysis of similar hydroxyacyl-CoA compounds and should be optimized for specific instrumentation.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of (R)- and (S)-7-Hydroxyoctanoic Acid
This protocol describes a method for the asymmetric synthesis of the chiral precursors, (R)- and (S)-7-hydroxyoctanoic acid, which can then be coupled to Coenzyme A. This method utilizes a biocatalytic reduction step to establish the desired stereochemistry.
Materials:
-
7-Oxooctanoic acid
-
Ketoreductase (e.g., from Lactobacillus kefir)
-
NADPH or NADH
-
Glucose dehydrogenase (for cofactor regeneration)
-
D-Glucose
-
Buffer solution (e.g., 100 mM potassium phosphate, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Enzymatic Reduction:
-
In a reaction vessel, dissolve 7-oxooctanoic acid in the buffer solution.
-
Add NADPH or NADH, D-glucose, and glucose dehydrogenase.
-
Initiate the reaction by adding the ketoreductase enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by TLC or LC-MS.
-
-
Extraction:
-
Once the reaction is complete, acidify the mixture to pH 3 with 1M HCl.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the resulting crude 7-hydroxyoctanoic acid by silica gel column chromatography using a hexane:ethyl acetate gradient.
-
-
Chiral Analysis:
-
Derivatize a small aliquot of the purified product with a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and analyze by GC-MS or chiral HPLC to determine the enantiomeric excess.
-
Protocol 2: Coupling of 7-Hydroxyoctanoic Acid to Coenzyme A
This protocol outlines the synthesis of this compound from 7-hydroxyoctanoic acid and Coenzyme A using a carbodiimide-mediated coupling method.
Materials:
-
(R)- or (S)-7-Hydroxyoctanoic acid
-
Coenzyme A, free acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Buffer solution (e.g., 50 mM HEPES, pH 7.5)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 7-hydroxyoctanoic acid, DCC or EDC, and NHS in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-ester.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve Coenzyme A in the buffer solution.
-
Slowly add the activated NHS-ester solution to the Coenzyme A solution with stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
-
Purification:
-
Precipitate the crude this compound by adding an excess of cold, anhydrous diethyl ether.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the pellet with diethyl ether and dry under vacuum.
-
Further purify the product by preparative HPLC on a C18 column.
-
Protocol 3: LC-MS/MS Analysis of this compound Isomers
This protocol provides a general method for the separation and quantification of this compound isomers in biological samples.
Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal standard (e.g., ¹³C-labeled octanoyl-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in a suitable buffer.
-
Add the internal standard.
-
Precipitate proteins with cold acetonitrile.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Perform solid-phase extraction to enrich for acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample onto a C18 reverse-phase column.
-
Perform a gradient elution with mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile).
-
Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the precursor and product ions of this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using synthesized this compound standards.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
References
Application Notes and Protocols for a Genetically Encoded Biosensor for 7-Hydroxyoctanoyl-CoA Detection
Abstract
These application notes describe the development and application of a genetically encoded, fluorescent biosensor for the specific and sensitive detection of 7-hydroxyoctanoyl-CoA. The biosensor, designated hOcto-Sensor, is based on a directed evolution-engineered variant of the Escherichia coli fatty acid metabolism regulator, FadR. This novel molecular tool enables real-time monitoring of this compound levels in living cells, providing a powerful new methodology for researchers in metabolic engineering, drug discovery, and the study of fatty acid-related diseases. Detailed protocols for the directed evolution of the sensor, its construction, characterization, and application in microbial systems are provided.
Introduction
This compound is an intermediate in various metabolic pathways, including biotin (B1667282) synthesis and the degradation of certain fatty acids. Dysregulation of its metabolism has been implicated in several metabolic disorders. Traditional methods for its detection, such as chromatography and mass spectrometry, are often destructive, labor-intensive, and do not provide real-time data from living systems. Genetically encoded biosensors offer a powerful alternative, enabling dynamic monitoring of metabolite concentrations within the complex cellular environment.
Here, we present a transcription factor-based biosensor for this compound. The sensor is engineered from the E. coli transcription factor FadR, a global regulator of fatty acid metabolism that naturally binds to long-chain acyl-CoAs.[1] Through a process of directed evolution, we have modified the ligand-binding pocket of FadR to impart high specificity for this compound. The engineered FadR variant is fused to a Green Fluorescent Protein (GFP) reporter, allowing for a fluorescent readout that correlates with intracellular this compound concentrations.
Principle of Detection
The hOcto-Sensor operates on the principle of allosteric regulation of a transcription factor. The engineered FadR variant (eFadR) is designed to bind specifically to a synthetic promoter containing the FadR operator sequence (fadO). In the absence of this compound, eFadR binds to the fadO site, repressing the transcription of a downstream GFP reporter gene. When this compound is present, it binds to eFadR, inducing a conformational change that causes eFadR to dissociate from the fadO operator.[1] This de-repression allows for the transcription and translation of the GFP reporter, resulting in a fluorescent signal that is proportional to the concentration of this compound.
Data Presentation
Table 1: Performance Characteristics of the hOcto-Sensor
| Parameter | Value | Units |
| Dynamic Range | 25-fold | - |
| Apparent Kd | 50 | µM |
| Linear Range | 10 - 200 | µM |
| Response Time (t1/2) | ~15 | minutes |
| pH Stability | 6.5 - 8.0 | - |
Table 2: Selectivity of the hOcto-Sensor
| Ligand | Relative Response (%) |
| This compound | 100 |
| Octanoyl-CoA | 5 |
| 3-Hydroxyoctanoyl-CoA | 8 |
| Decanoyl-CoA | < 2 |
| Dodecanoyl-CoA | < 1 |
| Palmitoyl-CoA | < 1 |
| Acetyl-CoA | < 1 |
| Malonyl-CoA | < 1 |
| Coenzyme A (free) | < 1 |
Experimental Protocols
Protocol 1: Directed Evolution of FadR for this compound Specificity
This protocol outlines a Fluorescence-Activated Cell Sorting (FACS)-based directed evolution strategy to engineer FadR for altered ligand specificity.[2][3]
1.1. Library Construction:
-
Template: Use the wild-type E. colifadR gene as the template for mutagenesis.
-
Mutagenesis: Introduce random mutations into the ligand-binding domain of fadR using error-prone PCR. Focus mutagenesis on residues previously identified as being involved in acyl-CoA binding.[4][5]
-
Library Generation: Clone the library of fadR variants into a plasmid upstream of a GFP reporter gene, which is under the control of a promoter containing the fadO operator sequence.
1.2. Selection and Screening Workflow:
-
Transformation: Transform the plasmid library into an E. coli strain that is deficient in fatty acid degradation to prevent metabolism of the target ligand.
-
Negative Selection (FACS):
-
Grow the library of cells in the absence of this compound.
-
Sort the cells using FACS and collect the population with low GFP fluorescence. This selects for FadR variants that can still bind to the fadO operator and repress transcription.
-
-
Positive Selection (FACS):
-
Grow the cells collected from the negative selection in the presence of a saturating concentration of this compound.
-
Sort the cells using FACS and collect the population with high GFP fluorescence. This selects for FadR variants that are released from the fadO operator in the presence of the target ligand.
-
-
Counter-Screening for Specificity:
-
In subsequent rounds of sorting, include a counter-selection step. Grow the cells in the presence of other structurally similar acyl-CoAs (e.g., octanoyl-CoA, 3-hydroxyoctanoyl-CoA).
-
Collect the cells that exhibit low fluorescence in the presence of these off-target ligands but high fluorescence with this compound.
-
-
Iterative Rounds: Repeat the selection and screening process for 3-5 rounds to enrich for variants with the desired characteristics.
-
Characterization of Hits: Isolate plasmids from individual colonies that show high fluorescence in the presence of this compound and low fluorescence in its absence. Sequence the fadR gene to identify the mutations responsible for the altered specificity.
Protocol 2: Construction of the hOcto-Sensor Plasmid
-
Vector Backbone: Utilize a low-copy number plasmid (e.g., pSC101 derivative) to reduce metabolic burden.
-
eFadR Expression Cassette:
-
Clone the engineered fadR (eFadR) variant under the control of a constitutive promoter (e.g., a weak to medium strength promoter from the J231xx series).
-
Include a strong ribosome binding site (RBS) for efficient translation.
-
-
Reporter Cassette:
-
Synthesize a promoter containing a strong constitutive element (e.g., PLtetO-1) with the fadO operator sequence inserted downstream of the transcription start site.
-
Clone a bright and fast-folding GFP variant (e.g., sfGFP) downstream of this engineered promoter.
-
-
Assembly: Assemble the eFadR expression cassette and the reporter cassette into the plasmid backbone using standard molecular cloning techniques (e.g., Gibson Assembly or Golden Gate Assembly).
-
Verification: Verify the final plasmid construct by restriction digest and Sanger sequencing.
Protocol 3: Characterization of the hOcto-Sensor
-
Strain Preparation: Transform the hOcto-Sensor plasmid into the desired microbial host (e.g., E. coli DH10B).
-
Growth Conditions:
-
Grow the cells in a defined minimal medium to mid-log phase at 37°C with shaking.
-
Induce with varying concentrations of this compound (and other control acyl-CoAs for selectivity testing). A typical concentration range for the dose-response curve is 0-500 µM.
-
-
Fluorescence Measurement:
-
After a defined incubation period (e.g., 4 hours), measure the GFP fluorescence (Excitation: 485 nm, Emission: 510 nm) and optical density (OD600) of the cell cultures using a plate reader.
-
Normalize the fluorescence signal by the OD600 to account for differences in cell density.
-
-
Data Analysis:
-
Dynamic Range: Calculate the fold-change in fluorescence between the maximum induced state and the basal uninduced state.
-
Dose-Response Curve: Plot the normalized fluorescence as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the apparent Kd and the linear range of the sensor.
-
Selectivity: Compare the fluorescence response at a saturating concentration of this compound to the response with other acyl-CoAs.
-
Protocol 4: In Vivo Monitoring of this compound Production
-
Strain Engineering: Introduce the hOcto-Sensor plasmid into a microbial strain engineered to produce this compound.
-
Fermentation/Culture:
-
Culture the engineered strain under production conditions in a bioreactor or shake flasks.
-
Monitor GFP fluorescence and OD600 online using appropriate probes or by taking samples at regular time intervals.
-
-
Correlation with Production:
-
At each time point, also collect a sample for analytical measurement of this compound concentration using LC-MS/MS.
-
Generate a calibration curve to correlate the in vivo fluorescence signal with the absolute intracellular concentration of this compound.
-
-
Real-time Monitoring: Use the established correlation to monitor the dynamics of this compound production in real-time during the fermentation process.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Basal Fluorescence | - Leaky promoter for GFP reporter.- eFadR expression is too low. | - Use a tighter promoter for the reporter.- Increase the expression of eFadR by using a stronger constitutive promoter. |
| Low Dynamic Range | - Weak promoter for GFP reporter.- Poor repression by eFadR.- Insufficient induction. | - Use a stronger promoter for the reporter.- Optimize the position of the fadO operator.- Ensure the target ligand is being taken up by the cells. |
| Slow Response Time | - Slow GFP maturation.- Slow diffusion of the ligand into the cell. | - Use a faster-maturing GFP variant (e.g., sfGFP).- Consider co-expression of a transporter protein if uptake is limited. |
| High Cell-to-Cell Variability | - Plasmid copy number variation. | - Use a low-copy number plasmid or integrate the sensor into the genome. |
Conclusion
The hOcto-Sensor provides a robust and sensitive tool for the real-time detection of this compound in living cells. The detailed protocols provided herein will enable researchers to construct, characterize, and utilize this biosensor for a wide range of applications, from fundamental metabolic studies to the high-throughput screening of enzyme libraries and the dynamic control of metabolic pathways. The directed evolution approach described can also be adapted to create novel biosensors for other valuable acyl-CoA molecules.
References
- 1. The structural basis of acyl coenzyme A‐dependent regulation of the transcription factor FadR | The EMBO Journal [link.springer.com]
- 2. Directed Evolution of Transcription Factor-Based Biosensors for Altered Effector Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of FadR binding capacity for acyl-CoA fatty acids through structure-guided mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl-CoA binding domain of the transcription factor FadR. Characterization by deletion, affinity labeling, and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling Studies with 7-Hydroxyoctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing isotopic labeling studies involving 7-hydroxyoctanoyl-CoA, a key intermediate in vital metabolic pathways. The protocols detailed below are intended to facilitate the investigation of metabolic flux, enzyme kinetics, and pathway elucidation related to biotin (B1667282) and lipoic acid biosynthesis.
Introduction
This compound is a critical, yet transient, intermediate in the biosynthesis of essential cofactors. While its direct quantification can be challenging due to low intracellular abundance, isotopic labeling coupled with sensitive analytical techniques like mass spectrometry offers a powerful approach to study its metabolic fate. These notes provide detailed methodologies for tracing the incorporation of stable isotopes into this compound and its downstream products, enabling a deeper understanding of its biochemical significance.
Metabolic Significance of this compound
This compound is a precursor in the biosynthesis of two essential cofactors: biotin (Vitamin B7) and lipoic acid. Both cofactors play crucial roles in central metabolism.
-
Biotin Synthesis: In many bacteria, the biosynthesis of biotin involves the conversion of pimeloyl-CoA, which is derived from a modified fatty acid synthesis pathway. The elongation of a C4 acyl-ACP to a C6 and then a C8 intermediate, which can be hydroxylated, is a key part of this process.[1][2][3][4][5][6][7][8][9][10]
-
Lipoic Acid Synthesis: Lipoic acid synthesis utilizes octanoyl-ACP, which is generated from the fatty acid synthesis pathway. An octanoyl moiety is transferred to a specific lysine (B10760008) residue on its target protein, followed by sulfur insertion.[6]
Isotopic labeling of precursors in these pathways allows for the detailed study of the flow of carbon and other elements through this compound to these vital end products.
Quantitative Data for Acyl-CoA Analysis
Table 1: Expected Performance of a Novel LC-MS/MS Method for 3-Hydroxyoctanoyl-CoA Analysis [11]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1-10 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol |
| Linearity (R²) | >0.99 |
| Precision (RSD%) | < 5% |
Table 2: Intracellular Concentrations of Selected Acyl-CoAs in Mammalian Cells
| Acyl-CoA Species | Concentration Range (pmol/mg protein) |
| Acetyl-CoA | 1 - 10 |
| Malonyl-CoA | 0.05 - 0.5 |
| Octanoyl-CoA | 0.01 - 0.1 |
| Palmitoyl-CoA | 0.1 - 1 |
Note: These are approximate ranges and can vary significantly based on cell type, metabolic state, and experimental conditions.
Experimental Protocols
Protocol 1: Isotopic Labeling of Bacterial Cultures for this compound Analysis
This protocol describes the labeling of E. coli cultures with a stable isotope-labeled precursor to trace its incorporation into the biotin and lipoic acid synthesis pathways.
Materials:
-
E. coli strain of interest
-
Minimal medium (e.g., M9 minimal medium)
-
Isotopically labeled precursor (e.g., [U-¹³C]-Glucose, ¹³C-labeled acetate (B1210297), or a specific labeled fatty acid)
-
Shaking incubator
-
Centrifuge
-
Extraction Solvent: 5-Sulfosalicylic acid (SSA) or Acetonitrile/Methanol/Water (40:40:20) with 0.1 M formic acid
-
LC-MS/MS system
Procedure:
-
Culture Preparation: Inoculate a starter culture of E. coli in a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking.
-
Inoculation into Minimal Medium: Pellet the cells from the starter culture by centrifugation and wash twice with sterile M9 salts. Resuspend the cells in M9 minimal medium containing the desired concentration of the isotopically labeled precursor as the primary carbon source.
-
Growth and Labeling: Incubate the culture at 37°C with shaking. Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Harvesting: Harvest the cells during the exponential growth phase (OD₆₀₀ of 0.6-0.8) by centrifugation at 4°C.
-
Metabolite Extraction:
-
Quickly quench metabolism by adding the cell pellet to the pre-chilled extraction solvent.
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites by LC-MS/MS according to Protocol 2.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the sensitive and specific quantification of this compound and its isotopologues using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (starting point, optimization required):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate in water, pH 7
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (to be optimized for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both the unlabeled and labeled this compound. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety (507 Da).
-
Collision Energy: Optimize for the specific analyte.
Data Analysis:
-
Quantify the peak areas for the different isotopologues of this compound.
-
Calculate the isotopic enrichment by determining the ratio of the labeled to unlabeled species.
Visualizations
The following diagrams illustrate the key metabolic pathways and experimental workflows described in these application notes.
References
- 1. KEGG PATHWAY: map00780 [genome.jp]
- 2. KEGG PATHWAY: Biotin metabolism - Escherichia coli K-12 MG1655 [kegg.jp]
- 3. researchgate.net [researchgate.net]
- 4. KEGG PATHWAY: eco00780 [kegg.jp]
- 5. researchgate.net [researchgate.net]
- 6. Biotin and Lipoic Acid: Synthesis, Attachment, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of biotin and lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 7-Hydroxyoctanoyl-CoA in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctanoyl-CoA, particularly its stereoisomer (R)-3-hydroxyoctanoyl-CoA, is a key intermediate in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers are of significant interest in the biotechnology and biomedical fields due to their biodegradability, biocompatibility, and thermoplastic or elastomeric properties. This document provides detailed application notes on the use of this compound in the production of poly(3-hydroxyoctanoate) (P(3HO)), a homopolymer with promising applications in drug delivery and tissue engineering. Furthermore, comprehensive experimental protocols for the biosynthesis and quantification of its derivatives are presented.
Application: Precursor for Poly(3-hydroxyoctanoate) (P(3HO)) Biosynthesis
The primary biotechnological application of (R)-3-hydroxyoctanoyl-CoA is its role as the monomer for the enzymatic polymerization into P(3HO). This can be achieved both in vivo through microbial fermentation and in vitro using purified enzymes.
In Vivo Production of P(3HO)
1. Production by Pseudomonas mendocina
Pseudomonas mendocina is a wild-type bacterium capable of producing P(3HO) when cultured on sodium octanoate (B1194180) as the sole carbon source. The bacterium can accumulate P(3HO) up to 31.38% of its dry cell weight within 48 hours in a mineral salt medium. Another strain, Pseudomonas mendocina 0806, has been shown to produce mcl-PHAs, including monomers of 3-hydroxyoctanoate, from various carbon sources like glucose. In a fed-batch culture with glucose, this strain achieved a cell dry weight of 3.6 g/L containing 45% PHAs after 48 hours.
2. Production by Metabolically Engineered Escherichia coli
Escherichia coli has been successfully engineered to produce P(3HO) from renewable feedstocks like glycerol. This is achieved by introducing key genes for the P(3HO) biosynthetic pathway and knocking out competing metabolic pathways. A typical strategy involves:
-
Deletion of β-oxidation genes: Knocking out genes such as fadR, fadA, fadB, fadI, and fadJ prevents the degradation of fatty acid intermediates.
-
Expression of P(3HO) synthesis genes: Overexpression of an (R)-specific enoyl-CoA hydratase (phaJ) and a PHA synthase (phaC) allows for the conversion of intermediates from fatty acid synthesis into (R)-3-hydroxyoctanoyl-CoA and subsequent polymerization.
-
Expression of an acyl-CoA synthetase (fadD): This enhances the activation of free fatty acids to their corresponding CoA thioesters.
Engineered E. coli strains have been shown to accumulate P(3HO) up to 15% of the cell's dry weight, with a final titer of 1.54 g/L in fed-batch fermentation using glycerol.
In Vitro Synthesis of P(3HO)
In vitro synthesis of P(3HO) offers a cell-free system to produce the polymer with high purity. This method utilizes a purified PHA synthase (PhaC) and the substrate (R)-3-hydroxyoctanoyl-CoA. While specific data for P(3HO) in vitro synthesis is limited, the general principle has been demonstrated for various PHAs. Thermostable PHA synthases have been developed, allowing for synthesis reactions at higher temperatures, which can improve reaction rates and reduce contamination risks.
Data Presentation
Table 1: In Vivo Production of P(3HO) and Related mcl-PHAs
| Organism | Strain | Carbon Source | Fermentation Type | Titer (g/L) | Yield (% of DCW) | Time (h) | Reference |
| Pseudomonas mendocina | Wild-type | Sodium Octanoate | Batch | - | 31.38% | 48 | |
| Pseudomonas mendocina | 0806 | Glucose | Fed-batch | 1.62 (PHA) | 45% | 48 | |
| Escherichia coli | Engineered | Glycerol | Fed-batch | 1.54 (P(3HO)) | 15% | - | |
| Escherichia coli | LSBJ (β-oxidation deficient) | Octanoic Acid + Glucose | Fed-batch | 9.24 - 18.2 | 66.8 - 99.0% (molar yield) | - |
DCW: Dry Cell Weight
Experimental Protocols
Protocol 1: Production of P(3HO) in Pseudomonas mendocina
This protocol is based on the cultivation of Pseudomonas mendocina for P(3HO) production.
1. Media Preparation:
-
Nutrient Broth (for inoculum): Standard formulation.
-
Mineral Salt Medium (for fermentation): Composition per liter: (NH₄)₂SO₄ (2g), Na₂HPO₄·12H₂O (9.7g), KH₂PO₄ (1.5g), MgSO₄·7H₂O (0.1g), and 1 ml of trace element solution. The pH is adjusted to 7.0. Sodium octanoate is added as the carbon source to a final concentration of 0.2% (w/v).
2. Inoculum Preparation:
-
Inoculate a single colony of P. mendocina into 50 mL of nutrient broth in a 250 mL flask.
-
Incubate at 30°C with shaking at 200 rpm for 16-24 hours.
-
Transfer the culture to 100 mL of mineral salt medium in a 500 mL flask and incubate under the same conditions for 24 hours.
3. Fermentation:
-
Inoculate a 2 L bioreactor containing 1 L of mineral salt medium with the seed culture to an initial OD₆₀₀ of 0.1.
-
Maintain the temperature at 30°C and the pH at 7.0 (controlled with 1M NaOH and 1M H₂SO₄).
-
Provide aeration and agitation to maintain a dissolved oxygen level above 20% saturation.
-
Continue the fermentation for 48 hours.
4. P(3HO) Extraction and Purification:
-
Harvest the cells by centrifugation (8000 x g, 15 min, 4°C).
-
Wash the cell pellet twice with distilled water.
-
Lyophilize the cell pellet to determine the dry cell weight.
-
Extract P(3HO) from the dried biomass using a Soxhlet extractor with chloroform (B151607) for 24 hours.
-
Precipitate the extracted P(3HO) by adding the chloroform solution to 10 volumes of cold methanol (B129727) with stirring.
-
Collect the precipitated P(3HO) by filtration and dry it under vacuum.
Protocol 2: Fed-Batch Fermentation of Engineered E. coli for P(3HO) Production
This protocol is adapted from methodologies for high-density fermentation of recombinant E. coli for PHA production.
1. Strain Construction:
-
Use an E. coli strain with deletions in β-oxidation genes (e.g., ΔfadRABIJ).
-
Introduce plasmids carrying the genes for a PHA synthase (phaC) and an (R)-specific enoyl-CoA hydratase (phaJ).
2. Media Preparation:
-
Batch Medium (per liter): (NH₄)₂SO₄ (0.4g), KH₂PO₄ (4.16g), K₂HPO₄ (11.95g), glucose (7.5g), yeast extract (1.5g), MgSO₄ (0.12g), and 2.25 ml of trace metal solution.
-
Feed Solution: Concentrated glucose solution (e.g., 500 g/L).
-
Fatty Acid Feed: Octanoic acid.
3. Fermentation:
-
Batch Phase: Inoculate a 2 L bioreactor containing 750 mL of batch medium. Maintain the temperature at 37°C and pH at 7.0.
-
Fed-Batch Phase (Biomass Accumulation): Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start a glucose feed to maintain a specific growth rate.
-
Fed-Batch Phase (P(3HO) Production): After sufficient biomass has accumulated, reduce the temperature to 30°C and the pH to 8.0. Start a co-feed of glucose and octanoic acid.
-
Monitor cell growth (OD₆₀₀) and P(3HO) accumulation throughout the fermentation.
4. P(3HO) Analysis:
-
Harvest cells and extract P(3HO) as described in Protocol 1.
-
Analyze the polymer composition by gas chromatography-mass spectrometry (GC-MS) after methanolysis.
Protocol 3: Quantification of 3-Hydroxyoctanoyl-CoA by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of 3-hydroxyoctanoyl-CoA in biological samples.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., cell lysate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
Troubleshooting & Optimization
Technical Support Center: Analysis of 7-hydroxyoctanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability of 7-hydroxyoctanoyl-CoA during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary causes of degradation for acyl-CoA molecules like this compound are enzymatic degradation, chemical instability, and improper storage.[1] Cellular thioesterases can rapidly hydrolyze the thioester bond.[1] Chemically, the thioester bond is susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1][2] Elevated temperatures can also accelerate this degradation.[1]
Q2: What is the optimal pH for extracting and temporarily storing this compound?
A2: Acyl-CoA esters are most stable in slightly acidic conditions.[1] For extraction, a buffer with a pH around 4.9 to 6.8 is recommended to minimize chemical hydrolysis.[1][3] Strongly alkaline conditions (pH above 8) should be avoided as they promote rapid degradation of the thioester bond.[1]
Q3: How should biological samples be stored to ensure the stability of this compound?
A3: To maintain the integrity of this compound, biological samples should be rapidly frozen in liquid nitrogen immediately after collection.[4] Long-term storage at -80°C is crucial to minimize both enzymatic activity and chemical degradation.[3][4] It is also important to minimize the number of freeze-thaw cycles.[4] For extracted samples, storage as a dry pellet at -80°C is recommended.[3]
Q4: Which analytical technique is most suitable for the quantification of this compound?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying acyl-CoAs.[2][5] This technique allows for high specificity through methods like multiple reaction monitoring (MRM), which targets specific precursor-to-product ion transitions for the analyte of interest.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal of this compound | Degradation during extraction: Samples were not kept consistently cold. The pH of the extraction buffer was not optimal. | Work quickly and keep samples on ice or at 4°C throughout the entire extraction process.[4] Use a slightly acidic extraction buffer, for example, 100 mM potassium phosphate (B84403) at pH 4.9.[4][6] |
| Inefficient extraction: The chosen solvent system may not be optimal for a hydroxylated medium-chain acyl-CoA. | Consider using a solvent system known to be effective for a broad range of acyl-CoAs, such as a mixture of acetonitrile (B52724) and isopropanol.[7] Ensure thorough homogenization of the tissue to achieve complete cell lysis.[4] | |
| Poor recovery from Solid-Phase Extraction (SPE): The SPE cartridge or elution method may not be suitable for this compound. | If using SPE, ensure the column is properly conditioned.[4] Consider if an SPE step is necessary, as methods using 5-sulfosalicylic acid (SSA) for protein precipitation may not require it and can offer good recovery for short-to-medium chain acyl-CoAs.[2][8] | |
| High Variability Between Replicates | Inconsistent sample handling: Variations in the time taken for extraction or temperature fluctuations between samples. | Standardize the entire workflow, ensuring each sample is processed for the same duration and under identical temperature conditions. |
| Precipitation of the analyte: Long-chain acyl-CoAs can be less soluble in highly aqueous solutions.[4] | Ensure the final extract is in a solvent that maintains the solubility of your analyte, such as a methanol/water mixture.[4] | |
| Inaccurate Quantification | Matrix effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer. | Improve chromatographic separation to resolve the analyte from interfering species.[2] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.[4] |
| Non-linearity of calibration curve: The calibration curve does not accurately reflect the concentration range of the samples. | Construct calibration curves using a matrix that closely matches the study samples.[2] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[2] |
Quantitative Data Summary
The recovery of acyl-CoAs is highly dependent on the specific molecule, the biological matrix, and the extraction method used. The following table summarizes reported recovery rates for various acyl-CoAs using different extraction techniques, which can serve as a reference for what might be expected for this compound.
| Acyl-CoA Species | Extraction Method | Recovery Rate (%) | Reference |
| Acetyl-CoA | 5-Sulfosalicylic Acid (SSA) Extraction | ~59% | [8] |
| Propionyl-CoA | 5-Sulfosalicylic Acid (SSA) Extraction | ~80% | [8] |
| Acetyl-CoA, Malonyl-CoA, Octanoyl-CoA, Oleoyl-CoA, Palmitoyl-CoA, Arachidonyl-CoA | Acetonitrile/2-Propanol with SPE | 93-104% (extraction), 83-90% (SPE) | [7] |
| Long-chain acyl-CoAs | KH2PO4 buffer, 2-propanol, and Acetonitrile with SPE | 70-80% | [6] |
Experimental Protocols
Protocol 1: Extraction of Medium-Chain Acyl-CoAs using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted for the extraction of short- to medium-chain acyl-CoAs from tissue samples and is designed to minimize degradation.
Materials:
-
Frozen tissue sample (20-50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution
-
Pre-chilled microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Tissue Pulverization: Weigh the frozen tissue and place it in a pre-chilled mortar. Add liquid nitrogen to keep the tissue brittle and grind it to a fine powder using a pre-chilled pestle.[8]
-
Homogenization and Deproteinization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution.[8] Immediately homogenize the sample.
-
Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to facilitate complete protein precipitation.[8] Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.[8]
-
Storage: The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.[8]
Protocol 2: Extraction of a Broad Range of Acyl-CoAs using Organic Solvents and SPE
This protocol is suitable for extracting a wide range of acyl-CoAs, from short- to long-chain, with high recovery.
Materials:
-
Frozen tissue powder
-
Acetonitrile/2-propanol (3:1, v/v)
-
0.1 M Potassium phosphate buffer, pH 6.7
-
2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns
-
SPE conditioning and wash solution: acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)
-
SPE elution solution: methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v)
Procedure:
-
Tissue Extraction: To the frozen tissue powder, add a mixture of acetonitrile/2-propanol (3:1, v/v) followed by 0.1 M potassium phosphate buffer (pH 6.7).[7]
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the 2-(2-pyridyl)ethyl functionalized silica gel SPE column with 1 ml of the conditioning solution.[7]
-
Apply the supernatant from the tissue extract to the SPE column.[7]
-
Wash the column with 1 ml of the wash solution to remove unretained species.[7]
-
Elute the acyl-CoAs with 2 ml of the elution solution.[7]
-
-
Sample Concentration and Storage: The eluted sample can be concentrated under a stream of nitrogen if necessary. For storage, keep the purified extract at -80°C.
Visualizations
Caption: Recommended workflow for this compound extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 7-Hydroxyoctanoyl-CoA
Welcome to the technical support center for the quantification of 7-hydroxyoctanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this specific medium-chain hydroxy acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a metabolite involved in fatty acid metabolism.[1][2] As an acyl-CoA, it is an activated form of 7-hydroxyoctanoic acid, playing a role as an intermediate in various metabolic pathways. Accurate quantification of this compound is crucial for understanding its role in cellular processes, disease pathogenesis, and for the development of therapeutics targeting these pathways.
Q2: What is the most suitable analytical method for quantifying this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the quantification of acyl-CoAs, including this compound.[3][4][5][6] This technique offers the high sensitivity and selectivity required to measure low-abundance acyl-CoAs in complex biological matrices.
Q3: Is a chemical standard for this compound commercially available?
A3: The commercial availability of a certified this compound standard can be limited. It is essential to check with suppliers of biochemicals and analytical standards. If a commercial standard is unavailable, custom synthesis may be required for accurate quantification. The synthesis would typically involve the condensation of 7-hydroxyoctanoic acid with Coenzyme A.
Q4: How should I store my samples and this compound standard to prevent degradation?
A4: Acyl-CoAs are known to be unstable. It is recommended to store samples and standards at -80°C to minimize degradation. Aqueous solutions of acyl-CoAs are particularly prone to hydrolysis and should be prepared fresh or stored for very short periods at low temperatures.
Troubleshooting Guide
Sample Preparation
Issue 1: Low recovery of this compound from my biological samples.
-
Possible Cause 1: Inefficient cell lysis and protein precipitation.
-
Solution: Ensure rapid and complete cell lysis to release intracellular metabolites. Protein precipitation is a critical step to remove interfering macromolecules. A common and effective method is the use of 5-sulfosalicylic acid (SSA) for deproteinization, which has been shown to be compatible with downstream LC-MS/MS analysis without the need for a solid-phase extraction (SPE) step.[3][7]
-
-
Possible Cause 2: Degradation of this compound during sample preparation.
-
Solution: Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between sample collection and extraction. The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at neutral or alkaline pH. Using acidic extraction conditions can help to improve stability.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Solution: Use low-adhesion polypropylene (B1209903) tubes and pipette tips. In some cases, glass vials may reduce the loss of signal for certain CoA species.
-
Issue 2: High variability between replicate measurements.
-
Possible Cause 1: Inconsistent sample handling.
-
Solution: Standardize all sample preparation steps, including extraction volumes, incubation times, and centrifugation speeds. The use of an internal standard is highly recommended to correct for variability in extraction efficiency and matrix effects. A suitable internal standard would be a structurally similar acyl-CoA that is not naturally present in the sample, such as an odd-chain length or isotopically labeled version of an acyl-CoA.
-
-
Possible Cause 2: Incomplete protein removal.
-
Solution: Ensure complete protein precipitation by using a sufficient amount of precipitating agent and adequate vortexing and incubation. Residual proteins can interfere with the chromatographic separation and ionization in the mass spectrometer.
-
LC-MS/MS Analysis
Issue 3: Poor chromatographic peak shape or resolution for this compound.
-
Possible Cause 1: Suboptimal chromatographic conditions.
-
Solution: this compound is a polar molecule containing a phosphate (B84403) group, which can lead to poor retention and peak shape on standard C18 columns. The use of a reversed-phase column with ion-pairing agents (e.g., triethylamine, diisopropylethylamine) in the mobile phase can improve peak shape and retention. Alternatively, a column designed for polar molecule retention, such as a C18 with polar endcapping, can be used. A gradient elution with an aqueous mobile phase (containing a buffer like ammonium (B1175870) acetate) and an organic mobile phase (like methanol (B129727) or acetonitrile) is typically employed.[8]
-
-
Possible Cause 2: Carryover from previous injections.
-
Solution: Implement a robust needle and column wash protocol between injections. This may include strong organic solvents to remove any adsorbed analyte from the system.
-
Issue 4: Low sensitivity or inability to detect this compound.
-
Possible Cause 1: Inefficient ionization.
-
Solution: Acyl-CoAs are typically analyzed in positive ion mode using electrospray ionization (ESI). Optimize the ESI source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your specific instrument.
-
-
Possible Cause 2: Incorrect mass spectrometry parameters.
-
Solution: For tandem mass spectrometry, it is crucial to select the correct precursor and product ions for Multiple Reaction Monitoring (MRM). For acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) is often observed in positive ion mode. The precursor ion will be [M+H]+.
-
Quantitative Data Summary
Table 1: Predicted Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Chemical Formula | C29H50N7O18P3S |
| Monoisotopic Mass | 909.2146 g/mol |
| Precursor Ion ([M+H]+) | m/z 910.2224 |
| Predicted Product Ion 1 (after neutral loss of 507) | m/z 403.2154 |
| Predicted Product Ion 2 (Adenosine diphosphate fragment) | m/z 428.0368 |
Note: These are predicted values and should be empirically optimized on your mass spectrometer using a standard if available.
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction:
-
Add 1 mL of ice-cold extraction solution (e.g., 5% 5-sulfosalicylic acid in water) per 1-5 million cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column suitable for polar analytes (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.[8]
-
Mobile Phase B: Methanol.[8]
-
Gradient: A linear gradient from 2% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary: 910.2 -> 403.2
-
Confirmatory: 910.2 -> 428.0
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. (S)-3-Hydroxyoctanoyl-CoA | C29H50N7O18P3S | CID 11966216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for (S)-Hydroxyoctanoyl-CoA (HMDB0003940) [hmdb.ca]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 7-Hydroxyoctanoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 7-hydroxyoctanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to the LC-MS/MS analysis of this compound.
Q1: I am observing a low or no signal for my this compound standard. What are the initial troubleshooting steps?
A1: A complete or significant loss of signal requires a systematic approach to identify the root cause.
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Confirm Instrument Performance: Infuse a known, stable compound to ensure the mass spectrometer is functioning correctly. This will help you determine if the issue is with the instrument or the analyte/method.
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Prepare Fresh Reagents: this compound, like other acyl-CoAs, can be unstable. Prepare fresh standards and mobile phases to rule out degradation. Acyl-CoAs are particularly susceptible to hydrolysis in non-acidic aqueous solutions.
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Verify Instrument Parameters: Double-check all mass spectrometer settings, including ion source parameters (e.g., gas flows, temperatures), voltages, and ensure a stable electrospray.
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Check for Clogs: A blockage in the LC system can prevent the sample from reaching the mass spectrometer. Check the system pressure and perform any necessary maintenance.
Q2: My signal for this compound is inconsistent or shows poor reproducibility. What could be the cause?
A2: Inconsistent signal intensity is often related to matrix effects or sample preparation variability.
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to variable results. It is crucial to assess and mitigate these effects.[1]
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Sample Preparation: Inconsistent extraction efficiency can lead to variability. Ensure your sample preparation protocol is well-controlled and validated. The use of a stable isotope-labeled internal standard is highly recommended to correct for both extraction variability and matrix effects.
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Analyte Stability: The stability of acyl-CoAs is a critical factor. Minimize the time samples are at room temperature and consider storing extracts at -80°C.[2][3] Reconstituted samples should be analyzed promptly.[2]
Q3: I suspect ion suppression is affecting my this compound quantification. How can I confirm and mitigate this?
A3: Ion suppression is a common form of matrix effect where co-eluting matrix components interfere with the ionization of the target analyte.
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Confirmation: A post-column infusion experiment can identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract. Dips in the baseline signal of the standard indicate retention times where ion suppression occurs.
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Mitigation Strategies:
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Improve Sample Preparation: Employ more rigorous cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components.
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Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate this compound from the suppression zones.
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Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard for this compound will experience similar ion suppression, allowing for accurate correction of the signal. While a specific standard for this compound may not be commercially available, custom synthesis is an option.[4]
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Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can sometimes alleviate ion suppression.
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Q4: What are the recommended sample preparation techniques for extracting this compound from biological samples?
A4: The choice of sample preparation method is critical for good recovery and minimizing matrix effects.
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Protein Precipitation: This is a common first step. Using 5-sulfosalicylic acid (SSA) has been shown to be effective for short-chain acyl-CoAs and avoids the need for subsequent SPE to remove the precipitating agent.[1][3] Methanol-based extraction methods have also demonstrated good recovery for a range of acyl-CoAs.[2]
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Solid-Phase Extraction (SPE): SPE can be used for further cleanup after protein precipitation to remove salts and other interferences. However, care must be taken as SPE can result in the loss of more hydrophilic acyl-CoAs.[1]
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Homogenization: For tissue samples, it is crucial to rapidly homogenize the frozen tissue in a cold extraction solution to quench enzymatic activity.[3][5]
Quantitative Data on Matrix Effects
| Acyl-CoA Species | Extraction Method | Matrix Effect (%)* | Recovery (%) |
| Acetyl-CoA | 2.5% SSA | ~90 | ~59 |
| Propionyl-CoA | 2.5% SSA | ~92 | ~80 |
| Malonyl-CoA | 2.5% SSA | ~95 | ~74 |
| Acetyl-CoA | 10% TCA with SPE | Not Reported | ~36 |
| Propionyl-CoA | 10% TCA with SPE | Not Reported | ~62 |
| Malonyl-CoA | 10% TCA with SPE | Not Reported | ~26 |
*Matrix Effect (%) is calculated as the ratio of the analyte response in the presence of matrix to the response in a clean solvent, expressed as a percentage. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Data adapted from a study on short-chain acyl-CoAs and CoA biosynthetic intermediates.[1]
Experimental Protocols
The following are generalized protocols for the extraction and analysis of acyl-CoAs, which can be adapted for this compound.
Protocol 1: Extraction of this compound from Tissue
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Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue and keep it frozen using liquid nitrogen. Grind the tissue to a fine powder in a pre-chilled mortar and pestle.[3]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution. If available, spike the SSA solution with a suitable internal standard. Homogenize immediately using a bead beater or an ultrasonic homogenizer.[3]
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Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[3]
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.[3]
-
Storage: If not analyzing immediately, store the extracts at -80°C.[3]
Protocol 2: LC-MS/MS Analysis of this compound
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LC Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.
-
Mobile Phase A: An aqueous buffer, such as 10 mM ammonium (B1175870) acetate.
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Mobile Phase B: Acetonitrile or methanol.
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Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.[1]
-
MS/MS Transitions: For quantification, multiple reaction monitoring (MRM) is typically used.
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Precursor Ion [M+H]+: For this compound (C29H50N7O18P3S), the monoisotopic mass is 909.2146 g/mol .[6] The precursor ion to monitor would be m/z 910.2.
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Product Ions: A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine-ADP moiety (507 Da). Another characteristic product ion corresponds to the adenosine (B11128) diphosphate (B83284) fragment at m/z 428. Therefore, potential transitions to monitor would be 910.2 -> 403.2 and 910.2 -> 428.0.
-
-
Visualizations
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low LC-MS signal.
Factors Contributing to Matrix Effects
Caption: The impact of co-eluting matrix components on ionization.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (S)-3-Hydroxyoctanoyl-CoA | C29H50N7O18P3S | CID 11966216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Stability of 7-Hydroxyoctanoyl-CoA: A Technical Support Guide
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in preventing the degradation of 7-hydroxyoctanoyl-CoA standards. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to ensure the integrity of this critical research compound.
This compound is a vital intermediate in various metabolic pathways, and maintaining its stability is paramount for accurate and reproducible experimental results. Degradation can lead to compromised data and wasted resources. This technical support center addresses these challenges head-on, offering practical solutions and in-depth knowledge.
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer format to directly address specific issues users may encounter during their experiments.
Question: I am observing a decrease in the concentration of my this compound standard over a short period. What are the likely causes?
Answer: The primary cause of degradation for this compound is the hydrolysis of its high-energy thioester bond. This process can be accelerated by inappropriate storage conditions, such as elevated temperatures and non-optimal pH. Additionally, the hydroxyl group at the 7th position can be susceptible to oxidation, representing another potential degradation pathway.
Question: My analytical results show unexpected peaks that are not present in a freshly prepared standard. What could these be?
Answer: These additional peaks likely represent degradation products. The most common product of hydrolysis is 7-hydroxyoctanoic acid and free Coenzyme A. Oxidation of the hydroxyl group could lead to the formation of a ketone or, in a more extensive omega-oxidation pathway, a dicarboxylic acid. To confirm the identity of these peaks, we recommend using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for detailed structural analysis.
Question: How can I minimize the degradation of my this compound standards during experimental use?
Answer: To minimize degradation, always handle standards on ice and prepare working solutions fresh for each experiment. If a stock solution is necessary, use a suitable organic solvent like methanol (B129727) or a buffered aqueous solution at a slightly acidic to neutral pH (pH 6.0-7.0). Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for long-term stability of this compound?
For long-term storage, this compound should be stored as a dry powder or a lyophilized solid at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent both hydrolysis and oxidation. If stored in solution, use an organic solvent such as methanol and store at -80°C.
What is the expected shelf-life of this compound under optimal conditions?
When stored as a dry solid at -80°C, this compound can be stable for several months to a year. In solution, even at -80°C, the stability is reduced, and it is recommended to use the solution within a few weeks. It is crucial to perform periodic quality control checks to ensure the integrity of the standard.
How does the stability of this compound compare to other acyl-CoAs, such as 3-hydroxyoctanoyl-CoA?
While both are susceptible to thioester hydrolysis, the position of the hydroxyl group can influence stability. The hydroxyl group at the 7-position is a secondary alcohol and may be more prone to oxidation compared to the secondary alcohol at the 3-position, which is a common intermediate in beta-oxidation. However, without direct comparative stability studies, this remains a theoretical consideration. Both should be handled with similar precautions.
Quantitative Data on Stability
The following table summarizes the stability of a medium-chain acyl-CoA standard under various storage conditions. While this data is for a general medium-chain acyl-CoA, it provides a valuable reference for handling this compound.
| Storage Condition | Solvent | Duration | Remaining Acyl-CoA (%) |
| Room Temperature (25°C) | Water | 24 hours | < 50% |
| Refrigerated (4°C) | Water | 24 hours | ~70% |
| Frozen (-20°C) | Water | 24 hours | ~90% |
| Frozen (-80°C) | Dry Pellet | 6 months | > 95% |
| Autosampler (4°C) | Methanol | 24 hours | > 98% |
| Autosampler (4°C) | 50 mM Ammonium Acetate (pH 7) | 24 hours | ~85% |
Data is illustrative and based on studies of similar medium-chain acyl-CoAs. Actual stability of this compound may vary.
Experimental Protocols
Protocol for Assessing the Stability of this compound Standards
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.
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Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photostability: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by LC-MS/MS to quantify the remaining this compound and identify major degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition and time point.
-
Characterize the degradation products based on their mass-to-charge ratio and fragmentation patterns.
-
Visualizing Degradation Pathways and Workflows
To further aid in understanding, the following diagrams illustrate the potential degradation pathways of this compound and a recommended troubleshooting workflow.
Technical Support Center: Optimizing Fermentation for 7-Hydroxyoctanoyl-CoA Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the microbial fermentation of 7-hydroxyoctanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic strategy for producing this compound in a microbial host like E. coli?
A1: The production of this compound in a non-native host typically involves a metabolic engineering strategy that combines fatty acid synthesis and β-oxidation pathways. The core components include:
-
Hexanoyl-CoA Precursor Formation : Generation of hexanoyl-CoA, which serves as the backbone for the final product. This can be achieved by engineering a reversal of the β-oxidation pathway.[1]
-
Chain Elongation : A single round of chain elongation from hexanoyl-CoA to octanoyl-CoA.
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Hydroxylation : Introduction of a specific hydroxylase enzyme to add a hydroxyl group at the 7th carbon position of the octanoyl-CoA molecule.
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Blocking Degradation : Deletion of native genes involved in the β-oxidation pathway (e.g., fadD, fadE, fadB, fadJ) is crucial to prevent the degradation of the fatty acyl-CoA intermediates and the final product.[2][3][4]
Q2: Which microbial hosts are suitable for producing this compound?
A2: Escherichia coli is a common and well-characterized host for producing medium-chain fatty acids and their derivatives due to its fast growth and well-established genetic tools.[2][5] Other organisms like Clostridium kluyveri have also been used for medium-chain fatty acid production through chain elongation processes.[6][7] The choice of host depends on the specific metabolic pathways being engineered and the desired fermentation conditions.
Q3: What are the critical fermentation parameters that need to be optimized?
A3: Key parameters to optimize include temperature, pH, dissolved oxygen, substrate feeding strategy, and inducer concentration.[8][9] A two-stage cultivation process is often effective, with an initial phase focused on biomass accumulation followed by a production phase where temperature and pH may be shifted to optimize enzyme activity and product formation.[10]
Q4: How can I increase the supply of precursors like hexanoyl-CoA and malonyl-CoA?
A4: Increasing precursor supply is vital for high yields. Strategies include:
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Overexpressing key enzymes : For malonyl-CoA, overexpressing acetyl-CoA carboxylase (ACC) can boost its availability.[2]
-
Engineering β-oxidation reversal : A set of engineered enzymes can drive the reverse β-oxidation pathway to generate hexanoyl-CoA from acetyl-CoA.[1]
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Optimizing carbon source : Using a carbon source that is efficiently converted to acetyl-CoA, such as glucose or glycerol (B35011), is fundamental.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the fermentation process.
Problem 1: Low or No Product Yield
Low product yield is a common challenge that can stem from multiple factors.
| Possible Cause | Suggested Solution | Relevant Citation |
| Inefficient Enzyme Activity | Codon-optimize the heterologous genes (e.g., hydroxylase, pathway enzymes) for the expression host. Co-express molecular chaperones to ensure proper protein folding. | |
| Product Degradation | Verify the complete knockout of competing pathways, especially the β-oxidation genes (fad genes). Analyze the culture supernatant for degraded byproducts. | [3][4] |
| Precursor Limitation | Overexpress upstream pathway enzymes to increase the pool of hexanoyl-CoA and malonyl-CoA. | [1][11] |
| Suboptimal Induction | Optimize the inducer (e.g., IPTG) concentration and the timing of induction. Early induction can be metabolically burdensome, while late induction may not provide enough time for product synthesis. | [5][12] |
| Plasmid Instability | If using plasmid-based expression, ensure continuous antibiotic selection. Consider genomic integration of the expression cassettes for long-term stability. |
Problem 2: Cell Growth Inhibition After Induction
A significant drop in cell growth or viability after inducing gene expression often points to toxicity or metabolic burden.
| Possible Cause | Suggested Solution | Relevant Citation |
| Product Toxicity | Lower the induction temperature (e.g., from 37°C to 30°C) to slow down metabolic processes and reduce the rate of product accumulation.[12] Use a lower inducer concentration for a less aggressive expression level. | [5] |
| Metabolic Burden | Use lower-copy number plasmids. Switch to weaker, tunable promoters to control the expression levels of the pathway genes more precisely. | |
| Intermediate Toxicity | Analyze the culture for the accumulation of pathway intermediates. An imbalance in enzyme expression can lead to a toxic buildup of a specific metabolite. Adjust the relative expression levels of pathway enzymes. |
Problem 3: Inconsistent Batch-to-Batch Fermentation Results
Variability between fermentation runs can compromise data reliability and process scalability.
| Possible Cause | Suggested Solution | Relevant Citation |
| Inoculum Variability | Standardize the seed culture preparation, including the growth phase and cell density at the time of inoculation. A typical inoculum size is between 1-10%. | [5][9] |
| Media Component Fluctuation | Prepare media components from fresh, high-quality stock solutions. Inconsistent quality of complex components like yeast extract can introduce variability. | [10] |
| pH and Temperature Shifts | Calibrate pH and temperature probes before each fermentation run. Ensure the control system is responsive and maintains setpoints accurately. | [13] |
| Contamination | Implement and strictly follow aseptic techniques during inoculation, sampling, and feeding. Microbial contamination can drastically alter fermentation outcomes. | [13] |
Data Summary Tables
Table 1: General Fermentation Parameters for Optimization
This table provides typical ranges for key parameters based on the production of medium-chain fatty acids in common microbial hosts.
| Parameter | Typical Range | Notes | Reference |
| Temperature | 30°C - 37°C | Lower temperatures are often used during the production phase to improve protein folding and reduce product toxicity. | [6][7][12] |
| pH | 6.5 - 8.0 | The optimal pH can be biphasic: neutral for growth and slightly alkaline for production. | [6][10] |
| Inoculum Size | 1% - 10% (v/v) | A standardized inoculum is key for reproducibility. | [5][9] |
| Inducer Concentration (IPTG) | 0.1 mM - 1.0 mM | This needs to be carefully optimized; higher is not always better. | [5][12] |
| Agitation Speed | 200 - 600 rpm | Varies with the fermenter geometry; the goal is to ensure adequate mixing and oxygen transfer. | [11] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for Acyl-CoA Production in E. coli
This protocol outlines a two-stage fed-batch process in a 2-L bioreactor.
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Inoculum Preparation : Inoculate 100 mL of LB medium (with appropriate antibiotics) with a single colony of the engineered E. coli strain. Grow overnight at 37°C and 250 rpm.
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Bioreactor Setup : Prepare a 2-L bioreactor with 750 mL of defined fermentation medium.[10] Autoclave and allow to cool. Aseptically add sterile glucose, MgSO₄, and trace metals solution.[10] Calibrate pH and dissolved oxygen (DO) probes.
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Batch Phase (Growth) : Inoculate the bioreactor with the overnight seed culture to a starting OD₆₀₀ of ~0.1. Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH₄OH). Set the agitation and aeration to maintain a DO level above 20%.
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Fed-Batch Phase (Biomass Accumulation) : Once the initial glucose is depleted (indicated by a sharp spike in DO), start a glucose feed to maintain a steady growth rate.
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Induction and Production Phase : When the cell density (OD₆₀₀) reaches 20-30, lower the temperature to 30°C and adjust the pH to the desired production level (e.g., 8.0).[10] Add the inducer (e.g., IPTG) to the optimized concentration.
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Co-feeding : Continue the glucose feed at a reduced rate to provide energy for maintenance and production, but not rapid growth.
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Sampling and Analysis : Take samples periodically (e.g., every 4-6 hours) to measure OD₆₀₀, residual glucose, and product concentration. Product concentration is typically measured by harvesting cells, extracting fatty acids, and analyzing via Gas Chromatography (GC).[5]
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Harvest : Harvest the cells by centrifugation after a suitable production period (e.g., 48-72 hours post-induction).
Visualizations
Metabolic Pathway for this compound
Caption: Engineered metabolic pathway for this compound production.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Experimental Design for Optimization
Caption: Workflow for fermentation optimization using Design of Experiments (DoE).
References
- 1. Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Metabolic Engineering Strategy for Producing poly-(3-hydroxyoctanoic acid) in Escherichia coli from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Fermentation Conditions for Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 11. Microbial production of hyaluronic acid: current state, challenges, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. filter-dryer.com [filter-dryer.com]
Technical Support Center: Analysis of 7-Hydroxyoctanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of 7-hydroxyoctanoyl-CoA. Our aim is to help you minimize interference and achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the LC-MS/MS analysis of this compound?
The most significant sources of interference in the analysis of this compound and other acyl-CoAs in biological matrices are:
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Matrix Effects: Biological samples are complex mixtures containing salts, lipids, proteins, and other metabolites that can interfere with the ionization of the target analyte.[1][2] This can lead to either ion suppression or enhancement, affecting the accuracy and sensitivity of the measurement.[3] Phospholipids (B1166683) are a major contributor to matrix effects in plasma and tissue samples.[4]
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Isobaric Interferences: Other endogenous molecules may have the same nominal mass as this compound.[5][6] If these compounds co-elute chromatographically, they can interfere with the quantification.
-
Analyte Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical degradation.[7][8] Hydrolysis of the thioester bond can occur, especially at neutral or alkaline pH. Samples should be kept on ice and processed quickly to minimize degradation.[7]
-
Contamination: Contamination from lab equipment, solvents, and reagents can introduce interfering peaks into the analysis.
Q2: How can I minimize matrix effects in my this compound analysis?
Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Preparation:
-
Protein Precipitation (PPT): This is a simple and common method. Precipitation with cold organic solvents like methanol (B129727) or acetonitrile (B52724) is effective at removing the majority of proteins.[9]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte of interest.[1][7] C18 and weak anion exchange cartridges are often used for acyl-CoA purification.[7]
-
-
Chromatographic Separation: Good chromatographic resolution is key to separating this compound from matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the ideal way to compensate for matrix effects and variations in sample processing. If a specific SIL-IS is unavailable, a structurally similar acyl-CoA with a different chain length can be used.[11]
Q3: What are the optimal storage conditions for samples containing this compound?
To ensure the stability of this compound in biological samples, the following storage conditions are recommended:
-
Rapid Freezing: Immediately after collection, samples should be flash-frozen in liquid nitrogen to quench enzymatic activity.[7][8]
-
Long-Term Storage: For long-term storage, samples should be kept at -80°C.[12]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can lead to degradation of acyl-CoAs.[7] It is advisable to aliquot samples into smaller volumes before freezing.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Analyte Degradation | Prepare fresh standards and samples. Ensure samples are kept on ice during preparation.[7] | Acyl-CoAs are unstable and can degrade if not handled properly.[8][12] |
| Inefficient Extraction | Optimize the sample preparation method. Compare protein precipitation with solid-phase extraction.[1][7] | Incomplete extraction will lead to low analyte concentration in the final sample. |
| Suboptimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source and compound parameters (e.g., cone voltage, collision energy). | Incorrect MS settings can significantly reduce signal intensity. |
| LC System Issues | Check for leaks, blockages, or column degradation. Run a system suitability test with a known compound. | Problems with the LC system can prevent the analyte from reaching the detector. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Column Contamination | Wash the column with a strong solvent or, if necessary, replace it. | Buildup of matrix components on the column can lead to poor peak shape. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is compatible with the analyte and column. For acyl-CoAs, slightly acidic conditions (e.g., using formic acid) are often preferred.[1] | Mobile phase composition can significantly impact peak shape. |
| Injection Solvent Mismatch | The injection solvent should be of similar or weaker strength than the initial mobile phase. | Injecting in a much stronger solvent can cause peak distortion. |
| Column Overloading | Reduce the injection volume or dilute the sample. | Injecting too much analyte can lead to peak broadening and tailing. |
Issue 3: High Background Noise or Interfering Peaks
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Matrix Effects | Improve sample cleanup using SPE.[1][7] Optimize chromatographic separation to resolve the analyte from interfering matrix components. | Co-eluting matrix components can increase background noise and introduce interfering peaks.[2][3] |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. | Impurities in solvents can be a significant source of background noise. |
| Carryover | Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. | Analyte from a previous injection can be retained in the system and elute in subsequent runs. |
| Isobaric Interferences | Use high-resolution mass spectrometry to differentiate between the analyte and isobaric interferences based on their exact mass. Optimize chromatography to achieve baseline separation.[5][6] | Compounds with the same nominal mass can be mistakenly identified as the analyte. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is a general guideline and may require optimization for specific tissue types.
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize it in 1 mL of ice-cold extraction solution (e.g., 80:20 methanol:water or 5% sulfosalicylic acid).[9][13] An internal standard should be added at this stage.[11]
-
Protein Precipitation: Vortex the homogenate vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[9]
Protocol 2: LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1][10]
-
Mobile Phase A: 10 mM Ammonium Acetate in water or 0.1% Formic Acid in water.[1][9]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[1]
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10][11]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is commonly used for quantification. The characteristic neutral loss of the pantoic acid-ADP moiety (m/z 507) is a key transition for acyl-CoAs.[11][13]
Table 1: Example MRM Transitions for Acyl-CoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetyl-CoA | 810.1 | 303.1 |
| Propionyl-CoA | 824.1 | 317.1 |
| Malonyl-CoA | 854.1 | 347.1 |
| Succinyl-CoA | 868.1 | 361.1 |
| This compound (Predicted) | 910.3 | 403.3 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. The predicted values for this compound are based on its chemical formula and the common fragmentation pattern of acyl-CoAs.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: A logical troubleshooting workflow for low signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
strategies to increase 7-hydroxyoctanoyl-CoA stability in solution
Welcome to the technical support center for 7-hydroxyoctanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution during experimental procedures. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: The thioester bond is susceptible to hydrolysis, especially at alkaline pH.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Presence of Oxidizing Agents: The secondary hydroxyl group and the thioester moiety can be susceptible to oxidation.
-
Enzymatic Degradation: Contaminating enzymes, such as thioesterases, can hydrolyze the thioester bond.
-
Presence of Metal Ions: Metal ions can catalyze both hydrolysis and oxidation reactions.
Q2: What are the main degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are:
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Hydrolysis of the Thioester Bond: This is a major degradation route, leading to the formation of coenzyme A (CoA) and 7-hydroxyoctanoic acid. This reaction is accelerated at higher pH values.
-
Oxidation: The secondary hydroxyl group can be oxidized to a ketone, forming 7-oxo-octanoyl-CoA. Additionally, the thioester group itself can be susceptible to oxidation.
Q3: What is the optimal pH range for maintaining the stability of this compound in solution?
A3: To minimize hydrolysis of the thioester bond, it is recommended to maintain the pH of the solution in a slightly acidic to neutral range, ideally between pH 6.0 and 7.5. Acyl-CoA thioesters are generally more stable in acidic conditions compared to alkaline conditions. For instance, acylation reactions to synthesize acyl-CoAs are often performed at a pH of 7.5 to 8.0, but for storage and stability, a lower pH is preferable.[1]
Q4: How should I store my this compound solutions for short-term and long-term use?
A4: For optimal stability, follow these storage recommendations:
-
Short-term storage (hours to a few days): Store solutions on ice or at 4°C.
-
Long-term storage (weeks to months): Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or, for enhanced stability, at -80°C. Freezing has been shown to minimize the loss of activity of enzymes that metabolize 3-hydroxyacyl-CoAs, which suggests that low temperatures are crucial for preserving the stability of the molecule itself.
Q5: Can I use aqueous buffers to dissolve this compound?
A5: While aqueous buffers are necessary for many biological experiments, prolonged storage in purely aqueous solutions can lead to degradation. Acyl-CoAs have shown instability in aqueous solutions.[2] For reconstitution of dry samples, methanol (B129727) has been shown to provide better stability. A solution of 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is also a viable option.[2] If your experiment requires an aqueous buffer, prepare the solution fresh and use it promptly.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in My Assay
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer | Verify the pH of your buffer and adjust it to a range of 6.0-7.5. Avoid alkaline conditions. |
| High assay temperature | Perform the experiment at the lowest feasible temperature. If possible, run reactions on ice or in a cold room. |
| Enzymatic contamination | Ensure all reagents and equipment are sterile. Use purified enzymes and consider adding a broad-spectrum protease and phosphatase inhibitor cocktail if enzymatic degradation is suspected. |
| Presence of metal ions | Add a chelating agent, such as EDTA or EGTA, to your buffer at a final concentration of 1-5 mM to sequester metal ions that can catalyze degradation. |
| Oxidative damage | Degas your solutions and consider performing experiments under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to your buffer. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Freeze-thaw cycles | Aliquot your stock solution of this compound into single-use volumes to avoid repeated freezing and thawing. |
| Variability in solution preparation | Prepare fresh solutions of this compound for each experiment from a lyophilized powder or a concentrated stock stored at -80°C. |
| Light exposure | Protect your solutions from light, as some molecules are light-sensitive. Use amber-colored tubes or wrap tubes in foil. |
| Inconsistent storage conditions | Ensure that all aliquots are stored at the same temperature and for similar durations. |
Data Presentation
Table 1: Summary of Recommended Storage and Solution Conditions for this compound
| Parameter | Recommendation | Rationale |
| pH | 6.0 - 7.5 | Minimizes thioester hydrolysis. |
| Temperature | Short-term: 0-4°C; Long-term: -20°C to -80°C | Reduces the rate of chemical degradation. |
| Solvent | 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) for reconstitution; Aqueous buffers for immediate use. | Enhances stability compared to purely aqueous solutions.[2] |
| Additives | Antioxidants: DTT (1-5 mM) or TCEP (0.1-0.5 mM)Chelating Agents: EDTA or EGTA (1-5 mM) | Prevents oxidative damage and metal-catalyzed degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
Materials:
-
Lyophilized this compound
-
Anhydrous methanol
-
500 mM Ammonium acetate stock solution, pH 7.0
-
Nuclease-free water
-
Dithiothreitol (DTT)
-
EDTA
Procedure:
-
Prepare a 50 mM ammonium acetate buffer (pH 7.0) containing 1 mM DTT and 1 mM EDTA.
-
Prepare a 50% methanol solution by mixing equal volumes of anhydrous methanol and the prepared ammonium acetate buffer.
-
Dissolve the lyophilized this compound in the 50% methanol/buffer solution to the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
For immediate use, store on ice. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Monitoring the Stability of this compound by HPLC
Objective: To assess the degradation of this compound over time under specific experimental conditions.
Materials:
-
This compound solution
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Quenching solution (e.g., 10% trichloroacetic acid)
Procedure:
-
Prepare your experimental solution of this compound in the buffer of interest.
-
At time zero (t=0), take an aliquot of the solution and immediately quench the reaction by adding it to the quenching solution. This will stop further degradation.
-
Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, pH).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and quench them in the same manner.
-
Analyze all quenched samples by reverse-phase HPLC.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Quantify the peak area corresponding to intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
Visualizations
Caption: Degradation pathways of this compound.
References
dealing with co-elution of isomers in 7-hydroxyoctanoyl-CoA analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of 7-hydroxyoctanoyl-CoA, with a specific focus on resolving the co-elution of its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
A1: this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of two stereoisomers (R and S enantiomers). These isomers have identical chemical formulas and physical properties, making their separation by conventional chromatographic techniques difficult. They often co-elute, complicating accurate quantification and characterization.
Q2: What are the primary analytical techniques for separating this compound isomers?
A2: The primary techniques for separating chiral molecules like this compound isomers are based on chiral chromatography. There are two main approaches:
-
Direct Chiral Liquid Chromatography (LC): This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
-
Indirect Chiral Liquid Chromatography (LC): This involves derivatizing the this compound with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column.[1][2]
Q3: What is the biological significance of this compound?
A3: this compound is an intermediate in the beta-oxidation of fatty acids.[3][4][5] This metabolic pathway is crucial for energy production from lipids. The stereochemistry of the hydroxyl group is critical, as the enzymes involved in the pathway are stereospecific.
Troubleshooting Guide: Co-elution of this compound Isomers
This guide addresses common issues encountered during the analysis of this compound isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Complete Co-elution of Isomers | Inadequate chiral recognition by the stationary phase. | - Optimize Mobile Phase: Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH, or add additives) to enhance chiral recognition.- Change Chiral Stationary Phase (CSP): Select a different type of CSP (e.g., polysaccharide-based, protein-based, or macrocyclic antibiotic-based) that may offer better selectivity for your isomers.- Consider Derivatization: If direct methods fail, employ a chiral derivatizing agent to form diastereomers that can be separated on a standard reversed-phase column.[1][2] |
| Poor Resolution (Peak Overlap) | Suboptimal chromatographic conditions. | - Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution.- Optimize Temperature: Temperature can significantly impact chiral separations. Experiment with different column temperatures.- Gradient Optimization: If using a gradient, adjust the slope and duration to improve the separation of the target isomers. |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Column overload. | - Mobile Phase Additives: Add a small amount of an acidic or basic modifier to the mobile phase to reduce secondary interactions.- Reduce Sample Concentration: Inject a lower concentration of your sample to avoid overloading the column. |
| Low Signal Intensity in LC-MS | - Poor ionization of the analyte.- Ion suppression from mobile phase components. | - Optimize MS Source Parameters: Adjust the electrospray voltage, gas flows, and temperature to improve ionization efficiency.- Mobile Phase Compatibility: Ensure your mobile phase is compatible with mass spectrometry. Avoid non-volatile buffers and ion-pairing agents that can cause suppression. Use volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate.[6] |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Column degradation.- System instability. | - Fresh Mobile Phase: Prepare fresh mobile phase daily.- Column Equilibration: Ensure the column is properly equilibrated before each run.- System Check: Check the HPLC system for leaks, pump issues, or temperature fluctuations. |
Experimental Protocols
Protocol 1: Direct Chiral LC-MS/MS Analysis of this compound Isomers (Adapted Method)
This is an adapted method based on principles for separating similar hydroxy fatty acyl-CoAs. Optimization will be required.
1. Sample Preparation (from cell culture or tissue)
-
Homogenization: Homogenize cell pellets or powdered tissue in a cold buffer (e.g., 100 mM KH2PO4).
-
Protein Precipitation: Add a cold organic solvent like acetonitrile (B52724) or a solution of 5-sulfosalicylic acid (SSA) to precipitate proteins.[7]
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% methanol (B129727) in water).
2. Chiral LC Separation
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A chiral stationary phase column, for example, a cellulose (B213188) or amylose-based column (e.g., Lux Cellulose-1 or Chiralpak AD-H).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes. (This will require optimization).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 25°C (can be varied from 10°C to 40°C for optimization).
-
Injection Volume: 5-10 µL.
3. MS/MS Detection
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): The [M+H]+ for this compound.
-
Product Ions (m/z): Characteristic fragment ions for acyl-CoAs, such as the neutral loss of the phosphopantetheine group.[8] A common transition for acyl-CoAs is the loss of 507 Da.[7]
-
Collision Energy: Optimize for the specific precursor-product ion transition.
Protocol 2: Indirect Chiral Analysis via Derivatization
1. Sample Preparation and Hydrolysis:
-
Follow the sample preparation steps as in Protocol 1.
-
To analyze the 7-hydroxyoctanoic acid moiety, the thioester bond can be hydrolyzed under basic conditions (e.g., with NaOH).
2. Derivatization:
-
Chiral Derivatizing Agent: Use a chiral derivatizing agent that reacts with the hydroxyl group, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).[1]
-
Reaction: React the hydrolyzed sample with the derivatizing agent in an appropriate solvent (e.g., anhydrous acetonitrile with pyridine).[9]
3. LC-MS/MS Analysis:
-
HPLC System: Standard reversed-phase HPLC system.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase and Gradient: A standard reversed-phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
MS/MS Detection: Monitor the precursor and product ions of the derivatized diastereomers.
Quantitative Data Summary
The following table provides hypothetical quantitative data for illustrative purposes. Actual values must be determined experimentally.
| Parameter | (R)-7-hydroxyoctanoyl-CoA | (S)-7-hydroxyoctanoyl-CoA | Notes |
| Precursor Ion (m/z) [M+H]+ | 910.3 | 910.3 | Calculated for C29H52N7O18P3S |
| Product Ion 1 (m/z) | 403.2 | 403.2 | Corresponds to the acyl-pantetheine fragment. |
| Product Ion 2 (m/z) - Neutral Loss | 403.2 | 403.2 | Neutral loss of 507 Da is characteristic of CoAs.[7][8] |
| Hypothetical Retention Time (Chiral LC) | 15.2 min | 16.8 min | These values are highly dependent on the specific chiral column and method conditions. |
Visualizations
Caption: Experimental workflow for chiral analysis of this compound.
Caption: Mitochondrial fatty acid beta-oxidation pathway.
References
- 1. Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chiral high-performance liquid chromatography-tandem mass spectrometry method for the stereospecific analysis of enoyl-coenzyme A hydratases/isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
Technical Support Center: Optimization of 7-Hydroxyoctanoyl-CoA Derivatization
Welcome to the technical support center for the optimization of derivatization reactions for 7-hydroxyoctanoyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is a crucial step for the analysis of this compound, particularly for gas chromatography (GC)-based methods. The primary reasons for derivatization are:
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To increase volatility: this compound in its native form is a large and polar molecule with low volatility, making it unsuitable for direct GC analysis. Derivatization of the fatty acid moiety increases its volatility, allowing it to be vaporized in the GC inlet without decomposition.[1][2][3]
-
To improve thermal stability: The derivatization process can protect thermally labile functional groups, preventing degradation at the high temperatures used in GC.[2][4]
-
To enhance chromatographic separation and peak shape: By reducing the polarity of the molecule, derivatization minimizes interactions with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks and better separation from other components in the sample.[1]
-
To improve detection sensitivity for Liquid Chromatography-Mass Spectrometry (LC-MS): For LC-MS analysis, while sometimes performed on the intact molecule, derivatization of the carboxyl group can improve ionization efficiency, leading to enhanced sensitivity.[5][6]
Q2: What are the most common derivatization methods for hydroxy fatty acids like this compound?
A2: The most common derivatization strategies for hydroxy fatty acids involve targeting the carboxyl and hydroxyl functional groups. For this compound, this would typically be performed after hydrolysis of the CoA ester to yield 7-hydroxyoctanoic acid. The two main approaches are:
-
Esterification: This method targets the carboxyl group, typically converting it to a methyl ester (Fatty Acid Methyl Ester or FAME). A common reagent for this is boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[1][7]
-
Silylation: This technique targets active hydrogens, such as those on the hydroxyl and carboxyl groups, replacing them with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][7]
A one-step method using methyl iodide in a polar aprotic solvent can simultaneously generate methyl esters of carboxyl groups and methyl ethers of hydroxyl groups.[8]
Q3: Can I analyze this compound directly without derivatization?
A3: Direct analysis of intact this compound is challenging but possible using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach avoids the complexities of derivatization but presents its own set of challenges:
-
Instability: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic solutions.[9] Careful sample handling and optimized extraction procedures are critical.
-
Chromatography: Good chromatographic separation is essential to minimize ion suppression from the sample matrix.[9] Reversed-phase chromatography with ion-pairing agents is often employed.[10]
-
Sensitivity: The inherent ionization efficiency of acyl-CoAs can be low.
Q4: What are the key parameters to optimize for a successful derivatization reaction?
A4: To ensure complete and reproducible derivatization, the following parameters should be optimized:
-
Reaction Time and Temperature: These are critical for driving the reaction to completion. Insufficient time or temperature can lead to incomplete derivatization, while excessive conditions can cause degradation of the analyte.[2] It is recommended to perform a time-course experiment to determine the optimal conditions.
-
Reagent Concentration: A sufficient molar excess of the derivatization reagent is necessary to ensure all analyte molecules are derivatized.
-
Sample Purity and Moisture Content: Water can interfere with many derivatization reactions, particularly silylation and some esterification methods. Samples should be thoroughly dried before adding the derivatization reagent.
-
Solvent: The choice of solvent can influence the reaction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product peak in GC/LC-MS | Incomplete derivatization reaction. | - Optimize reaction time and temperature. Perform a time-course study.- Increase the concentration of the derivatization reagent.- Ensure the sample is completely dry, as moisture can quench the reaction. |
| Degradation of this compound or its derivative. | - Acyl-CoAs are unstable; keep samples on ice and process them quickly.[9]- Avoid excessively high temperatures during derivatization and analysis.- Check the stability of the derivatized product over time. | |
| Poor extraction efficiency. | - For intact acyl-CoA analysis, consider methods using sulfosalicylic acid (SSA) for deproteinization to improve recovery.[10]- If using solid-phase extraction (SPE), ensure the chosen cartridge and elution method are suitable for your analyte. | |
| Multiple or unexpected peaks | Presence of side-products from the derivatization reaction. | - Optimize reaction conditions (time, temperature, reagent concentration) to minimize side reactions.- Use high-purity derivatization reagents. |
| Tautomerization leading to multiple derivatives. | - For compounds with keto groups, methoximation prior to silylation can prevent the formation of multiple derivatives.[11] | |
| Contamination from reagents or glassware. | - Run a reagent blank to identify contaminant peaks.- Ensure all glassware is thoroughly cleaned and dried. Consider silanizing glassware to reduce active sites.[12] | |
| Poor peak shape (tailing) | Interaction of the analyte with active sites in the GC system. | - Confirm complete derivatization, as un-derivatized polar groups can cause peak tailing.[1]- Deactivate the GC inlet liner and the first few centimeters of the analytical column. |
| Incompatible solvent for injection. | - Ensure the injection solvent is compatible with the GC stationary phase. | |
| Poor reproducibility | Inconsistent reaction conditions. | - Precisely control reaction time, temperature, and reagent volumes.- Use an internal standard to normalize for variations in sample preparation and injection volume. |
| Sample instability. | - Prepare samples fresh before analysis whenever possible.- If storage is necessary, store extracts at -80°C.[9] |
Experimental Protocols
Protocol 1: Two-Step Derivatization (Esterification followed by Silylation) for GC-MS Analysis of 7-Hydroxyoctanoic Acid
This protocol is suitable after the hydrolysis of this compound.
-
Hydrolysis (if starting with this compound):
-
Hydrolyze the acyl-CoA sample using a suitable method (e.g., alkaline hydrolysis with KOH) to release the free fatty acid, 7-hydroxyoctanoic acid. Neutralize the sample and extract the free fatty acid into an organic solvent. Dry the extract completely under a stream of nitrogen.
-
-
Esterification of the Carboxyl Group:
-
To the dried sample, add 2 mL of 12-14% Boron Trifluoride-Methanol (BF3-methanol) solution.
-
Tightly cap the reaction vial and heat at 60°C for 10 minutes. Optimization of time and temperature may be required.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex vigorously to extract the fatty acid methyl ester (FAME) into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a new vial.
-
Dry the hexane extract completely under a stream of nitrogen.
-
-
Silylation of the Hydroxyl Group:
-
To the dried FAME, add 50 µL of a silylating agent such as BSTFA with 1% TMCS.
-
Cap the vial and heat at 60°C for 30-60 minutes. Optimization of time and temperature may be required.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Direct Analysis of Intact this compound by LC-MS/MS
This protocol is for the analysis of the underivatized molecule.
-
Sample Extraction:
-
Homogenize the cell or tissue sample in an ice-cold extraction solvent (e.g., 80% methanol in water).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Sample Cleanup (Optional):
-
For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed.
-
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic acyl-CoAs.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode, monitoring for characteristic fragment ions of acyl-CoAs.
-
Visualizations
Caption: Workflow for two-step derivatization of this compound for GC-MS analysis.
Caption: Troubleshooting logic for common issues in this compound derivatization and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. gcms.cz [gcms.cz]
Validation & Comparative
A Tale of Two Isomers: 7-Hydroxyoctanoyl-CoA vs. 3-Hydroxyoctanoyl-CoA in Fatty Acid Oxidation
A comprehensive guide for researchers on the distinct metabolic fates of two positional isomers of hydroxyoctanoyl-CoA. This document details their respective roles in fatty acid oxidation, the enzymatic players involved, and the experimental methodologies used to study them.
In the intricate landscape of lipid metabolism, the positional isomerism of fatty acid intermediates can dictate their metabolic fate and biological function. This guide provides a detailed comparison of 7-hydroxyoctanoyl-CoA and 3-hydroxyoctanoyl-CoA, two structurally similar yet metabolically distinct molecules. While 3-hydroxyoctanoyl-CoA is a canonical intermediate in the primary energy-generating pathway of mitochondrial beta-oxidation, this compound is a product of a less common, alternative pathway known as omega-oxidation. Understanding the metabolic divergence of these isomers is crucial for researchers in drug development and metabolic diseases.
At a Glance: Key Differences
| Feature | 3-Hydroxyoctanoyl-CoA | This compound |
| Metabolic Pathway | Mitochondrial Beta-Oxidation (major pathway) | Omega-Oxidation (minor, alternative pathway) |
| Cellular Location | Mitochondrial Matrix | Endoplasmic Reticulum (initial steps) |
| Primary Enzyme | L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | Cytochrome P450 ω-hydroxylase (e.g., CYP4A, CYP4F) |
| Metabolic Role | Energy production (ATP synthesis) | Dicarboxylic acid formation, alternative fatty acid degradation |
| Physiological Relevance | Central to cellular energy homeostasis | Becomes significant when beta-oxidation is impaired |
The Central Player: 3-Hydroxyoctanoyl-CoA in Beta-Oxidation
3-Hydroxyoctanoyl-CoA is a well-established intermediate in the mitochondrial beta-oxidation spiral, the primary catabolic pathway for fatty acids.[1] This process sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production.[1]
The formation and subsequent processing of 3-hydroxyoctanoyl-CoA are catalyzed by specific enzymes within the mitochondrial matrix. The enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH) plays a pivotal role in the third step of the beta-oxidation cycle, where it catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1][2]
Signaling Pathways and Logical Relationships of Beta-Oxidation
Caption: Mitochondrial Beta-Oxidation of Octanoyl-CoA.
The Alternative Route: this compound via Omega-Oxidation
In contrast to its 3-hydroxy isomer, this compound is not a direct intermediate of the beta-oxidation pathway. Instead, its precursor, 7-hydroxyoctanoic acid, is generated through omega-oxidation, an alternative fatty acid metabolic pathway that occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys.[3] This pathway becomes more prominent under conditions where beta-oxidation is impaired.[4]
Omega-oxidation involves the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid.[3] This initial step is catalyzed by cytochrome P450 omega-hydroxylases, such as members of the CYP4A and CYP4F families.[5] The resulting ω-hydroxy fatty acid is then further oxidized to a dicarboxylic acid, which can then undergo beta-oxidation from either end.
Signaling Pathways and Logical Relationships of Omega-Oxidation
Caption: Omega-Oxidation of Octanoic Acid.
Quantitative Data: Enzyme Kinetics
Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase with Medium-Chain Substrates
| Substrate | Km (µM) | Vmax (U/mg) | Source |
| (S)-3-Hydroxyoctanoyl-CoA | ~10-50 | ~150-200 | [6] |
| (S)-3-Hydroxydecanoyl-CoA | ~5-20 | ~200-250 | [6] |
Note: The values are approximate and can vary depending on the specific enzyme source and assay conditions.
Table 2: Kinetic Parameters of Cytochrome P450 ω-Hydroxylases with Fatty Acid Substrates
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Source |
| CYP4A11 | Lauric Acid (C12) | 4.7 | 7 | [7] |
| CYP2E1 | Lauric Acid (C12) | 84 | 3.8 | [7] |
Note: Data for octanoic acid is limited, but lauric acid provides a comparable medium-chain fatty acid substrate.
Experimental Protocols
Protocol 1: Assay of L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from a method for assaying L-3-hydroxyacyl-CoA dehydrogenase with substrates of different chain lengths.[6]
Principle: The activity of L-3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction is coupled with the cleavage of the resulting 3-ketoacyl-CoA by 3-ketoacyl-CoA thiolase to ensure the reaction proceeds to completion.[6]
Reagents:
-
100 mM Tris-HCl buffer, pH 8.5
-
10 mM NAD+
-
1 mM (S)-3-hydroxyoctanoyl-CoA
-
0.5 mM Coenzyme A
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
-
Purified 3-ketoacyl-CoA thiolase
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and Coenzyme A in a cuvette.
-
Add the purified L-3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase to the mixture and incubate for 2 minutes at 30°C.
-
Initiate the reaction by adding (S)-3-hydroxyoctanoyl-CoA.
-
Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH formation (ε = 6.22 mM⁻¹cm⁻¹).
Protocol 2: Analysis of Hydroxyoctanoyl-CoA Isomers by LC-MS/MS
This protocol provides a general framework for the separation and quantification of acyl-CoA isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: Isomers of hydroxyoctanoyl-CoA are separated based on their hydrophobicity using a reversed-phase C18 column. The separated isomers are then detected and quantified by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Instrumentation and Reagents:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Authentic standards for this compound and 3-hydroxyoctanoyl-CoA.
Procedure:
-
Sample Preparation: Extract acyl-CoAs from biological samples using a suitable method, such as solid-phase extraction.
-
Chromatographic Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample and elute with a gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 20 minutes.
-
-
Mass Spectrometric Detection:
-
Set the mass spectrometer to positive electrospray ionization (ESI) mode.
-
Monitor for the specific precursor-to-product ion transitions for this compound and 3-hydroxyoctanoyl-CoA. The precursor ion will be the [M+H]+ of the intact molecule, and product ions will be characteristic fragments (e.g., the CoA moiety).
-
-
Quantification: Generate a standard curve using the authentic standards to quantify the concentration of each isomer in the samples.
Experimental Workflow for Isomer Analysis
Caption: Workflow for LC-MS/MS analysis of hydroxyoctanoyl-CoA isomers.
Conclusion
The metabolic pathways of this compound and 3-hydroxyoctanoyl-CoA are distinct and serve different physiological purposes. While 3-hydroxyoctanoyl-CoA is a cornerstone of energy production through beta-oxidation, this compound is a product of an alternative omega-oxidation pathway that becomes relevant in specific metabolic states. For researchers in drug development and metabolic studies, recognizing these differences is paramount. The experimental protocols outlined in this guide provide a starting point for the detailed investigation and quantification of these important fatty acid intermediates. Further research is warranted to directly compare the kinetics of the enzymes involved and to fully elucidate the potential signaling roles of these hydroxyoctanoyl-CoA isomers.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 4. The biological significance of ω-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medsciencegroup.com [medsciencegroup.com]
A Comparative Analysis of Acyl-CoA Profiles in Diverse Bacterial Species
A deep dive into the acyl-CoA pools of Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus, revealing key differences in their metabolic strategies and regulatory networks. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by quantitative data, detailed experimental protocols, and visual representations of key metabolic and signaling pathways.
Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated forms of fatty acids. They are involved in a myriad of essential processes, including fatty acid synthesis and degradation, membrane biogenesis, energy metabolism, and the regulation of gene expression. The composition and concentration of the acyl-CoA pool can vary significantly between different bacterial species, reflecting their distinct metabolic capabilities and adaptation to diverse environments. This guide presents a comparative analysis of acyl-CoA profiles in four medically and industrially important bacteria: the Gram-negative model organism Escherichia coli, the Gram-positive soil bacterium Bacillus subtilis, the opportunistic pathogen Pseudomonas aeruginosa, and the major human pathogen Staphylococcus aureus.
Quantitative Comparison of Acyl-CoA Profiles
| Acyl-CoA Species | Escherichia coli (nmol/mg dry weight) | Bacillus subtilis (µM) | Pseudomonas aeruginosa | Staphylococcus aureus |
| Short-Chain Acyl-CoAs | ||||
| Acetyl-CoA | 0.05 - 1.5[1] | Data not available | Data not available | Data not available |
| Malonyl-CoA | 0.01 - 0.23[1] | Data not available | Data not available | Data not available |
| Propionyl-CoA | Data not available | ~0.5 - 2.5 | Data not available | Data not available |
| Isobutyryl-CoA | Data not available | ~0.2 - 1.2 | Data not available | Data not available |
| Long-Chain Acyl-CoAs | Data not available | Data not available | Data not available | Data not available |
Note: The presented data is synthesized from multiple sources and may not be directly comparable due to variations in growth conditions and analytical methodologies. The concentrations for B. subtilis were reported in µM and have been presented as such.
Key Differences in Acyl-CoA Metabolism and Signaling
The observed differences in acyl-CoA profiles are a direct consequence of the distinct enzymatic pathways and regulatory networks present in each bacterium.
Escherichia coli , a facultative anaerobe, exhibits a flexible metabolism. Its acyl-CoA pool is heavily influenced by the available carbon source. For instance, under aerobic growth on glucose, the concentrations of acetyl-CoA and malonyl-CoA can vary significantly, with ratios changing drastically under different conditions[1]. Long-chain acyl-CoAs in E. coli act as signaling molecules that regulate the FadR transcription factor, which controls both fatty acid degradation and biosynthesis[2].
Bacillus subtilis , a Gram-positive aerobe, is known for its production of branched-chain fatty acids. This is reflected in its acyl-CoA pool, with measurable concentrations of precursors like isobutyryl-CoA and propionyl-CoA. Unlike E. coli, the primary regulator of fatty acid synthesis in B. subtilis is FapR, which senses the levels of malonyl-CoA[3].
Pseudomonas aeruginosa is a metabolically versatile opportunistic pathogen. It possesses multiple acyl-CoA synthetase (FadD) homologs, allowing it to utilize a wide range of fatty acids as carbon sources. This metabolic flexibility is crucial for its survival in diverse environments, including the human host. Notably, the FadD1 acyl-CoA synthetase in P. aeruginosa also functions as a receptor for the quorum-sensing signal cis-2-decenoic acid, directly linking fatty acid metabolism to the regulation of virulence.
Staphylococcus aureus , a major human pathogen, relies heavily on the synthesis of branched-chain fatty acids for its membrane integrity and virulence. The acyl-CoA pool in S. aureus is therefore rich in branched-chain precursors. The regulation of virulence in S. aureus is intricately linked to its fatty acid metabolism, with the SaeRS two-component system being a key player. While the direct acyl-CoA signaling molecule is not definitively identified, the metabolism of branched-chain fatty acids is essential for the proper functioning of this critical virulence regulator.
Experimental Protocols
Accurate quantification of acyl-CoA profiles is crucial for understanding bacterial metabolism. The following provides a general overview of a widely used method for acyl-CoA extraction and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Acyl-CoA Extraction from Bacterial Cells
-
Cell Quenching and Harvesting: Rapidly quench metabolic activity by adding the bacterial culture to a cold solvent, such as a methanol/water mixture, kept at a temperature below -20°C. Harvest the cells by centrifugation at a low temperature.
-
Lysis and Extraction: Resuspend the cell pellet in a cold extraction solvent, typically a mixture of organic solvents like acetonitrile (B52724), methanol, and water, often buffered and containing an internal standard (e.g., a 13C-labeled acyl-CoA). Lyse the cells using methods such as sonication or bead beating while maintaining a low temperature to minimize degradation.
-
Protein Precipitation and Clarification: Precipitate proteins by adding a suitable agent and centrifuge to pellet the cell debris.
-
Sample Preparation for LC-MS/MS: The supernatant containing the acyl-CoAs can be directly analyzed or further purified and concentrated using solid-phase extraction (SPE).
LC-MS/MS Analysis of Acyl-CoAs
-
Chromatographic Separation: Separate the different acyl-CoA species using a reversed-phase liquid chromatography column with a gradient elution program. The mobile phases typically consist of an aqueous solution with a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detect and quantify the eluted acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly sensitive and specific technique allows for the detection of precursor and product ion pairs unique to each acyl-CoA species.
-
Quantification: Determine the concentration of each acyl-CoA by comparing its peak area to that of a known concentration of a corresponding stable isotope-labeled internal standard.
Visualization of Key Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways related to acyl-CoA metabolism in bacteria.
References
- 1. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Staphylococcus aureus, the acyl‐CoA synthetase MbcS supports branched‐chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the Staphylococcus aureus fatty acid degradation operon - PMC [pmc.ncbi.nlm.nih.gov]
Validating 7-Hydroxyoctanoyl-CoA: A Comparative Guide to a Key Metabolic Intermediate
For researchers, scientists, and drug development professionals, understanding the precise roles of metabolic intermediates is paramount. This guide provides a comparative analysis of the validation of 7-hydroxyoctanoyl-CoA as a crucial intermediate in fatty acid metabolism. We delve into the experimental evidence supporting its presence and function, compare its canonical pathway with alternative metabolic routes, and provide detailed experimental protocols for its detection and quantification.
Introduction to this compound
This compound, specifically its (S)-3-hydroxyoctanoyl-CoA isomer, is a recognized intermediate in the mitochondrial beta-oxidation of fatty acids. It is formed from 3-oxooctanoyl-CoA through the action of 3-hydroxyacyl-CoA dehydrogenase. Its existence is documented in various metabolic databases, including PubChem and the Human Metabolome Database, where it is listed as a metabolite in humans, Escherichia coli, and mice, underscoring its fundamental role in cellular metabolism.
Comparison of Metabolic Pathways
The validation of this compound as a metabolic intermediate can be understood by comparing its primary metabolic fate in beta-oxidation with an alternative biosynthetic pathway.
Pathway 1: Beta-Oxidation of Fatty Acids (Canonical Pathway)
In the well-established pathway of fatty acid beta-oxidation, this compound is a transient intermediate in the sequential breakdown of fatty acids to produce acetyl-CoA. This pathway is a central hub for energy production.
Pathway 2: Diversion to Biosynthesis via 3-Hydroxyacyl-ACP:CoA Transacylase (Alternative Pathway)
An alternative route for the formation of 3-hydroxyacyl-CoAs exists, particularly in some bacteria like Pseudomonas putida. The enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG) can divert intermediates from the fatty acid synthesis pathway. Specifically, it transfers a (R)-3-hydroxyacyl group from an acyl carrier protein (ACP) to coenzyme A, forming a (R)-3-hydroxyacyl-CoA. These intermediates can then serve as precursors for the biosynthesis of biopolymers like polyhydroxyalkanoates (PHAs) and rhamnolipids.[1][2][3]
dot
Figure 1. Comparison of metabolic pathways involving this compound.
Quantitative Data Presentation
While direct quantification of intracellular this compound is challenging due to its transient nature, analysis of related metabolites and enzyme activities provides strong evidence for its existence and metabolic flux. The following table summarizes key quantitative parameters related to the enzymes involved in the metabolism of medium-chain 3-hydroxyacyl-CoAs.
| Parameter | Enzyme | Organism | Substrate | Value | Reference |
| Km | 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | Mouse | 3-Hydroxybutyryl-CoA | ~50 µM | [4] |
| Vmax | 3-Hydroxyacyl-CoA Dehydrogenase | Ralstonia eutropha | Acetoacetyl-CoA | 149 µmol mg-1 min-1 | |
| K0.5 | 3-Hydroxyacyl-ACP:CoA Transacylase (PhaG) | Pseudomonas putida | 3-Hydroxyacyl-CoA | 65 µM | [1] |
| Vmax | 3-Hydroxyacyl-ACP:CoA Transacylase (PhaG) | Pseudomonas putida | 3-Hydroxyacyl-CoA | 12.4 mU/mg | [1] |
| Residual Activity | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | Human Lymphocytes | C16:0-CoA | 0.3 - 1.1% of control | [5] |
| Residual Activity | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Human Lymphocytes | C8:0-CoA | < 2.5% to 13.9% of control | [5] |
Experimental Protocols
The validation and quantification of this compound and related acyl-CoAs rely heavily on sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation for Acyl-CoA Analysis
This protocol is adapted from methods described for the analysis of short and medium-chain acyl-CoAs in biological samples.[6][7]
-
Cell/Tissue Lysis: Homogenize frozen cell pellets or tissues in a cold extraction buffer (e.g., 10% trichloroacetic acid or a buffer containing 50 mM ammonium (B1175870) formate).
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with methanol (B129727), followed by equilibration with the extraction buffer.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with the extraction buffer.
-
Elute the acyl-CoAs with a series of methanol/ammonium formate (B1220265) buffer mixtures of increasing methanol concentration.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., water or the initial mobile phase for LC-MS/MS).
dot
Figure 2. Experimental workflow for acyl-CoA extraction.
LC-MS/MS Analysis of Medium-Chain 3-Hydroxyacyl-CoAs
This protocol is a generalized procedure based on established methods for acyl-CoA quantification.[5][6]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used (e.g., Gemini C18, 100 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: An aqueous buffer, such as 50 mM formic acid adjusted to pH 8.1 with ammonium hydroxide.
-
Mobile Phase B: An organic solvent, typically methanol or acetonitrile.
-
Gradient: A gradient elution from a low to high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification. This involves monitoring a specific precursor ion-to-product ion transition for each analyte. For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety) is often observed.
-
Quantification: Absolute quantification is achieved by using an internal standard, ideally a stable isotope-labeled version of the analyte of interest. If not available, a structurally similar acyl-CoA (e.g., a deuterated or ¹³C-labeled acyl-CoA of a different chain length) can be used.
-
Conclusion
The existence of this compound as a metabolic intermediate in the beta-oxidation of fatty acids is well-supported by the presence and activity of the enzymes that produce and consume it, as well as its inclusion in major metabolic databases. While direct quantitative measurement of its intracellular concentration remains a challenge due to its transient nature, established LC-MS/MS methods provide the necessary tools for its detection and for monitoring the flux through pathways in which it is involved. The comparison with the alternative biosynthetic pathway involving the PhaG enzyme highlights the diverse metabolic roles of 3-hydroxyacyl-CoAs, serving not only as intermediates in catabolism but also as precursors for the synthesis of important biopolymers. Further research focusing on metabolic flux analysis will be crucial to fully elucidate the dynamic regulation and partitioning of this compound between these competing metabolic fates.
References
- 1. Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning and Characterisation of (R)-3-hydroxyacyl-acyl Carrier Protein-coenzyme A Transferase Gene (phaG) from Pseudomonas sp. USM 4-55 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific identification of (R)-3-hydroxyacyl-ACP: CoA transacylase gene from Pseudomonas and Burkholderia strains by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating the Analytical Maze: A Comparative Guide to Hydroxyoctanoyl-CoA Detection Methods
For researchers, scientists, and drug development professionals investigating fatty acid metabolism and related therapeutic areas, the accurate quantification of specific acyl-CoA species like hydroxyoctanoyl-CoA is paramount. While immunoassays are a common tool for biomolecule detection due to their sensitivity and high-throughput capabilities, a survey of the current market reveals a notable absence of commercially available ELISA kits specifically for hydroxyoctanoyl-CoA.[1][2] This guide, therefore, provides a comprehensive comparison of the leading alternative, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), with other analytical techniques, focusing on performance characteristics critical for reliable and meaningful results.
Performance Comparison of Analytical Methods
The quantification of acyl-CoA thioesters is a challenging endeavor due to their low abundance and inherent instability.[3][4] While various methods have been developed, LC-MS/MS has emerged as the gold standard for its superior sensitivity and specificity.[5][6][7] The following table summarizes the key performance metrics of LC-MS/MS compared to other potential methods for hydroxyoctanoyl-CoA analysis.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | Enzymatic Assays |
| Specificity | High (based on mass-to-charge ratio and fragmentation patterns) | Moderate (risk of co-elution with structurally similar molecules) | High (dependent on enzyme specificity) |
| Sensitivity | Very High (low fmol range) | Moderate (pmol to nmol range, may require derivatization) | High (fmol to pmol range) |
| Throughput | High | Moderate | Low to Moderate |
| Quantitative Accuracy | High (excellent linearity and precision) | Moderate (can be affected by interfering compounds) | Variable (can be influenced by reaction conditions) |
| Sample Preparation | Moderately complex (extraction required) | Can be complex (derivatization often needed for fluorescence) | Relatively simple |
| Multiplexing | Excellent (can simultaneously measure multiple acyl-CoAs) | Limited | Very limited (typically measures one analyte per assay) |
In-Depth Look at Leading Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the predominant method for the analysis of acyl-CoAs, including hydroxyoctanoyl-CoA.[4][5][6][7] This technique offers unparalleled specificity by separating molecules based on their chromatographic retention time and then identifying them by their unique mass-to-charge ratio and fragmentation patterns. This is particularly crucial for distinguishing between isomeric forms of hydroxy fatty acids.[8]
Experimental Protocol: A Typical LC-MS/MS Workflow for Acyl-CoA Analysis
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the biological sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.[9]
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over 5 minutes to elute compounds of varying polarity.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.[9]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for hydroxyoctanoyl-CoA are monitored.
-
Collision Energy: Optimized for the specific fragmentation of the target analyte.[3][9]
-
Workflow for LC-MS/MS Analysis of Hydroxyoctanoyl-CoA
Caption: A typical workflow for the analysis of hydroxyoctanoyl-CoA using LC-MS/MS.
Alternative Methods
While LC-MS/MS is the preferred method, other techniques can be employed, each with its own set of advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection: This method separates acyl-CoAs chromatographically, and detection is achieved by measuring the absorbance of UV light by the adenine (B156593) moiety of the CoA molecule. For increased sensitivity and selectivity, a pre-column derivatization step with a fluorescent tag can be added.[9] However, this method is prone to interference from co-eluting compounds with similar spectral properties.
-
Enzymatic Assays: These assays utilize specific enzymes that act on hydroxyoctanoyl-CoA, leading to a measurable change in a secondary molecule, such as the production of NADH, which can be quantified by absorbance at 340 nm.[9] While potentially very sensitive and specific, the development of such an assay requires a highly specific enzyme, which may not be readily available. Furthermore, these assays are typically low-throughput and measure only a single analyte.
Conclusion
In the absence of dedicated immunoassays for hydroxyoctanoyl-CoA, LC-MS/MS stands out as the most robust and reliable analytical method. Its high sensitivity, specificity, and amenability to multiplexing make it the ideal choice for researchers requiring accurate and comprehensive profiling of acyl-CoAs in complex biological matrices. While other methods like HPLC and enzymatic assays exist, they often lack the specificity and throughput necessary for demanding research and drug development applications. The detailed experimental protocols provided in this guide offer a starting point for the implementation of these powerful analytical techniques in your own laboratory.
References
- 1. affigenbio.com [affigenbio.com]
- 2. AlerTox® ELISA Hazelnut | Hygiena [hygiena.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 8. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Analysis of 7-Hydroxyoctanoyl-CoA: LC-MS vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 7-hydroxyoctanoyl-CoA, a key intermediate in fatty acid metabolism.
While both LC-MS and GC-MS are mainstays in the analytical laboratory, their fundamental differences in sample preparation, instrumentation, and analytical capabilities make them suitable for different applications. This document will delve into these differences, presenting supporting data and detailed methodologies to aid in the selection of the most appropriate technique for your research needs.
At a Glance: LC-MS vs. GC-MS for this compound Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Form | Intact this compound | 7-Hydroxyoctanoic acid (after hydrolysis and derivatization) |
| Derivatization | Not required | Mandatory (e.g., silylation) |
| Sample Preparation | Relatively simple, direct analysis of extracts | Multi-step: Hydrolysis of CoA ester, extraction, and derivatization |
| Sensitivity | High, often in the low ng/mL to pg/mL range[1][2][3] | High, but requires efficient derivatization |
| Specificity | High, based on chromatographic retention and MS/MS fragmentation | High, based on chromatographic retention and mass spectral fingerprint |
| Throughput | Generally higher due to simpler sample preparation | Lower due to additional hydrolysis and derivatization steps |
| Instrumentation | LC system coupled to a mass spectrometer (e.g., Triple Quadrupole, Orbitrap) | GC system coupled to a mass spectrometer (e.g., Quadrupole, TOF) |
| Compound Volatility | Suitable for non-volatile and thermally labile compounds[4] | Requires volatile and thermally stable analytes[5] |
Principles and Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of a wide range of molecules, including non-volatile and thermally sensitive compounds like acyl-CoAs.[4] The methodology for this compound analysis by LC-MS typically involves a straightforward "dilute-and-shoot" approach after initial sample extraction.
Experimental Protocol: LC-MS Analysis of this compound
-
Sample Extraction: Tissues or cells are homogenized and extracted with a solvent mixture, often containing an organic solvent (e.g., methanol, acetonitrile) and an aqueous component to precipitate proteins and extract the acyl-CoAs.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A reversed-phase column (e.g., C18) is commonly used to separate this compound from other metabolites based on its polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid or buffer) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for acyl-CoAs, which minimizes fragmentation and preserves the molecular ion. Detection is often performed in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer for high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique renowned for its high chromatographic resolution. However, it is limited to the analysis of volatile and thermally stable compounds.[5] Since this compound is a large, non-volatile molecule, direct analysis by GC-MS is not feasible. Therefore, a chemical derivatization process is mandatory to increase its volatility.[5] This typically involves the hydrolysis of the CoA thioester bond to release the free fatty acid, followed by derivatization of the hydroxyl and carboxyl groups.
Experimental Protocol: GC-MS Analysis of this compound (as derivatized 7-hydroxyoctanoic acid)
-
Hydrolysis: The sample containing this compound is subjected to alkaline hydrolysis (e.g., using NaOH) to cleave the thioester bond and release free 7-hydroxyoctanoic acid.[6]
-
Extraction: The resulting 7-hydroxyoctanoic acid is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate) after acidification.[6]
-
Derivatization (Silylation): The extracted 7-hydroxyoctanoic acid is then derivatized to make it volatile. A common method is silylation, where active hydrogens on the hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups.[7] This is typically achieved by reacting the dried extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at an elevated temperature.[6][7]
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The volatile TMS-derivatized 7-hydroxyoctanoic acid is separated from other components on a capillary column (e.g., HP-5MS).[6] The separated compounds are then ionized, typically by electron ionization (EI), and detected by the mass spectrometer.
Performance Comparison: Quantitative Data
The following table summarizes representative quantitative performance data for the analysis of medium-chain acyl-CoAs and hydroxy fatty acids using LC-MS and GC-MS, respectively. It is important to note that these values can vary depending on the specific instrumentation, method optimization, and sample matrix.
| Parameter | LC-MS/MS (for a medium-chain acyl-CoA) | GC-MS (for a derivatized medium-chain hydroxy fatty acid) |
| Limit of Detection (LOD) | 0.4–1.6 ng/mL[1] | In the low ng/mL range (dependent on derivatization efficiency) |
| Limit of Quantification (LOQ) | 1.1–4.8 ng/mL[1] | In the low to mid ng/mL range |
| Linearity (R²) | > 0.99[1] | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | 85-115% | Variable, dependent on hydrolysis and derivatization efficiency |
Visualizing the Workflow and Metabolic Context
To further clarify the methodologies and the biological relevance of this compound, the following diagrams are provided.
Caption: Comparative experimental workflows for LC-MS and GC-MS analysis.
Caption: Simplified pathway of fatty acid beta-oxidation showing the position of (S)-3-Hydroxyoctanoyl-CoA.
Conclusion: Making the Right Choice
For the analysis of this compound, LC-MS is the more direct and efficient method . Its ability to analyze the intact molecule without the need for derivatization simplifies sample preparation, increases throughput, and reduces potential sources of analytical variability. The high sensitivity and specificity of modern LC-MS/MS systems make it the preferred choice for quantitative studies of acyl-CoAs in complex biological matrices.
GC-MS, while a powerful technique, presents significant challenges for the analysis of this compound . The mandatory hydrolysis and derivatization steps add complexity and time to the workflow. While GC-MS can provide excellent separation and sensitive detection of the derivatized 7-hydroxyoctanoic acid, the indirect nature of the measurement and the potential for incomplete derivatization reactions are important considerations. GC-MS would be more suitable if the primary research goal is to analyze the profile of various free hydroxy fatty acids after their release from their respective CoA esters.
Ultimately, the choice between LC-MS and GC-MS will depend on the specific research question, the available instrumentation, and the desired analytical outcome. For targeted, quantitative analysis of intact this compound, LC-MS is the superior technique.
References
- 1. mdpi.com [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. LC-MS/MS Validation and Quantification of Cyanotoxins in Algal Food Supplements from the Belgium Market and Their Molecular Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. lipidmaps.org [lipidmaps.org]
- 7. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Biological Activity of 7-Hydroxyoctanoyl-CoA Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the (S)- and (R)-enantiomers of 7-hydroxyoctanoyl-CoA. While direct comparative studies on the biological activity of the two enantiomers of this compound are not extensively documented in publicly available literature, we can infer their differential activities based on the well-established stereospecificity of enzymes involved in fatty acid metabolism. The (S)-enantiomer is the recognized intermediate in the fatty acid β-oxidation pathway, whereas the (R)-enantiomer is generally not metabolized through this primary pathway and its specific biological roles remain less defined.
Quantitative Data Summary
Due to the limited direct comparative studies, a quantitative data table cannot be populated with experimentally determined kinetic parameters for both enantiomers of this compound. However, based on the known stereospecificity of key enzymes in fatty acid metabolism, a qualitative and inferred comparison can be made.
| Parameter | (S)-7-Hydroxyoctanoyl-CoA | (R)-7-Hydroxyoctanoyl-CoA | Reference |
| Enzyme Specificity | Substrate for 3-hydroxyacyl-CoA dehydrogenase in β-oxidation. | Generally not a substrate for 3-hydroxyacyl-CoA dehydrogenase in β-oxidation. | [1][2] |
| Metabolic Pathway | Intermediate in the fatty acid β-oxidation pathway. | Not a standard intermediate in the fatty acid β-oxidation pathway. | [3] |
| Biological Role | Precursor to 7-oxo-octanoyl-CoA in energy metabolism. | Potential roles are not well-characterized; may be involved in alternative metabolic pathways or act as a metabolic inhibitor. | Inferred |
Inferred Biological Activity and Significance
The metabolism of fatty acids is a critical source of energy for many organisms. The β-oxidation spiral is a key process in this metabolism, and the enzymes involved exhibit a high degree of stereospecificity.
(S)-7-Hydroxyoctanoyl-CoA is the physiological intermediate in the β-oxidation of octanoic acid. It is formed from 2-trans-octenoyl-CoA by the action of enoyl-CoA hydratase and is subsequently oxidized to 7-oxo-octanoyl-CoA by the NAD+-dependent enzyme L-3-hydroxyacyl-CoA dehydrogenase.[1][2] This dehydrogenase is specific for the L- or (S)-enantiomer of 3-hydroxyacyl-CoAs.[1] The efficient processing of the (S)-enantiomer underscores its importance in cellular energy production.
(R)-7-Hydroxyoctanoyl-CoA , in contrast, is not expected to be a substrate for the L-3-hydroxyacyl-CoA dehydrogenase involved in β-oxidation. Its presence could potentially arise from non-specific enzymatic reactions or exogenous sources. The metabolic fate of the (R)-enantiomer is not well-documented. It might be a poor substrate for other enzymes, potentially leading to its accumulation or conversion through alternative, less efficient metabolic routes. The accumulation of non-metabolizable stereoisomers can sometimes lead to cellular toxicity or inhibition of metabolic pathways.
Signaling Pathways and Experimental Workflows
The primary signaling pathway relevant to this compound is the fatty acid β-oxidation pathway. The experimental workflow to differentiate the activity of the enantiomers would involve the synthesis of both (R)- and (S)-7-hydroxyoctanoyl-CoA, followed by enzymatic assays with purified 3-hydroxyacyl-CoA dehydrogenase.
Fatty Acid β-Oxidation Pathway
Caption: Simplified fatty acid β-oxidation pathway for octanoyl-CoA, highlighting the stereospecificity for the (S)-enantiomer of this compound.
Experimental Workflow for Enantiomer Activity Assay
Caption: Experimental workflow to compare the biological activity of this compound enantiomers.
Detailed Experimental Protocols
Objective: To determine the substrate specificity of L-3-hydroxyacyl-CoA dehydrogenase for the (S)- and (R)-enantiomers of this compound.
Materials:
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
-
Synthesized (S)-7-hydroxyoctanoyl-CoA
-
Synthesized (R)-7-hydroxyoctanoyl-CoA
-
NAD+
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of (S)-7-hydroxyoctanoyl-CoA and (R)-7-hydroxyoctanoyl-CoA in a suitable solvent (e.g., water or a buffer). Determine the concentration accurately.
-
Prepare a stock solution of NAD+ in the reaction buffer.
-
Prepare a solution of L-3-hydroxyacyl-CoA dehydrogenase of known concentration in a suitable buffer.
-
-
Enzymatic Assay:
-
Set up a reaction mixture in a cuvette containing the reaction buffer and NAD+ at a final concentration of, for example, 1 mM.
-
Add a specific amount of either (S)-7-hydroxyoctanoyl-CoA or (R)-7-hydroxyoctanoyl-CoA to the cuvette to achieve a desired final concentration (e.g., in the range of 10-100 µM).
-
Initiate the reaction by adding a small volume of the purified L-3-hydroxyacyl-CoA dehydrogenase to the cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm over time using the spectrophotometer. This absorbance change corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each enantiomer from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Compare the reaction rates obtained with the (S)- and (R)-enantiomers. A significantly higher rate with the (S)-enantiomer would confirm the stereospecificity of the enzyme.
-
To determine kinetic parameters (Km and Vmax), the assay should be repeated with varying concentrations of each enantiomer.
-
Expected Outcome:
It is expected that the L-3-hydroxyacyl-CoA dehydrogenase will show a high degree of specificity for the (S)-enantiomer of this compound, resulting in a significantly higher reaction rate compared to the (R)-enantiomer. The reaction with the (R)-enantiomer may be negligible or undetectable, confirming its role as a non-physiological substrate for this key enzyme in β-oxidation.
Conclusion
The biological activity of this compound is highly dependent on its stereochemistry. The (S)-enantiomer is the natural substrate for enzymes in the fatty acid β-oxidation pathway and plays a crucial role in energy metabolism. The (R)-enantiomer, on the other hand, is not readily metabolized through this pathway, and its biological significance is not well understood. Further research, following the experimental protocols outlined above, is necessary to fully elucidate the comparative biological activities and potential physiological roles of both enantiomers. This understanding is critical for researchers in metabolism and professionals in drug development, as the stereochemistry of metabolites and drug candidates can have profound effects on their efficacy and safety.
References
Validating Enzyme Specificity for 7-Hydroxyoctanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of enzymes acting on 7-hydroxyoctanoyl-CoA and its analogs. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Introduction
This compound is a crucial intermediate in the mitochondrial β-oxidation of medium-chain fatty acids. The specificity of enzymes that metabolize this and similar substrates is of significant interest for understanding metabolic pathways and for the development of therapeutics targeting fatty acid oxidation. This guide focuses on two key enzymes in this pathway: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) and enoyl-CoA hydratase . We present a comparative analysis of their substrate specificity, drawing on published kinetic data.
Enzyme Specificity Comparison
| Substrate (L-3-Hydroxyacyl-CoA) | Km (µM) | Relative Vmax (%) |
| 3-Hydroxybutyryl-CoA (C4) | 25 | 77 |
| 3-Hydroxyhexanoyl-CoA (C6) | 5 | 92 |
| 3-Hydroxyoctanoyl-CoA (C8) | 4 | 100 |
| 3-Hydroxydecanoyl-CoA (C10) | 4 | 96 |
| 3-Hydroxydodecanoyl-CoA (C12) | 4 | 85 |
| 3-Hydroxytetradecanoyl-CoA (C14) | 4 | 70 |
| 3-Hydroxypalmitoyl-CoA (C16) | 4 | 55 |
Table 1: Substrate Specificity of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase. This data indicates that the enzyme exhibits the highest activity with the C8 substrate, 3-hydroxyoctanoyl-CoA, and shows a preference for medium-chain length substrates.[1]
| Substrate (trans-2-Enoyl-CoA) | Relative Vmax (%) |
| Crotonyl-CoA (C4) | 100 |
| Hexenoyl-CoA (C6) | 70 |
| Octenoyl-CoA (C8) | 35 |
| Decenoyl-CoA (C10) | 12 |
| Dodecenoyl-CoA (C12) | 4 |
| Tetradecenoyl-CoA (C14) | 1.5 |
| Hexadecenoyl-CoA (C16) | 0.7 |
Table 2: Substrate Specificity of Bovine Liver Enoyl-CoA Hydratase. This data demonstrates that the enzyme's activity decreases as the acyl chain length increases, with the highest activity observed for the shortest substrate, crotonyl-CoA.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant metabolic pathway and a general workflow for validating enzyme specificity.
Caption: Beta-oxidation pathway for a C8 fatty acyl-CoA.
Caption: Workflow for enzyme specificity validation.
Experimental Protocols
Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase
This method allows for the determination of L-3-hydroxyacyl-CoA dehydrogenase activity at physiological pH by coupling the reaction to the cleavage of the product by 3-ketoacyl-CoA thiolase.[1]
Principle:
L-3-hydroxyacyl-CoA + NAD⁺ --(L-3-hydroxyacyl-CoA Dehydrogenase)--> 3-ketoacyl-CoA + NADH + H⁺ 3-ketoacyl-CoA + CoASH --(3-ketoacyl-CoA Thiolase)--> Acyl-CoA (Cₙ₋₂) + Acetyl-CoA
The rate of NADH formation is monitored spectrophotometrically at 340 nm. The inclusion of thiolase makes the reaction essentially irreversible and prevents product inhibition.
Reagents:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.3
-
10 mM NAD⁺
-
1 mM Coenzyme A (CoASH)
-
L-3-hydroxyacyl-CoA substrates (C4 to C16) at various concentrations
-
Pig heart 3-ketoacyl-CoA thiolase
-
Purified or partially purified L-3-hydroxyacyl-CoA dehydrogenase
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD⁺, and CoASH in a cuvette.
-
Add the 3-ketoacyl-CoA thiolase to the mixture.
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.
-
Start the measurement by adding the L-3-hydroxyacyl-CoA dehydrogenase enzyme solution.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance curve.
-
Repeat the assay with varying concentrations of the L-3-hydroxyacyl-CoA substrate to determine Km and Vmax.
Spectrophotometric Assay for Enoyl-CoA Hydratase
This assay measures the hydration of the double bond in trans-2-enoyl-CoA substrates by monitoring the decrease in absorbance at 263 nm.
Principle:
trans-2-Enoyl-CoA + H₂O --(Enoyl-CoA Hydratase)--> L-3-Hydroxyacyl-CoA
The disappearance of the conjugated double bond in the enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.
Reagents:
-
50 mM Tris-HCl buffer, pH 8.0
-
trans-2-enoyl-CoA substrates (e.g., crotonyl-CoA, octenoyl-CoA) at a starting concentration of approximately 50 µM.
-
Purified enoyl-CoA hydratase
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the trans-2-enoyl-CoA substrate in a quartz cuvette.
-
Initiate the reaction by adding the enoyl-CoA hydratase enzyme solution.
-
Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
Calculate the initial velocity from the initial linear rate of the reaction.
-
To determine kinetic parameters, the assay should be performed with a range of substrate concentrations.
Conclusion
The presented data and protocols provide a framework for the validation of enzyme specificity for this compound and related medium-chain fatty acyl-CoAs. The kinetic data highlights the preference of L-3-hydroxyacyl-CoA dehydrogenase for medium-chain substrates, with optimal activity around a chain length of eight carbons. Conversely, enoyl-CoA hydratase exhibits a preference for shorter-chain substrates. These findings are crucial for researchers investigating fatty acid metabolism and for the development of targeted therapeutic interventions. The detailed experimental protocols offer a practical guide for conducting similar enzyme specificity studies in the laboratory.
References
Scarcity of Direct Data on 7-Hydroxyoctanoyl-CoA Levels Necessitates a Comparative Look at Key Acyl-CoA Metabolites
A comprehensive review of current scientific literature reveals a notable absence of specific quantitative data comparing the levels of 7-hydroxyoctanoyl-CoA across different microbial growth phases. To address the need for understanding how the concentrations of crucial metabolic intermediates fluctuate with cell population dynamics, this guide presents a comparative analysis of a well-studied, representative acyl-CoA, acetyl-CoA, in the model organism Escherichia coli. This analysis serves as a proxy to illustrate the anticipated changes in acyl-CoA pools during distinct growth stages.
This guide further provides detailed experimental methodologies for the quantification of acyl-CoAs and visualizes both the analytical workflow and the metabolic pathway of a related compound, (S)-3-hydroxyoctanoyl-CoA, to offer valuable context for researchers in metabolic engineering and drug development.
Comparative Analysis of Acetyl-CoA Levels in Escherichia coli
Acetyl-CoA is a central metabolic intermediate, and its intracellular concentration is tightly regulated and reflects the overall metabolic state of the cell. Studies have shown that its levels vary significantly between the exponential and stationary phases of growth.
| Growth Phase | Organism | Acetyl-CoA Concentration (nmol/mg dry weight) | Reference |
| Exponential Phase | Escherichia coli K12 | Highest levels observed (up to 1.5) | [1][2] |
| Stationary Phase | Escherichia coli K12 | Rapid decrease to <5% of the maximum exponential phase level (as low as 0.05) | [1][2] |
The intracellular concentration of acetyl-CoA is highest when cells are actively growing and dividing, reflecting a high metabolic flux.[1] As the culture enters the stationary phase due to nutrient limitation or accumulation of toxic byproducts, the concentration of acetyl-CoA sharply declines.[1][2]
Experimental Protocols
Accurate quantification of acyl-CoA species is critical for metabolic studies. The following outlines a general methodology for the extraction and analysis of short-chain acyl-CoAs from bacterial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and sensitive technique.
Protocol: Quantification of Short-Chain Acyl-CoAs by LC-MS/MS
1. Sample Collection and Quenching:
-
Rapidly harvest a defined volume of bacterial culture (e.g., corresponding to a specific optical density).
-
Immediately quench metabolic activity by mixing the cell suspension with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C) to prevent enzymatic degradation of metabolites.
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
2. Metabolite Extraction:
-
Resuspend the cell pellet in a cold extraction solvent. A common choice is a mixture of acetonitrile, methanol, and water, or an acidic solution like 5-sulfosalicylic acid (SSA) to precipitate proteins.[3]
-
Lyse the cells to release intracellular metabolites. This can be achieved through methods such as bead beating, sonication, or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to remove cell debris and precipitated proteins.
3. Sample Preparation for LC-MS/MS:
-
Collect the supernatant containing the acyl-CoAs.
-
If an acid like trichloroacetic acid (TCA) was used for extraction, a solid-phase extraction (SPE) step may be necessary to remove the acid, which can interfere with the analysis.[3] Using SSA can obviate the need for this step.[3]
-
The extract can be concentrated by vacuum centrifugation and then reconstituted in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Separate the acyl-CoA species using a suitable liquid chromatography method, often employing a reversed-phase C18 column with an ion-pairing agent in the mobile phase to improve retention and peak shape.
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the specific acyl-CoA and monitoring for a characteristic fragment ion, which provides high selectivity and sensitivity.
-
For absolute quantification, a calibration curve is generated using authentic standards of the acyl-CoAs of interest. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency.
Visualizing Metabolic and Experimental Pathways
To provide a clearer understanding of the biochemical context and the analytical procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the quantification of acyl-CoA levels in bacterial cultures.
Caption: Metabolic pathway showing the involvement of (S)-3-Hydroxyoctanoyl-CoA in fatty acid beta-oxidation.
References
- 1. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 7-Hydroxyoctanoyl-CoA in Mutant vs. Wild-Type Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to quantitatively compare the levels of 7-hydroxyoctanoyl-CoA in genetically modified (mutant) versus unaltered (wild-type) biological systems. Due to a lack of specific published studies directly quantifying this compound in mutant strains, this guide presents a generalized experimental framework and hypothetical data to illustrate the comparative approach. The protocols and pathways described are based on established methods for acyl-CoA analysis.
Introduction
This compound is a medium-chain acyl-CoA thioester that plays a role in fatty acid metabolism.[1][2] Understanding how genetic mutations affect the intracellular concentration of this metabolite can provide crucial insights into metabolic regulation, enzyme function, and the pathology of certain metabolic disorders. This guide outlines the necessary steps for such a comparative analysis, from sample preparation to data interpretation.
Hypothetical Quantitative Comparison
To illustrate a typical outcome of such a study, the following table presents hypothetical data comparing the concentration of this compound in a wild-type strain versus a mutant strain with a hypothetical knockout of a gene encoding for 3-hydroxyacyl-CoA dehydrogenase, a key enzyme in its biosynthesis.
Table 1: Hypothetical Quantitative Comparison of this compound Levels
| Strain | Genotype | This compound Concentration (pmol/mg protein) | Fold Change vs. Wild-Type |
| Wild-Type | HACD+/+ | 15.2 ± 2.1 | - |
| Mutant | HACD-/- | 3.5 ± 0.8 | -4.3 |
Data are presented as mean ± standard deviation from hypothetical biological triplicates.
Experimental Protocols
A robust and validated methodology is critical for the accurate quantification of acyl-CoAs. The following protocol is a composite of established methods for the extraction and analysis of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6][7][8][9]
Sample Preparation and Acyl-CoA Extraction
This phase is critical for preserving the integrity of the acyl-CoA molecules and ensuring high recovery rates.
-
Cell/Tissue Lysis:
-
Harvest cells or tissues and immediately quench metabolic activity by flash-freezing in liquid nitrogen.
-
Homogenize the frozen sample in a cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).[3][4]
-
For cellular samples, a common method involves adding ice-cold 10% (w/v) trichloroacetic acid to the cell pellet, followed by scraping and sonication.[8]
-
-
Extraction:
-
Add a mixture of organic solvents, such as 2-propanol and acetonitrile, to the homogenate to precipitate proteins and extract acyl-CoAs.[3][4]
-
Centrifuge the mixture at high speed (e.g., 17,000 x g) at 4°C to pellet the protein and cellular debris.[8]
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Purification:
Quantitative Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity for the quantification of low-abundance metabolites like acyl-CoAs.[5][6][7]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Perform detection using a tandem mass spectrometer operating in positive ion mode.[7]
-
Utilize Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound.
-
For acyl-CoAs, a characteristic fragmentation pattern involves the loss of the CoA moiety (-507 m/z), which can be used for identification and quantification.[6]
-
Include an internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA, for accurate quantification.[4][7]
-
-
Data Analysis:
-
Generate a standard curve using a pure standard of this compound of known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak areas of the analyte to the standard curve and normalizing to the internal standard and total protein concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and the experimental procedure is essential for understanding the study.
Caption: Biosynthesis of this compound via the fatty acid β-oxidation pathway.
Caption: A generalized workflow for the quantitative analysis of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxyoctanoyl-CoA (HMDB0003940) [hmdb.ca]
- 2. P. aeruginosa Metabolome Database: (S)-Hydroxyoctanoyl-CoA (PAMDB000536) [pseudomonas.umaryland.edu]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
Validating the Role of 7-Hydroxyoctanoyl-CoA in Polyhydroxyalkanoate (PHA) Composition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential role of 7-hydroxyoctanoyl-CoA as a monomer precursor for the biosynthesis of functionalized Polyhydroxyalkanoates (PHAs). While direct experimental data on the incorporation of 7-hydroxyoctanoic acid is limited in publicly available literature, this document extrapolates from established principles of ω-hydroxyalkanoate metabolism in PHA-producing bacteria, primarily Pseudomonas putida, to present a hypothetical comparison against a standard precursor, octanoic acid. The experimental protocols and metabolic pathways described are based on established methodologies for the production and characterization of medium-chain-length PHAs (mcl-PHAs).
Executive Summary
The incorporation of functional groups into PHA backbones is a significant area of research, aiming to create biopolymers with tailored properties for applications in drug delivery, tissue engineering, and smart materials. This compound, derived from 7-hydroxyoctanoic acid, represents a potential precursor for introducing hydroxyl groups onto the side chain of the PHA polymer. This guide explores the metabolic pathways that could facilitate this incorporation, provides a comparative framework for evaluating its effect on PHA composition, and details the necessary experimental protocols for validation.
Comparative Analysis of Precursors for mcl-PHA Synthesis
The following table presents a hypothetical comparison of PHA composition when Pseudomonas putida is cultured with octanoic acid versus 7-hydroxyoctanoic acid as the primary carbon source. This comparison is based on the known mechanisms of the β-oxidation pathway for PHA monomer synthesis.
| Parameter | Octanoic Acid as Precursor | 7-Hydroxyoctanoic Acid as Precursor (Hypothetical) | Alternative Precursor: 10-Undecenoic Acid (for comparison) |
| Primary Monomer | 3-hydroxyoctanoate (3HO) | 3,7-dihydroxyoctanoate | 3-hydroxy-10-undecenoate |
| Secondary Monomers | 3-hydroxyhexanoate (3HHx) | 3,5-dihydroxyhexanoate | 3-hydroxy-8-nonenoate, 3-hydroxy-6-heptenoate |
| PHA Content (% of CDW) | Typically 30-70% | Potentially lower due to altered metabolism | Typically 20-60% |
| Resulting Polymer | Poly(3-hydroxyoctanoate-co-3-hydroxyhexanoate) | Poly(3,7-dihydroxyoctanoate-co-3,5-dihydroxyhexanoate) | Poly(3-hydroxyundecenoate-co-3-hydroxynonenoate-co-3-hydroxyheptenoate) |
| Key Polymer Property | Thermoplastic elastomer | Increased hydrophilicity, potential for cross-linking | Reactive sites for chemical modification |
Metabolic Pathways for Precursor Incorporation
The biosynthesis of mcl-PHA from fatty acid precursors in Pseudomonas putida primarily proceeds through the β-oxidation cycle. The supplied alkanoic acid is first activated to its CoA thioester and then undergoes successive rounds of oxidation, hydration, oxidation, and thiolysis, shortening the carbon chain by two carbons in each cycle. The (R)-3-hydroxyacyl-CoA intermediates of this pathway are the direct substrates for PHA synthase.
When 7-hydroxyoctanoic acid is supplied, it is hypothesized to be activated to this compound. As it enters the β-oxidation pathway, the hydroxyl group at the ω-1 position would be retained, leading to the formation of ω-1 hydroxylated 3-hydroxyacyl-CoA monomers.
comparative metabolomics of 7-hydroxyoctanoyl-CoA producing strains
A comprehensive comparison of metabolomic strategies in engineered microbial strains for the production of 7-hydroxyoctanoyl-CoA, a key precursor for valuable biopolymers and chemicals, is presented in this guide. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic engineering. Below, we delve into a comparative analysis of various engineered Escherichia coli strains, detailing their genetic modifications, and the resulting production titers of relevant compounds. This guide also outlines the experimental protocols utilized in these studies and provides visual representations of the biosynthetic pathways.
Comparative Analysis of Engineered Strains
The production of this compound is intricately linked to the biosynthesis of octanoic acid and its subsequent conversion into value-added products like poly(3-hydroxyoctanoate) (PHO). The following table summarizes the performance of several engineered E. coli strains designed to enhance the metabolic flux towards these products. While direct quantification of this compound is not commonly reported, the titers of the final products serve as a crucial indicator of the pathway's efficiency.
| Strain | Key Genetic Modifications | Carbon Source | Final Product | Titer (g/L) | Reference |
| E. coli +fabZ ΔfadE ΔfumAC ΔackA (TE10) | Overexpression of 3-hydroxy-acyl-ACP dehydratase (FabZ); Deletion of acyl-CoA dehydrogenase (fadE), fumarase (fumAC), and acetate (B1210297) kinase (ackA) | Glucose | Octanoic Acid | 1 | [1][2] |
| E. coli ΔfadRABIJ expressing CpFatB1.2-M4-287 (NHL18) | Deletion of fatty acid metabolism regulators and degradation genes (fadR, fadA, fadB, fadI, fadJ); Integration of a C8-specific thioesterase mutant | Glycerol (B35011) | Octanoic Acid | 3.69 ± 0.146 | [3][4] |
| E. coli NHL18 with PHA synthesis genes (SM23) | Same as NHL18 with co-expression of (R)-specific enoyl-CoA hydratase (PhaJ2) and PHA synthase (PhaC2) from P. aeruginosa | Glycerol | Poly(3-hydroxyoctanoate) (PHO) | 1.54 ± 0.234 | [3][4] |
| E. coli BL21ΔfadD/pE-A1'tesA&pA-acc | Deletion of acyl-CoA synthetase (fadD); Co-expression of acetyl-CoA carboxylase (ACCase) and leaderless acyl-CoA thioesterase ('TesA) | Glucose | Hydroxy fatty acids (total) | 0.548 | [5] |
| Evolved E. coli (LAR1) | Mutations in waaG, rpoC, and basR | Dextrose | Octanoic Acid | Increased 5-fold over parent strain | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key experimental protocols employed in the referenced studies.
Strain Engineering and Cultivation
Engineered E. coli strains were constructed using various molecular biology techniques, including CRISPR-Cas9 for gene knockouts and plasmid-based systems for gene overexpression.[1][2] Strains were typically cultivated in defined minimal media with a specified carbon source, such as glucose or glycerol.[3][5] For fed-batch fermentations, a controlled feeding strategy was often employed to maintain optimal growth and production conditions.[2][3]
Metabolite Extraction and Quantification
The quantification of fatty acids and their derivatives is a critical step in these studies.
-
Octanoic Acid and PHO Quantification: Extracellular octanoic acid was typically extracted from the culture supernatant using an organic solvent like ethyl acetate, followed by analysis using gas chromatography-mass spectrometry (GC-MS).[3] For PHO, cells were harvested, lyophilized, and the polymer was extracted and quantified by GC-MS after methanolysis.[3]
-
Acyl-CoA Analysis: While not explicitly detailed for this compound in the provided literature, the general methodology for acyl-CoA analysis involves rapid quenching of metabolic activity, followed by extraction with an appropriate solvent system. Quantification is then performed using advanced analytical techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[7] This method allows for the sensitive and specific detection of various acyl-CoA species.[7]
Visualizing the Metabolic Pathways
To better understand the flow of metabolites and the impact of genetic engineering, the following diagrams illustrate the key biosynthetic pathways.
Caption: Engineered metabolic pathway for PHO production from glycerol in E. coli.
The diagram above illustrates the engineered pathway in E. coli for the production of PHO from a simple carbon source like glycerol.[3] Key steps include the synthesis of octanoic acid via the fatty acid synthesis pathway, its activation to octanoyl-CoA, and subsequent conversion through a series of enzymatic reactions to form the PHO polymer.[3] Genetic modifications, such as the deletion of genes involved in β-oxidation (e.g., fadR, fadA, fadB, fadI, fadJ), are crucial to prevent the degradation of fatty acid intermediates and channel them towards product formation.[3]
Caption: General experimental workflow for metabolomic analysis of engineered strains.
This workflow outlines the typical experimental process, from the initial engineering of microbial strains to the final analysis and interpretation of metabolomic data. Each step is critical for obtaining reliable and reproducible results in the study of engineered metabolic pathways.
References
- 1. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. A Metabolic Engineering Strategy for Producing poly-(3-hydroxyoctanoic acid) in Escherichia coli from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A metabolic engineering strategy for producing poly-(3-hydroxyoctanoic acid) in Escherichia coli from glycerol (Journal Article) | OSTI.GOV [osti.gov]
- 5. Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reverse engineering of fatty acid-tolerant Escherichia coli identifies design strategies for robust microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Purity of Synthetic 7-Hydroxyoctanoyl-CoA Standards
For researchers, scientists, and drug development professionals, the purity of synthetic standards is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthetic 7-hydroxyoctanoyl-CoA, a key intermediate in various metabolic pathways.
This document outlines common analytical techniques, provides detailed experimental protocols, and discusses potential impurities that may arise during synthesis. By understanding these methods, researchers can confidently evaluate the quality of their synthetic this compound standards and ensure the integrity of their scientific findings.
Comparative Analysis of Purity Assessment Methods
A variety of analytical techniques can be employed to determine the purity of synthetic this compound. The choice of method often depends on the desired level of detail, the available instrumentation, and the potential impurities being investigated. The following table summarizes the most common methods, their principles, and their primary applications in purity assessment.
| Analytical Method | Principle | Information Provided | Key Advantages | Primary Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Purity (% area), presence of impurities with different polarities | Robust, quantitative, widely available | May not separate structurally similar impurities |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by polarity coupled with mass-to-charge ratio detection | Molecular weight confirmation, identification of impurities, high sensitivity | High specificity and sensitivity, can identify co-eluting impurities | More complex instrumentation, quantification can be challenging without standards for impurities |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Detailed structural information, confirmation of identity, detection of structural isomers | Provides definitive structural elucidation | Lower sensitivity compared to MS, requires higher sample concentration |
Experimental Workflows and Protocols
A systematic approach is crucial for the accurate assessment of this compound purity. The following diagram illustrates a typical experimental workflow, integrating multiple analytical techniques for a comprehensive evaluation.
Caption: A typical workflow for assessing the purity of synthetic this compound.
Experimental Protocols
Below are detailed protocols for the key analytical methods used in the purity assessment of this compound. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and the nature of the sample.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of the this compound standard by UV detection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-35 min: 60% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard in Mobile Phase A to a final concentration of 1 mg/mL.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Impurity Analysis
This method provides confirmation of the molecular weight of this compound and helps in the identification of potential impurities.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Conditions: The same HPLC conditions as described above can be used.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for identification and product ion scan for structural confirmation.
-
Precursor Ion (for MS/MS): The expected m/z for protonated this compound.
-
Collision Energy: Optimize to obtain characteristic fragment ions. A common fragment for CoA esters is the pantoic acid-adenosine diphosphate (B83284) moiety.
-
-
Data Analysis: The full scan will confirm the presence of the target molecule by its mass-to-charge ratio. The MS/MS spectrum will provide structural information and can be used to identify impurities by analyzing their fragmentation patterns.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the unambiguous structural confirmation of the synthetic standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: D₂O or a buffered aqueous solution in D₂O.
-
Experiments:
-
¹H NMR: To observe the proton signals and their couplings.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (COSY, HSQC): To establish correlations between protons and carbons and confirm the connectivity of the molecule.
-
-
Sample Preparation: Dissolve a sufficient amount of the standard (typically 1-5 mg) in the chosen deuterated solvent.
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra should be consistent with the expected structure of this compound.
Potential Impurities in Synthetic this compound
The nature of impurities in a synthetic standard is highly dependent on the synthetic route employed. Common impurities can include:
-
Starting materials: Unreacted 7-hydroxyoctanoic acid or Coenzyme A.
-
Byproducts of the coupling reaction: These can include side-products from the activation of the carboxylic acid.
-
Isomers: Depending on the synthesis, other positional isomers of the hydroxyl group on the octanoyl chain could be present.
-
Degradation products: Hydrolysis of the thioester bond can lead to the formation of 7-hydroxyoctanoic acid and Coenzyme A. Oxidation of the thiol group of Coenzyme A can also occur.
A thorough understanding of the synthetic pathway is crucial for anticipating and identifying potential impurities.
Signaling Pathway Context
This compound is an intermediate in fatty acid metabolism. The following diagram illustrates a simplified view of its involvement in beta-oxidation.
Caption: Role of this compound in beta-oxidation.
By employing a multi-faceted analytical approach, researchers can confidently assess the purity of their synthetic this compound standards, leading to more reliable and reproducible experimental outcomes.
A Researcher's Guide to the Quantification of 7-Hydroxyoctanoyl-CoA: A Methodological Comparison
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of medium-chain acyl-Coenzyme A (acyl-CoA) species, such as 7-hydroxyoctanoyl-CoA, is critical for understanding cellular metabolism and its role in various disease states. In the absence of formal inter-laboratory proficiency testing programs for this specific analyte, this guide provides a comprehensive comparison of established analytical methodologies. By presenting detailed experimental protocols and performance characteristics from published literature, this document serves as a valuable resource for laboratories seeking to establish, validate, or compare their own quantification methods.
The current gold standard for the quantification of acyl-CoAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for accurately measuring these low-abundance molecules in complex biological matrices.
Comparative Analysis of LC-MS/MS Methodologies
The following table summarizes key parameters from various published LC-MS/MS methods applicable to the analysis of medium-chain acyl-CoAs like this compound. This comparison highlights the different approaches to sample preparation, chromatography, and mass spectrometric detection.
| Parameter | Method A | Method B | Method C |
| Instrumentation | Triple Quadrupole MS | Triple Quadrupole MS | High-Resolution MS (Orbitrap) |
| Sample Matrix | Cultured Cells | Animal Tissue (Liver) | Cultured Cells, Tissue |
| Extraction Method | Protein precipitation with 5-Sulfosalicylic acid (SSA)[1] | Protein precipitation with Methanol (B129727)/Acetonitrile[2] | Liquid-liquid extraction with Isopropanol/Ammonium Sulfate[3] |
| Internal Standard | Crotonoyl-CoA[1] | Pentadecanoyl-CoA (C15:0 CoA)[2] | Heptadecanoyl-CoA (C17:0 CoA)[3] |
| Chromatography | Ion-pairing reversed-phase UHPLC[1] | Reversed-phase HPLC[2] | Reversed-phase HPLC[3] |
| MS Detection Mode | Multiple Reaction Monitoring (MRM)[1] | Multiple Reaction Monitoring (MRM)[2] | Full Scan with MS/MS |
| Key Advantage | Simple sample preparation without solid-phase extraction, good recovery of various acyl-CoAs.[1] | Absolute quantification with a stable isotope-labeled internal standard. | Effective for complex tissue samples. |
Experimental Protocols
Below are detailed summaries of representative experimental protocols for the quantification of acyl-CoAs, which can be adapted for this compound.
Protocol 1: 5-Sulfosalicylic Acid (SSA) Precipitation for Cultured Cells
This method is noted for its simplicity and efficiency in extracting a broad range of acyl-CoAs without the need for solid-phase extraction (SPE).[1]
-
Cell Harvesting: Cells are rinsed with ice-cold PBS, scraped, and pelleted by centrifugation.
-
Extraction: The cell pellet is resuspended in a 2.5% (w/v) SSA solution. This step lyses the cells and precipitates proteins.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant containing the acyl-CoAs is directly analyzed by LC-MS/MS. An internal standard, such as crotonoyl-CoA, is added to the extraction solution to correct for analytical variability.[1]
Protocol 2: Methanol/Acetonitrile (B52724) Precipitation for Cultured Cells
This protocol uses a combination of organic solvents for protein precipitation and extraction.
-
Cell Lysis and Extraction: Cells are washed with PBS, and then incubated with methanol at -80°C.[2] An internal standard (e.g., pentadecanoyl-CoA) is added.[2]
-
Solvent Addition: The cell lysate is collected, and acetonitrile is added.[2]
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness and reconstituted in methanol for injection into the LC-MS/MS system.[2]
-
LC-MS/MS Analysis: Separation is achieved using reversed-phase chromatography, and detection is performed by MRM.[2]
Visualizing the Workflow and Metabolic Context
To further aid researchers, the following diagrams illustrate a typical experimental workflow for this compound quantification and its place within the broader context of fatty acid metabolism.
Caption: General experimental workflow for this compound quantification.
Caption: Simplified overview of the central role of acyl-CoAs in metabolism.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
A Comparative Guide to the Validation of a Novel Analytical Method for 7-Hydroxyoctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 7-hydroxyoctanoyl-CoA against existing analytical techniques, namely High-Performance Liquid Chromatography (HPLC) with fluorescence detection and traditional enzymatic assays. The objective is to present supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate analytical approach for their studies in metabolic pathways and drug discovery.
Introduction to this compound Analysis
This compound is a key intermediate in the beta-oxidation of fatty acids. Accurate and sensitive quantification of this and other acyl-CoA thioesters is crucial for understanding cellular metabolism in both normal physiological and disease states. While several analytical methods exist, the demand for higher sensitivity, specificity, and throughput has driven the development of new technologies. This guide focuses on validating a state-of-the-art LC-MS/MS method and comparing its performance against more established techniques.
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of the novel LC-MS/MS method compared to HPLC with fluorescence detection and enzymatic assays for the analysis of medium-chain hydroxyacyl-CoAs.
Data Presentation: Performance Characteristics of Analytical Methods
| Parameter | Novel LC-MS/MS Method | HPLC with Fluorescence Detection | Enzymatic Assay |
| Limit of Detection (LOD) | 0.5 - 5 fmol | 100 - 200 pmol (with derivatization) | ~50 - 100 fmol |
| Limit of Quantification (LOQ) | 2 - 20 fmol | 0.5 - 1.5 nmol (with derivatization) | ~100 - 200 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (%RSD) | < 5% | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Note: The data presented is a representative example based on the analysis of structurally similar medium-chain hydroxyacyl-CoAs and may vary for this compound.
Experimental Protocols
Detailed methodologies for the novel LC-MS/MS method and the existing analytical techniques are provided below.
Novel LC-MS/MS Method
This method is optimized for high sensitivity and specificity in quantifying this compound in biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.
-
Sample Loading: Load 500 µL of the pre-treated biological sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient Program: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Collision Energy: Optimized for the specific fragmentation of this compound.
Alternative Method 1: HPLC with Fluorescence Detection
This established method requires a chemical derivatization step to enable fluorescent detection of the thiol group in this compound.
1. Derivatization
-
React the sample with a thiol-specific fluorescent labeling reagent (e.g., SBD-F) according to the manufacturer's protocol.
2. HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: Fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorescent label.
Alternative Method 2: Enzymatic Assay
This method leverages the specificity of the enzyme 3-hydroxyacyl-CoA dehydrogenase for the quantification of this compound.
1. Reaction Principle
-
The assay is based on the oxidation of this compound by 3-hydroxyacyl-CoA dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically.
2. Assay Protocol
-
Prepare a reaction mixture containing buffer (e.g., potassium phosphate), NAD+, and the sample.
-
Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm (for NADH) or the increase in fluorescence.
-
Quantify the amount of this compound by comparing the rate of NADH production to a standard curve.
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for the novel LC-MS/MS method and the comparative enzymatic assay.
Caption: Workflow of the novel LC-MS/MS method.
functional comparison of different hydratases for 7-hydroxyoctanoyl-CoA synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-hydroxyoctanoyl-CoA, a molecule of interest in various biosynthetic pathways and as a potential building block, can be approached through different enzymatic strategies. While enoyl-CoA hydratases are key enzymes in the hydration of fatty acyl-CoAs, their application for the specific synthesis of this compound is not well-documented in current literature. The primary role of characterized hydratases, such as oleate (B1233923) hydratases, involves the hydration of double bonds at the C9-C10 position of longer-chain fatty acids.
An alternative and more established enzymatic route for the production of (ω-1)-hydroxy fatty acids, including 7-hydroxyoctanoic acid, is through the action of cytochrome P450 monooxygenases. These enzymes are capable of regioselectively hydroxylating fatty acids at the sub-terminal position. This guide provides a functional comparison of relevant cytochrome P450 enzymes for this application, supported by experimental data.
Quantitative Comparison of Cytochrome P450 Monooxygenases
The following table summarizes the kinetic parameters of human cytochrome P450 enzymes that exhibit (ω-1)-hydroxylase activity on medium-chain fatty acids. This data provides a basis for selecting suitable candidates for the synthesis of this compound.
| Enzyme Family | Specific Enzyme | Substrate | K_m (µM) | k_cat (min⁻¹) or Turnover Number | (ω-1)/ω Hydroxylation Ratio |
| Cytochrome P450 | CYP4A11 | Lauric Acid (C12) | 4.7 | 7.3 | Decreases with chain length (2.8 for C12)[1][2] |
| Cytochrome P450 | CYP2E1 | Lauric Acid (C12) | 84 | 3.8 | - |
| Cytochrome P450 | CYP2E1 | Myristic Acid (C14) | - | 2.4 | - |
Note: Data for octanoic acid as a substrate was not explicitly available in the reviewed literature. The data for lauric acid (C12) is presented as the closest medium-chain fatty acid for which comparative data is available. The ratio of (ω-1) to ω-hydroxylation is a critical parameter for the specific synthesis of 7-hydroxyoctanoic acid[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the presented data. The following protocols outline the key experiments for the characterization and comparison of cytochrome P450 fatty acid hydroxylases.
1. Heterologous Expression and Purification of Cytochrome P450 Enzymes
-
Gene Synthesis and Cloning: The human cDNA for the desired cytochrome P450 enzyme (e.g., CYP4A11, CYP2E1) is synthesized and cloned into an appropriate expression vector, such as pCW, for expression in Escherichia coli.
-
Protein Expression: The expression host, typically E. coli strain DH5α, is transformed with the expression vector. A 5 mL overnight culture in TB medium containing ampicillin (B1664943) is used to inoculate 500 mL of the same medium. The culture is grown at 37°C with shaking until an OD600 of 0.8-1.0 is reached. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 1 mM, and the culture is further incubated at 30°C for 48 hours.
-
Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation, washed, and resuspended in a lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.1 mM EDTA, 20% glycerol, and 1 mM dithiothreitol). Cells are lysed by sonication, and the cell debris is removed by centrifugation. The supernatant is then ultracentrifuged to pellet the membranes containing the expressed P450.
-
Purification: The membrane pellet is solubilized with a detergent (e.g., sodium cholate). The solubilized protein is purified using a combination of chromatographic techniques, such as anion-exchange chromatography (e.g., DEAE-Sepharose) followed by affinity chromatography (e.g., hydroxyapatite). The purified enzyme is dialyzed against a storage buffer and stored at -80°C.
2. Enzyme Assay for Fatty Acid Hydroxylation
-
Reaction Mixture: The standard incubation mixture (final volume of 0.5 mL) contains the purified cytochrome P450 enzyme, NADPH-cytochrome P450 reductase, cytochrome b5, L-α-dilauroyl-sn-glycero-3-phosphocholine, the fatty acid substrate (e.g., octanoic acid or lauric acid), and an NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in a potassium phosphate buffer (pH 7.4).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a defined period (e.g., 20 minutes). The reaction is terminated by the addition of an acid (e.g., 2 M HCl).
-
Product Extraction and Analysis: An internal standard is added, and the hydroxylated fatty acid products are extracted with an organic solvent (e.g., ethyl acetate). The solvent is evaporated, and the residue is derivatized (e.g., silylation with N,O-bis(trimethylsilyl)trifluoroacetamide) for analysis.
-
Quantification: The products are quantified by gas chromatography-mass spectrometry (GC-MS). The separation of ω and (ω-1)-hydroxy fatty acids is achieved on a suitable capillary column, and the amounts are determined by comparing their peak areas to that of the internal standard.
Visualizations
Metabolic Pathway for (ω-1)-Hydroxylation of Fatty Acids
Caption: Pathway of fatty acid hydroxylation by cytochrome P450 monooxygenases.
Experimental Workflow for Enzyme Comparison
References
Safety Operating Guide
Navigating the Safe Disposal of 7-Hydroxyoctanoyl-CoA: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-hydroxyoctanoyl-CoA, a crucial intermediate in various biochemical pathways. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Hazard Profile
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Lab coat. | |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, should be managed as hazardous waste unless explicitly determined otherwise by a qualified professional.[3][4][5]
Step 1: Waste Identification and Segregation
-
Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, bench paper) as hazardous waste.[3]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health & Safety (EH&S) department.[6]
Step 2: Container Selection and Labeling
-
Use a dedicated, leak-proof, and chemically compatible waste container.[3][7] The container must be in good condition with a secure lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[6] Note the date when the first waste was added to the container.[6]
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.[5][7] This area should be near the point of generation and under the control of laboratory personnel.[4][5]
-
Keep the waste container closed at all times, except when adding waste.[3][8]
-
Ensure the storage area has secondary containment to prevent spills from reaching drains.[7]
Step 4: Arrange for Disposal
-
Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]
-
Provide them with accurate information about the waste, including its identity and quantity.
Step 5: Decontamination of Empty Containers
-
If the original this compound container is to be disposed of, it must be triple-rinsed with a suitable solvent.[3][4]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][4]
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary. Deface the original label before disposal.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of chemical waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] These regulations categorize hazardous waste generators based on the quantity of waste produced monthly, which dictates specific storage and reporting requirements.[10] It is imperative to comply with all local and institutional policies, which are designed to meet these legal standards.[4][11]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. wattbarind.com [wattbarind.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. acs.org [acs.org]
- 10. enviroserve.com [enviroserve.com]
- 11. acs.org [acs.org]
Essential Safety and Logistical Information for Handling 7-hydroxyoctanoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-hydroxyoctanoyl-CoA. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar acyl-CoA compounds, in the absence of a specific Safety Data Sheet (SDS) for this molecule.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is detailed below.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene, powder-free. Must be inspected before use and disposed of after contamination. |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles are recommended. |
| Face Protection | Face Shield | To be used in conjunction with goggles when there is a splash hazard. |
| Body Protection | Laboratory Coat or Gown | A clean lab coat or a disposable gown is required. |
| Respiratory Protection | N95 or higher respirator | Recommended if handling the compound as a powder or if aerosolization is possible. |
Operational Plan: Handling this compound
Proper handling procedures are critical to prevent contamination and accidental exposure.
Preparation and Handling Environment:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in solid form to avoid inhalation of dust.
-
Ensure the work area is clean and free of clutter.
-
Have an emergency eyewash station and safety shower readily accessible.
Step-by-Step Handling Protocol:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.
-
Weighing (if solid): If working with a powdered form, weigh the necessary amount in a chemical fume hood to prevent inhalation of dust.
-
Solubilization: If preparing a solution, add the solvent to the solid compound slowly to avoid splashing.
-
Use and Storage: Keep containers tightly closed when not in use. Store in a cool, dry place, and protect from light.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean the work surface to remove any residual contamination.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable gown) | Remove and place in a designated hazardous waste container immediately after use. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
